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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: C26H33ClN2O5 (Delapril Hydrochloride)

This comprehensive technical guide details the chemical structure, properties, synthesis, and pharmacological profile of the compound with the molecular formula C26H33ClN2O5 .[1] Based on the stoichiometry and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemical structure, properties, synthesis, and pharmacological profile of the compound with the molecular formula C26H33ClN2O5 .[1]

Based on the stoichiometry and pharmaceutical application, this formula primarily corresponds to Delapril Hydrochloride , a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2][3]

(Note: The formula C26H33ClN2O5 also corresponds to Ensaculin Hydrochloride (KA-672), a coumarin derivative investigated for Alzheimer’s disease. This guide focuses on Delapril Hydrochloride due to its status as an approved therapeutic agent, with a brief distinction provided in the structural analysis section.)

[1]

Executive Summary

Delapril Hydrochloride is a third-generation ACE inhibitor designed with high lipophilicity to enhance tissue penetration, particularly in the vascular wall. Unlike Captopril, it lacks a sulfhydryl group, reducing the incidence of specific side effects like dysgeusia and rash. It functions as a prodrug, requiring ester hydrolysis to form its active metabolites: delapril diacid and 5-hydroxy delapril diacid .[1][3][4]

Attribute Details
Common Name Delapril Hydrochloride
CAS Number 83435-67-0
Molecular Formula C26H33ClN2O5 (Salt), C26H32N2O5 (Free Base)
Molecular Weight 489.0 g/mol
Therapeutic Class Antihypertensive (ACE Inhibitor)
Mechanism RAAS Pathway Inhibition

Chemical Structure & Molecular Properties[2][4][6][7][8][9]

Structural Analysis

Delapril belongs to the class of dicarboxylate-containing ACE inhibitors. Its structure is composed of three distinct pharmacophores:

  • Indane Ring System : Provides steric bulk and lipophilicity (

    
    ), facilitating cell membrane traversal.
    
  • L-Alanyl-Glycine Backbone : Mimics the C-terminal dipeptide of Angiotensin I (His-Leu), acting as a transition-state analog.

  • Ethyl Ester Moiety : Masks the carboxylate to improve oral bioavailability (Prodrug design).

Stereochemistry : The molecule possesses two chiral centers derived from the L-alanine and the phenylpropyl moieties. The biologically active isomer is the (S,S) configuration.

Physicochemical Properties
PropertyValue / CharacteristicClinical Implication
Physical State White to off-white crystalline powderSolid-state stability for formulation.
Solubility (Water) ~1.7 - 2.0 mg/mLModerate solubility; often requires co-solvents in liquid formulations.
Solubility (DMSO) > 100 mg/mLHigh solubility for in vitro stock solutions.
pKa ~3.5 (COOH), ~8.2 (Amine)Ionization state varies significantly across GI pH.
Lipophilicity High (Lipophilic)Enhanced tissue ACE inhibition compared to hydrophilic inhibitors (e.g., Lisinopril).

Synthesis & Manufacturing Logic

The synthesis of Delapril Hydrochloride typically follows a convergent pathway involving the coupling of a modified amino acid with a specialized glycine derivative.

Retrosynthetic Analysis

The molecule can be disconnected at the amide bond between the alanine derivative and the indanyl-glycine moiety.

Key Intermediates:

  • Fragment A : N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine.[5]

  • Fragment B : N-(indan-2-yl)glycine ester (often benzyl or tert-butyl ester for protection).

Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the synthesis, prioritizing stereochemical retention.

DelaprilSynthesis Substrate1 Ethyl (S)-2-oxo-4-phenylbutyrate Intermediate1 N-[(S)-1-ethoxycarbonyl-3-phenylpropyl] -L-alanine (Fragment A) Substrate1->Intermediate1 Reductive Amination Substrate2 L-Alanine benzyl ester Substrate2->Intermediate1 Coupling Peptide Coupling (DCC/HOBt or Mixed Anhydride) Intermediate1->Coupling Substrate3 2-Aminoindane Intermediate2 N-(Indan-2-yl)glycine ester (Fragment B) Substrate3->Intermediate2 Reductive Alkylation Substrate4 Glyoxylic acid ester Substrate4->Intermediate2 Intermediate2->Coupling Precursor Protected Delapril Coupling->Precursor Deprotection Hydrogenation (Pd/C) (Removes Benzyl Group) Precursor->Deprotection SaltFormation HCl Salt Formation Deprotection->SaltFormation FinalProduct Delapril Hydrochloride (C26H33ClN2O5) SaltFormation->FinalProduct

Caption: Convergent synthesis of Delapril HCl via peptide coupling of phenylpropyl-alanine and indanyl-glycine fragments.

Pharmacology & Mechanism of Action

Mechanism of Action (MOA)

Delapril targets the Renin-Angiotensin-Aldosterone System (RAAS) .

  • Prodrug Activation : Upon oral administration, hepatic esterases hydrolyze the ethyl ester to form Delapril Diacid .

  • Target Binding : The diacid metabolite binds with high affinity to the Zinc (

    
    ) ion at the active site of ACE.
    
  • Physiological Effect : This blockade prevents the conversion of Angiotensin I (inactive) to Angiotensin II (potent vasoconstrictor) and inhibits the degradation of Bradykinin (vasodilator).

Signaling Pathway Diagram

MOA AngI Angiotensin I (Decapeptide) ACE ACE Enzyme (Zinc Metalloprotease) AngI->ACE AngII Angiotensin II (Octapeptide) ACE->AngII Catalysis blocked Block X ACE->Block Delapril Delapril HCl (Prodrug) Metabolite Delapril Diacid (Active Inhibitor) Delapril->Metabolite Hepatic Esterases Metabolite->ACE Competitive Inhibition (Ki < 1 nM) Metabolite->Block Receptor AT1 Receptor AngII->Receptor Effect Vasoconstriction & Aldosterone Secretion Receptor->Effect

Caption: Inhibition of the RAAS pathway by Delapril Diacid, preventing Angiotensin II formation.

Pharmacokinetics
  • Absorption : Rapidly absorbed; bioavailability is ~60%.

  • Metabolism : Converted to Delapril Diacid (major active) and 5-hydroxy delapril diacid (minor active).[1][3][4]

  • Distribution : High lipophilicity allows penetration into vascular tissues (endothelium), providing organ protection beyond simple blood pressure control.

  • Excretion : Renal (urine) and biliary (feces).

Analytical Characterization

For researchers validating the compound, the following protocols are standard.

HPLC Method (Purity & Assay)
  • Column : C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase :

    • A: Phosphate buffer (pH 2.5).

    • B: Acetonitrile.

    • Gradient: 20% B to 60% B over 20 mins.

  • Detection : UV at 210 nm or 254 nm.

  • Retention Time : Delapril HCl elutes later than its diacid metabolite due to the ester group (higher hydrophobicity).

Solubility Protocol for In Vitro Assays
  • Stock Solution : Dissolve 10 mg Delapril HCl in 1 mL DMSO (Result: ~20 mM clear solution).

  • Working Solution : Dilute stock 1:1000 into culture medium.

    • Note: Aqueous solubility is limited. Do not attempt to dissolve directly in PBS/Saline at concentrations > 1 mg/mL without pH adjustment or co-solvents.

References

  • PubChem Compound Summary . Delapril Hydrochloride (CID 5362115).[1] National Center for Biotechnology Information. Available at: [Link]

  • DrugBank Online . Delapril: Pharmacology and Structure. Available at: [Link]

Sources

Exploratory

Molecular Weight and Formula C₂₆H₃₃ClN₂O₅ Analysis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical chemistry, the molecular formula C₂₆H₃₃ClN₂O₅ (Exact Mass: 488.2078 Da; Molecular Weight: ~489.01 g/mol ) represents a critical structural space occupied by highly lipophilic, nitrogen-containing hydrochloride salts. Rather than representing a single compound, this specific formula and molecular weight correspond to two distinct, highly significant pharmacological agents:

  • Delapril Hydrochloride: A potent, lipophilic angiotensin-converting enzyme (ACE) inhibitor used in cardiovascular therapy[1].

  • Ensaculin Hydrochloride (KA-672): A multi-target directed ligand (MTDL) acting as an NMDA antagonist and 5-HT₁A agonist, developed for neuroprotection in Alzheimer's disease[2].

This whitepaper provides an in-depth technical analysis of these two compounds, dissecting their structural elucidation, pharmacological causality, and the rigorous analytical workflows required for their characterization in drug development.

Physicochemical Profiling & Structural Elucidation

While Delapril HCl and Ensaculin HCl share the exact same elemental composition and molecular weight, their structural connectivity dictates entirely different target engagements. Delapril is a peptide-mimetic prodrug[3], whereas Ensaculin is a benzopyranone substituted with a piperazine moiety[4].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the two primary C₂₆H₃₃ClN₂O₅ isomers, providing a comparative baseline for analytical method development.

ParameterDelapril HydrochlorideEnsaculin Hydrochloride (KA-672)
IUPAC Name 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride7-methoxy-6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-3,4-dimethyl-2H-chromen-2-one hydrochloride
Molecular Formula C₂₆H₃₃ClN₂O₅C₂₆H₃₃ClN₂O₅
Exact Mass 488.2078 Da488.2078 Da
Molecular Weight 489.00 g/mol 489.01 g/mol
Primary Target Angiotensin-Converting Enzyme (ACE)NMDA / 5-HT₁A / AChE
Therapeutic Area Hypertension, Heart FailureAlzheimer's Disease, Dementia
Topological Polar Surface Area (TPSA) 95.9 Ų~81.0 Ų

Pharmacological Mechanisms & Target Engagement

Understanding the causality behind the efficacy of these compounds requires a deep dive into their respective signaling pathways.

Delapril Hydrochloride: RAAS Modulation

Delapril is administered as a prodrug. Upon oral absorption, it undergoes hepatic ester hydrolysis to form its active metabolites, primarily delapril diacid [5]. The high lipophilicity of this compound allows for exceptional tissue penetration, specifically targeting vascular wall ACE[6]. By competitively binding to the catalytic site of ACE, delapril diacid prevents the cleavage of Angiotensin I into the potent vasoconstrictor Angiotensin II. This directly causes vasodilation and decreases aldosterone-mediated sodium retention[5].

G Angogen Angiotensinogen AngI Angiotensin I Angogen->AngI Cleaved by Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Converted by ACE ACE (Kinase II) ACE->AngII Effects Vasoconstriction & Fluid Retention AngII->Effects AT1 Receptor Delapril Delapril Diacid (Active Metabolite) Delapril->ACE Competitive Inhibition

Fig 1. Mechanism of Delapril Diacid inhibiting the Renin-Angiotensin-Aldosterone System (RAAS).

Ensaculin Hydrochloride: Multi-Target Directed Ligand (MTDL)

Alzheimer's disease (AD) pathology is complex, involving cholinergic deficits, glutamatergic excitotoxicity, and monoaminergic imbalances[7]. Ensaculin (KA-672) was engineered as an MTDL to address this multifactorial causality[8]. It acts as a weak uncompetitive antagonist at the NMDA receptor (preventing calcium overload and excitotoxicity), an agonist at the 5-HT₁A receptor (modulating mood and cognition), and an inhibitor of acetylcholinesterase (AChE), which prevents the breakdown of acetylcholine in the synaptic cleft[4].

G Ensaculin Ensaculin HCl (KA-672) NMDA NMDA Receptor Ensaculin->NMDA Antagonist HT1A 5-HT1A Receptor Ensaculin->HT1A Agonist AChE Acetylcholinesterase Ensaculin->AChE Inhibitor Effect1 Prevents Ca2+ Overload (Neuroprotection) NMDA->Effect1 Effect2 Serotonergic Modulation (Cognitive Enhancement) HT1A->Effect2 Effect3 Increases Synaptic ACh (Cholinergic Function) AChE->Effect3

Fig 2. Ensaculin's Multi-Target Directed Ligand (MTDL) profile in Alzheimer's Disease.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used for the pharmacokinetic and pharmacodynamic evaluation of C₂₆H₃₃ClN₂O₅ compounds.

Protocol 1: LC-MS/MS Bioanalytical Quantification of Delapril and Delapril Diacid

Causality Check: Because delapril is rapidly metabolized in vivo, quantifying both the prodrug and the active diacid metabolite is mandatory for accurate pharmacokinetic profiling. Formic acid is utilized in the mobile phase to ensure the basic nitrogen atoms are fully protonated, maximizing the [M+H]⁺ precursor ion yield for positive electrospray ionization (ESI+).

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of human plasma into a 96-well plate.

    • Add 10 µL of Internal Standard (IS) working solution (e.g., Enalaprilat, 100 ng/mL). Self-Validation: The IS corrects for matrix effects and extraction recovery variations.

    • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins.

    • Vortex for 2 minutes and centrifuge at 4,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 analytical column (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Detection (MRM Mode):

    • Operate the triple quadrupole mass spectrometer in ESI+ mode.

    • Monitor the specific transition for Delapril: m/z 453.2 → m/z 234.1 (Collision Energy: 20 eV).

    • Monitor the transition for Delapril Diacid: m/z 425.2 → m/z 206.1.

  • Data Analysis: Construct a calibration curve using the peak area ratio of the analyte to the IS. Ensure the coefficient of determination (R²) is ≥ 0.99.

Protocol 2: In Vitro AChE Inhibition Assay for Ensaculin HCl

Causality Check: Ensaculin's efficacy partially relies on AChE inhibition[7]. Ellman's method is the gold standard here. The assay relies on the hydrolysis of acetylthiocholine to thiocholine, which then reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 0.1 M phosphate buffer (pH 8.0).

    • Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer.

    • Prepare 75 mM Acetylthiocholine iodide (ATCI) in deionized water.

  • Assay Assembly (96-well microplate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of varying concentrations of Ensaculin HCl (from 0.01 µM to 100 µM in 1% DMSO).

    • Add 20 µL of human recombinant AChE (0.2 U/mL).

    • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme. Self-Validation: A pre-incubation step ensures steady-state inhibition is reached before the substrate is introduced.

  • Reaction Initiation:

    • Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Kinetic Measurement:

    • Immediately read the absorbance at 412 nm using a microplate reader. Record readings every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot % Inhibition versus Log[Ensaculin] and use non-linear regression to determine the IC₅₀ value.

Conclusion

The molecular formula C₂₆H₃₃ClN₂O₅ serves as a fascinating case study in medicinal chemistry, demonstrating how identical atomic compositions can be arranged to target vastly different physiological systems. Delapril Hydrochloride leverages its lipophilic structure to penetrate vascular tissue and inhibit ACE, providing robust cardiovascular protection. Conversely, Ensaculin Hydrochloride utilizes its benzopyranone-piperazine scaffold to act as a multi-target directed ligand, offering a comprehensive pharmacological approach to the neurodegenerative complexities of Alzheimer's disease. Rigorous analytical and bioassay protocols remain the cornerstone of validating the efficacy and safety of these complex molecules.

References

  • National Center for Biotechnology Information. "Delapril Hydrochloride | C26H33ClN2O5 | CID 5362115 - PubChem". NIH.
  • MedKoo Biosciences. "Ensaculin HCl | KA-672 | CAS#209969-60-8". MedKoo.
  • Patsnap Synapse. "What is the mechanism of Delapril Hydrochloride?". Patsnap.
  • National Center for Biotechnology Information. "Delapril | C26H32N2O5 | CID 5362116 - PubChem". NIH.
  • ResearchGate. "Ensaculin (KA672. HCl): A Multitransmitter Approach to Dementia Treatment". ResearchGate.
  • MDPI. "Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy". MDPI.
  • National Center for Biotechnology Information. "Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease". NIH.

Sources

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of Delapril HCl as an ACE Inhibitor

Abstract Delapril hydrochloride, a prominent member of the angiotensin-converting enzyme (ACE) inhibitor class of antihypertensive agents, exerts its therapeutic effects through a sophisticated and targeted mechanism of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Delapril hydrochloride, a prominent member of the angiotensin-converting enzyme (ACE) inhibitor class of antihypertensive agents, exerts its therapeutic effects through a sophisticated and targeted mechanism of action. This technical guide provides a comprehensive exploration of the molecular and physiological processes that underpin the function of Delapril. As a prodrug, Delapril is metabolized in vivo to its active forms, which competitively inhibit ACE, a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition curtails the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Furthermore, the inhibition of ACE increases levels of bradykinin, a vasodilator, further contributing to the antihypertensive effect. This guide will delve into the biochemical interactions, pharmacokinetics, and pharmacodynamics of Delapril, offering a detailed resource for researchers, scientists, and drug development professionals.

Introduction: The Renin-Angiotensin-Aldosterone System and the Role of Delapril

The renin-angiotensin-aldosterone system (RAAS) is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] Dysregulation of the RAAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[1] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I.[1][2] Angiotensin-converting enzyme (ACE) then converts the inactive angiotensin I into the physiologically active angiotensin II.[1]

Angiotensin II is a potent vasoconstrictor that elevates blood pressure.[3][4] It also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[3][4] ACE inhibitors, such as Delapril, are a class of drugs designed to interrupt this cascade.

Delapril hydrochloride is a lipophilic, non-sulfhydryl ACE inhibitor used in the management of hypertension.[5] It acts as a prodrug, meaning it is administered in an inactive form and is subsequently converted in the body to its active metabolites.[6] This design enhances its oral bioavailability and duration of action.

Molecular Mechanism of Action: Competitive Inhibition of ACE

The primary mechanism of action of Delapril lies in the competitive inhibition of angiotensin-converting enzyme. After oral administration, Delapril is rapidly absorbed and metabolized in the liver into two active diacid metabolites: delapril diacid (M-I) and 5-hydroxy delapril diacid (M-III).[6][7] These active metabolites are the key effectors of the drug's therapeutic action.

These metabolites bind to the active site of ACE with high affinity, preventing the binding of its natural substrate, angiotensin I.[3] This competitive inhibition blocks the conversion of angiotensin I to angiotensin II.[6] The reduction in angiotensin II levels leads to several downstream physiological effects that collectively lower blood pressure:

  • Vasodilation: The diminished levels of the vasoconstrictor angiotensin II result in the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[3]

  • Reduced Aldosterone Secretion: The decrease in angiotensin II also curtails the stimulation of aldosterone release from the adrenal glands.[5][6] This leads to decreased sodium and water reabsorption in the kidneys, resulting in a reduction in blood volume.[5][6]

  • Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Delapril's active metabolites prevent the breakdown of bradykinin, leading to its accumulation. Increased bradykinin levels contribute to the overall antihypertensive effect by promoting vasodilation.

The high lipophilicity of Delapril, attributed to its indanyl-glycine moiety, allows for more effective inhibition of vascular ACE compared to less lipophilic ACE inhibitors like captopril and enalapril.[7] This property also contributes to a longer duration of action on tissue-bound ACE compared to the circulating enzyme.[7]

Visualizing the Mechanism

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention by Delapril's active metabolites.

RAAS_Delapril_MOA cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_KallikreinKinin Kallikrein-Kinin System cluster_Inhibition Delapril Active Metabolites Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AngiotensinI->AngiotensinI_to_AngiotensinII Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention->IncreasedBP Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation Bradykinin->Bradykinin_to_Inactive DecreasedBP Decreased Blood Pressure Vasodilation->DecreasedBP Delapril_Metabolites Delapril Active Metabolites Delapril_Metabolites->AngiotensinI_to_AngiotensinII Inhibit Delapril_Metabolites->Bradykinin_to_Inactive Inhibit AngiotensinI_to_AngiotensinII->AngiotensinII Bradykinin_to_Inactive->InactivePeptides

Caption: The Renin-Angiotensin-Aldosterone System and Delapril's inhibitory action.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of Delapril is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetics: Absorption, Metabolism, and Excretion

Delapril is administered orally and is well-absorbed from the gastrointestinal tract.[3] As a prodrug, it undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolites, delapril diacid and 5-hydroxy delapril diacid.[6][7] The onset of action is typically observed within a few hours of administration, with the full therapeutic effect manifesting over several weeks. The active metabolites are primarily excreted in the urine.[7]

Table 1: Key Pharmacokinetic Parameters of Delapril

ParameterValueReference
BioavailabilityWell-absorbed orally[3]
MetabolismHepatic conversion to active metabolites[6][7]
Active MetabolitesDelapril diacid, 5-hydroxy delapril diacid[6][7]
Onset of ActionWithin a few hours
ExcretionPrimarily renal (urine)[7]
Pharmacodynamics: Dose-Response and Duration of Action

Delapril exhibits a dose-dependent antihypertensive effect.[7] Clinical studies in Japan have demonstrated its efficacy in lowering blood pressure in a significant percentage of patients with essential, renal, and renovascular hypertension.[8][9] The long duration of action of Delapril allows for once or twice-daily dosing, which can improve patient compliance.[3] Its ability to inhibit tissue ACE for a prolonged period contributes to its sustained therapeutic effect.[7]

Experimental Protocols for Studying ACE Inhibition

The evaluation of ACE inhibitors like Delapril involves both in vitro and in vivo experimental models.

In Vitro ACE Inhibition Assay

A common in vitro method to determine the inhibitory activity of a compound against ACE involves a spectrophotometric assay using a synthetic substrate.[10][11]

Protocol: Spectrophotometric ACE Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Delapril active metabolite) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay is less than 1%).[10]

    • Prepare a solution of ACE enzyme in an appropriate buffer (e.g., borate buffer).[11]

    • Prepare a solution of the ACE substrate, such as hippuryl-histidyl-leucine (HHL), in the same buffer.[10][11]

    • Prepare a positive control inhibitor solution (e.g., Captopril).

  • Assay Procedure:

    • In a microplate, add the test compound solution to the designated wells.

    • Add the ACE enzyme solution to all wells except the blank.[11]

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[11]

    • Initiate the reaction by adding the HHL substrate solution to all wells.[11]

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[11]

  • Reaction Termination and Detection:

    • Stop the reaction by adding a terminating agent (e.g., 1M HCl).[11]

    • The product of the reaction, hippuric acid, is then extracted using an organic solvent like ethyl acetate.[10][11]

    • The absorbance of the extracted hippuric acid is measured using a UV-Visible spectrophotometer at a specific wavelength (e.g., 228 nm).[11]

  • Data Analysis:

    • The percentage of ACE inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100 where A is the absorbance.[11]

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by testing a range of inhibitor concentrations.

Workflow for In Vitro ACE Inhibition Assay

ACE_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Test Compound, ACE, Substrate) start->reagent_prep plate_setup Plate Setup (Add Test Compound & ACE) reagent_prep->plate_setup pre_incubation Pre-incubation (37°C, 10-15 min) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation incubation Incubation (37°C, 60 min) reaction_initiation->incubation reaction_termination Reaction Termination (Add HCl) incubation->reaction_termination extraction Extraction of Hippuric Acid reaction_termination->extraction measurement Absorbance Measurement (Spectrophotometer) extraction->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro ACE inhibition assay.

In Vivo Animal Models of Hypertension

To assess the antihypertensive efficacy of Delapril in a physiological context, various animal models of hypertension are utilized.[12][13] These models allow for the evaluation of the drug's effect on blood pressure and its impact on target organs.

Commonly used models include:

  • Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of essential hypertension.[12][14] Studies have shown that Delapril effectively reduces blood pressure and prevents organ damage in SHRs.[7][15]

  • Renal Artery Ligation Models (e.g., Two-Kidney, One-Clip): These models induce hypertension by surgically constricting a renal artery, leading to the activation of the RAAS.[14][16] They are valuable for studying RAAS-dependent hypertension.

Protocol: Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)

  • Animal Acclimatization: House male SHRs under standard laboratory conditions with free access to food and water for a period of acclimatization.

  • Group Assignment: Randomly assign rats to a control group (receiving vehicle) and a treatment group (receiving Delapril at a specified dose and frequency).

  • Drug Administration: Administer Delapril or vehicle orally via gavage for a predetermined duration (e.g., several weeks).[15]

  • Blood Pressure Measurement:

    • Utilize a non-invasive method like the tail-cuff method to measure systolic blood pressure and heart rate at regular intervals throughout the study.

    • Alternatively, for continuous and more accurate measurements, implant telemetric devices for monitoring blood pressure.

  • Data Collection and Analysis:

    • Record blood pressure and heart rate data for each animal.

    • At the end of the study, animals may be euthanized, and tissues (e.g., heart, kidneys, blood vessels) can be collected for further analysis (e.g., histological examination, measurement of tissue ACE activity).

    • Statistically analyze the data to compare the blood pressure and other parameters between the control and treatment groups.

Clinical Significance and Therapeutic Applications

The mechanism of action of Delapril translates into significant clinical benefits for patients with hypertension. By effectively lowering blood pressure, Delapril reduces the risk of major cardiovascular events such as stroke and myocardial infarction. Clinical trials have demonstrated the efficacy and safety of Delapril in a broad range of hypertensive patients, including the elderly.[8][9]

Furthermore, the inhibition of the RAAS by Delapril may offer additional protective effects on target organs. Studies have suggested that Delapril can help prevent cardiac hypertrophy and renal sclerosis in hypertensive models.[7]

Conclusion

Delapril hydrochloride exerts its antihypertensive effects through a well-defined and targeted mechanism of action. As a prodrug, its active metabolites competitively inhibit angiotensin-converting enzyme, a key regulator of the renin-angiotensin-aldosterone system. This inhibition leads to a reduction in the vasoconstrictor angiotensin II and an increase in the vasodilator bradykinin, resulting in vasodilation, reduced blood volume, and a decrease in blood pressure. The high lipophilicity of Delapril contributes to its potent and sustained inhibition of tissue ACE. A thorough understanding of its molecular interactions, pharmacokinetics, and pharmacodynamics, supported by robust in vitro and in vivo experimental data, solidifies the position of Delapril as an important therapeutic agent in the management of hypertension.

References

  • Patsnap Synapse. (2024, June 14). What is Delapril Hydrochloride used for? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Delapril Hydrochloride? Retrieved from [Link]

  • Wikipedia. (n.d.). Delapril. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Delapril. PubChem Compound Database. Retrieved from [Link]

  • Razzetti, R., & Acerbi, D. (1995). Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. The American journal of cardiology, 75(18), 3F-9F. Retrieved from [Link]

  • PharmaCompass. (n.d.). Delapril Hydrochloride. Retrieved from [Link]

  • OneLab. (n.d.). ACE Inhibition Assay - Protocol. Retrieved from [Link]

  • ResearchGate. (2019, February 8). What is the simple protocol or method to determine ACE inhibitory activity of peptides? Retrieved from [Link]

  • Okunishi, H., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of. Hypertension, 17(2), 190-196. Retrieved from [Link]

  • Ogihara, T., et al. (1991). Clinical Evaluation of Delapril in Japan. Report From the Japan Study Group on Delapril. American journal of hypertension, 4(1s), 42S-45S. Retrieved from [Link]

  • Inxight Drugs. (n.d.). DELAPRIL HYDROCHLORIDE. Retrieved from [Link]

  • Ogihara, T., et al. (1991). Clinical Evaluation of Delapril in Japan. American Journal of Hypertension, 4(1_Part_2), 42S-45S. Retrieved from [Link]

  • MDPI. (2025, August 20). The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation. Retrieved from [Link]

  • Grokipedia. (n.d.). Delapril. Retrieved from [Link]

  • PubMed. (1995). Safety and efficacy study of delapril versus enalapril in patients with congestive heart failure. Retrieved from [Link]

  • Okunishi, H., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. Hypertension, 17(2), 190-196. Retrieved from [Link]

  • Ovid. (2002). Clinical Pharmacokinetics and Selective Pharmacodynamics of New Angiotensin Converting Enzyme Inhibitors. Retrieved from [Link]

  • Borghi, C., et al. (2015). Efficacy and safety of delapril/indapamide compared to different ACE-inhibitor/hydrochlorothiazide combinations: a meta-analysis. Clinical and experimental hypertension, 37(8), 641-648. Retrieved from [Link]

  • American Heart Association. (2018). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Retrieved from [Link]

  • Cleveland Clinic. (2025, November 5). Renin-Angiotensin-Aldosterone System (RAAS). Retrieved from [Link]

  • PharmGKB. (n.d.). ACE Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • TeachMePhysiology. (2026, February 27). The Renin-Angiotensin-Aldosterone-System. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. Retrieved from [Link]

  • Vietnam Journal of Science, Technology and Engineering. (n.d.). Angiotensin-converting enzyme inhibitory activity of some Vietnamese medicinal plants. Retrieved from [Link]

  • Journal of Managed Care Pharmacy. (n.d.). The Renin-Angiotensin Aldosterone System: Pathophysiological Role and Pharmacologic Inhibition. Retrieved from [Link]

  • PubMed. (1990). Pharmacokinetics and acute effect on the renin-angiotensin system of delapril in patients with chronic renal failure. Retrieved from [Link]

  • Semantic Scholar. (1988). Structural relationships of angiotensin converting‐enzyme inhibitors to pharmacologic activity. Retrieved from [Link]

  • Oxford Academic. (1991). Characteristics of a New Angiotensin Converting Enzyme Inhibitor: Delapril. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on Angiotensin-Converting Enzyme 2 Levels: A Comprehensive Analysis Based on Animal Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. Retrieved from [Link]

  • SlideShare. (n.d.). Animal Models for anti-hypertensive Drugs. Retrieved from [Link]

  • PubMed. (2009). Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers. Retrieved from [Link]

  • American Heart Association. (2011). Effects of Manidipine and Delapril in Hypertensive Patients With Type 2 Diabetes Mellitus. Retrieved from [Link]

  • Cardiovascular Diagnosis and Therapy. (2023). Mechanism of angiotensin-converting enzyme inhibitors in the treatment of dilated cardiomyopathy based on a protein interaction network and molecular docking. Retrieved from [Link]

Sources

Exploratory

Structural Deconvolution of Isobaric APIs: A Technical Guide to Differentiating Delapril HCl and Ensaculin HCl

Executive Summary As a Senior Application Scientist, one of the most complex challenges in pharmaceutical analysis is the structural differentiation of isobaric active pharmaceutical ingredients (APIs). Delapril hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, one of the most complex challenges in pharmaceutical analysis is the structural differentiation of isobaric active pharmaceutical ingredients (APIs). Delapril hydrochloride (a cardiovascular ACE inhibitor)[1] and Ensaculin hydrochloride (a neurological coumarin derivative)[2] represent a perfect analytical case study. Both compounds share the exact same empirical formula (C26H33ClN2O5 for the salt, C26H32N2O5 for the free base) and monoisotopic mass[3]. This renders basic analytical techniques like low-resolution mass spectrometry obsolete. This whitepaper details the causal logic and self-validating protocols required to unambiguously differentiate these two APIs using orthogonal techniques.

The Isobaric Challenge: Physicochemical Profiling

Before deploying high-end instrumentation, we must establish the fundamental structural and pharmacological differences between the two molecules.

Table 1: Physicochemical & Structural Comparison

PropertyDelapril HydrochlorideEnsaculin Hydrochloride
Pharmacological Class ACE Inhibitor (Antihypertensive)NMDA Antagonist / 5-HT1A Agonist
Empirical Formula (Salt) C26H33ClN2O5C26H33ClN2O5
Exact Mass [M+H]+ 453.2384 Da453.2384 Da
Core Scaffold Indane ring, dipeptide, ethyl esterCoumarin, propoxy linker, aryl-piperazine
Conformational Dynamics Cis/trans amide rotamerismRigid heterocyclic framework

Analytical Strategy & Causality

Because these molecules are isobaric, their intact mass is identical. We must rely on structural connectivity and thermodynamic behavior to differentiate them:

  • LC-HRMS/MS : Collision-induced dissociation (CID) exploits the weakest bonds in a molecule. Delapril will fragment at its peptide bonds, while Ensaculin will cleave at its ether linkages.

  • Variable-Temperature NMR (VT-NMR) : Delapril possesses a tertiary amide bond that undergoes restricted rotation, causing peak doubling at room temperature[4]. Ensaculin lacks this structural feature. We use VT-NMR to thermodynamically validate this isomerism.

  • FT-IR Spectroscopy : Delapril contains ester and amide carbonyls; Ensaculin contains a lactone carbonyl[5].

G Start Isobaric API [M+H]+ 453.2384 HRMS LC-HRMS/MS Start->HRMS NMR VT-NMR (DMSO-d6) Start->NMR IR FT-IR Spectroscopy Start->IR Del_Frag Peptide Cleavage (Loss of EtOH) HRMS->Del_Frag Delapril Ens_Frag Piperazine Cleavage (m/z 193.1) HRMS->Ens_Frag Ensaculin Del_NMR Cis/Trans Rotamers (Peak Doubling) NMR->Del_NMR Delapril Ens_NMR Rigid Structure (Single Peaks) NMR->Ens_NMR Ensaculin

Analytical workflow for differentiating isobaric APIs via orthogonal techniques.

Self-Validating Experimental Protocols

Orthogonal LC-HRMS/MS Workflow
  • Sample Prep : Dissolve 1 mg of the unknown API in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation to the [M+H]+ state, optimizing ionization efficiency for positive ESI.

  • Chromatography : Inject 2 µL onto a C18 column. Run a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • HRMS Acquisition : Acquire full scan (m/z 100-1000) at 70,000 resolution.

  • Self-Validation Step : Before analyzing fragments, compare the experimental isotopic pattern (specifically the A+1 and A+2 ¹³C contributions) against the theoretical C26H33N2O5+ pattern. A mass error of < 2 ppm and an isotopic dot-product > 95% self-validates the elemental composition, ruling out isobaric contaminants.

  • MS/MS (CID) : Apply a normalized collision energy (NCE) of 30% to induce fragmentation.

Variable-Temperature NMR (VT-NMR) for Conformational Validation
  • Sample Prep : Dissolve 15 mg of API in 0.6 mL DMSO-d6.

  • Initial Acquisition (298 K) : Acquire a standard ¹H NMR spectrum.

    • Observation: Delapril will show duplicated signals (e.g., two sets of ester quartets) due to slow cis/trans interchange on the NMR timescale[4].

  • Thermal Perturbation (353 K) : Heat the NMR probe to 353 K and re-acquire.

    • Causality: Added thermal energy overcomes the rotational energy barrier of the amide bond, causing the duplicated signals to kinetically average (coalesce) into single, sharp peaks.

  • Self-Validation Step (Cooling) : Cool the probe back to 298 K and acquire a final spectrum. If the peaks split again, it proves the phenomenon is a reversible thermodynamic conformational change (confirming Delapril) rather than irreversible thermal degradation[4].

G Start Acquire 1H NMR at 298K (Observe Peak Doubling) Heat Heat to 353K (Increase Thermal Energy) Start->Heat Coalesce Signals Coalesce? Heat->Coalesce Cool Cool back to 298K (Self-Validation) Coalesce->Cool Yes Ens Confirmed Ensaculin HCl (No Rotamerism) Coalesce->Ens No Revert Signals Split Again? Cool->Revert Del Confirmed Delapril HCl (Amide Rotamerism) Revert->Del Yes Revert->Ens No

Self-validating VT-NMR workflow to confirm amide bond rotamerism in Delapril.

Mechanistic Interpretation of Spectral Data

HRMS/MS Fragmentation Pathways

The structural divergence of these isobaric compounds becomes glaringly obvious during MS/MS fragmentation:

  • Delapril Pathway : Fragmentation initiates via the neutral loss of ethanol (46 Da) from the ethyl ester moiety. Subsequent higher-energy collisions cleave the peptide backbone, yielding characteristic indane-containing fragments[6].

  • Ensaculin Pathway : The molecule fragments via the cleavage of the propoxy linker. This yields a highly stable 1-(2-methoxyphenyl)piperazine ion at m/z 193.1, alongside a coumarin-related fragment[2].

Pharmacological Signaling Divergence

The structural differences directly dictate their biological targets. Delapril acts as a prodrug, hydrolyzing into delapril diacid to inhibit ACE[6]. Conversely, Ensaculin's coumarin-piperazine framework allows it to cross the blood-brain barrier and act on 5-HT1A and NMDA receptors[2].

G Del Delapril HCl Metab Hepatic Hydrolysis (Delapril Diacid) Del->Metab ACE ACE Inhibition Metab->ACE Ang Vasodilation ACE->Ang Ens Ensaculin HCl Rec 5-HT1A Agonism & NMDA Antagonism Ens->Rec Neuro Neurotransmitter Modulation Rec->Neuro Cog Cognitive Enhancement Neuro->Cog

Distinct pharmacological signaling pathways of Delapril and Ensaculin.

References

  • Delapril | C26H32N2O5 | CID 5362116 - PubChem - NIH. National Institutes of Health. URL: [Link]

  • Ensaculin - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Delapril - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Delapril Hydrochloride | C26H33ClN2O5 | CID 5362115 - PubChem. National Institutes of Health. URL: [Link]

  • Ensaculin (KA672. HCl): A Multitransmitter Approach to Dementia Treatment. ResearchGate. URL: [Link]

  • Capillary Zone Electrophoresis Study of Cis/Trans Isomerization of Delapril. Journal de la Société Chimique de Tunisie. URL: [Link]

Sources

Foundational

Pharmacological Profile of C26H33ClN2O5 (Delapril Hydrochloride) in Hypertension Research

Executive Summary: Molecular Identity & Therapeutic Class C26H33ClN2O5 corresponds to Delapril Hydrochloride , a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][] Unlike first-generation A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Molecular Identity & Therapeutic Class

C26H33ClN2O5 corresponds to Delapril Hydrochloride , a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][] Unlike first-generation ACE inhibitors (e.g., Captopril), Delapril is a prodrug characterized by a unique dual-active metabolite profile and high tissue affinity.

In the context of hypertension research, Delapril is distinguished by its specific binding kinetics to the C-domain of the somatic ACE enzyme, a property linked to a reduced incidence of bradykinin-related side effects (e.g., dry cough) compared to other class members.[4] This guide analyzes its pharmacodynamics, signaling impact on the Renin-Angiotensin-Aldosterone System (RAAS), and experimental utility in hypertensive models.

Chemical Structure & Properties[1][3][4][5][6][7][8]

  • IUPAC Name : N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-N-(indan-2-yl)glycine hydrochloride.[1]

  • Molecular Formula : C26H33ClN2O5 (Hydrochloride salt).[1][][5]

  • Key Structural Features :

    • Indanyl Group : Confers high lipophilicity, facilitating tissue penetration (vascular wall and cardiac tissue).

    • Non-sulfhydryl Moiety : Reduces the risk of immune-mediated side effects (e.g., skin rash, taste disturbance) associated with sulfhydryl groups.

    • Prodrug Design : Hydrolyzed in the liver to active diacid forms.

Pharmacodynamics: Mechanism of Action

Delapril functions as a competitive inhibitor of ACE (peptidyl-dipeptidase A). Its antihypertensive efficacy stems from the blockade of the RAAS cascade, but its "field-proven" advantage lies in its domain selectivity.

The Domain Selectivity Hypothesis

Somatic ACE has two catalytic domains: the N-domain and the C-domain.

  • Angiotensin I conversion depends primarily on the C-domain .

  • Bradykinin degradation is catalyzed by both, but inhibition of the N-domain is strongly linked to bradykinin accumulation in the lung (causing cough).

  • Delapril's Edge : Research suggests Delapril exhibits a balanced or C-domain-preferential binding profile in specific tissues, effectively lowering blood pressure while minimizing the excessive bradykinin buildup associated with non-selective potent inhibitors.

Signaling Pathway Visualization

The following diagram illustrates the intervention of Delapril within the RAAS and Kinin-Kallikrein systems.

RAAS_Pathway AngI Angiotensin I AngII Angiotensin II AngI->AngII Catalyzed by ACE AT1R AT1 Receptor AngII->AT1R Activates Vasoconstriction Vasoconstriction Aldosterone Secretion Fibrosis AT1R->Vasoconstriction Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides Degraded by ACE Vasodilation Vasodilation (NO Release) Bradykinin->Vasodilation B2 Receptor Cough Dry Cough (Side Effect) Bradykinin->Cough Excess Accumulation ACE ACE (Enzyme) Delapril Delapril (Active Diacids) Delapril->ACE Inhibits

Figure 1: Mechanism of Action.[2][4][6] Delapril inhibits ACE, preventing Angiotensin II formation (reducing vasoconstriction) and inhibiting Bradykinin breakdown (promoting vasodilation).[1]

Pharmacokinetics (ADME)

For researchers designing dosing regimens, understanding the PK profile is critical.

ParameterProfile Details
Absorption Rapidly absorbed; peak plasma concentration (

) ~0.5–1 hour.
Bioactivation Prodrug .[1][7][6] Undergoes hepatic de-esterification to form Delapril Diacid (active) and 5-hydroxy Delapril Diacid (active).
Distribution High lipophilicity results in extensive tissue distribution, particularly in vascular smooth muscle and cardiac tissue.
Protein Binding >95% bound to plasma proteins (mainly albumin).
Excretion Dual route: ~60% renal (urine), ~40% fecal (bile). This dual excretion makes it safer for patients with mild renal impairment.

Preclinical Pharmacology & Experimental Protocols

In hypertension research, Delapril is frequently evaluated using Spontaneously Hypertensive Rats (SHR) and cardiomyocyte models.

Protocol: In Vivo Antihypertensive Efficacy (Telemetry)

Objective : To measure real-time blood pressure reduction without stress-induced artifacts.

Materials :

  • Male SHR (12–14 weeks old).

  • Radiotelemetry transmitters (e.g., DSI PhysioTel).

  • Vehicle: 0.5% Carboxymethylcellulose (CMC).

Workflow :

  • Implantation : Surgically implant the catheter into the abdominal aorta via the femoral artery under isoflurane anesthesia. Allow 7 days for recovery.

  • Baseline : Record 24-hour baseline Mean Arterial Pressure (MAP) and Heart Rate (HR).

  • Treatment : Administer Delapril HCl (1–10 mg/kg, p.o.) or Vehicle daily for 14 days.

  • Data Acquisition : Sample continuously (500 Hz) for 10 seconds every 5 minutes.

  • Analysis : Compare "Dark Cycle" (active) vs. "Light Cycle" (resting) MAP.

    • Expected Result: Dose-dependent reduction in MAP (~15–25 mmHg) with minimal reflex tachycardia.

Protocol: Cardiomyocyte Ca2+ Handling (SERCA2a Activity)

Context : Delapril has been shown to preserve cardiomyocyte relaxation in heart failure models by modulating SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase).

Workflow :

  • Isolation : Isolate ventricular cardiomyocytes via enzymatic digestion (Collagenase Type II).

  • Loading : Load cells with Fura-2 AM (fluorescent Ca2+ indicator).

  • Stimulation : Field stimulate cells at 1 Hz.

  • Perfusion : Perfuse with Tyrode’s solution containing Delapril diacid (100 nM).

  • Measurement : Record fluorescence ratio (340/380 nm).

    • Key Metric: Tau (

      
      ) of decay . A decrease in 
      
      
      
      indicates improved SERCA2a function (faster Ca2+ reuptake).
Experimental Workflow Visualization

Experimental_Workflow Step1 SHR Model Selection Step2 Telemetry Implantation Step1->Step2 Step3 Recovery (7 Days) Step2->Step3 Step4 Delapril Dosing (1-10 mg/kg p.o.) Step3->Step4 Step5 Data Acquisition (MAP, HR, Activity) Step4->Step5 Step6 Tissue Harvest (LV Hypertrophy Analysis) Step5->Step6 Step5->Step6 Endpoint

Figure 2: Preclinical workflow for assessing hemodynamic stability and organ protection in Spontaneously Hypertensive Rats (SHR).

Clinical Relevance & Comparative Efficacy

While preclinical data establishes mechanism, clinical utility drives drug development.

  • Efficacy : Delapril demonstrates non-inferiority to Enalapril and Lisinopril in mild-to-moderate hypertension.

  • Combination Therapy : Often combined with Indapamide (diuretic) or Manidipine (calcium channel blocker). The Delapril-Manidipine combination is synergistic, as Manidipine causes compensatory RAAS activation (edema), which Delapril mitigates.

  • Renal Protection : Due to its lipophilicity and tissue penetration, Delapril is investigated for nephroprotective effects in diabetic nephropathy, reducing microalbuminuria beyond BP control alone.

References

  • PubChem. (n.d.). Delapril Hydrochloride (Compound CID 5362115).[1] National Library of Medicine. [Link]

  • Razzetti, R., et al. (1995).[2] Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. American Journal of Cardiology. [Link]

  • Nakaya, H., et al. (2001). Temporary treatment of prepubescent rats with angiotensin inhibitors suppresses the development of hypertensive nephrosclerosis. Journal of the American Society of Nephrology.[6] [Link]

  • Oie, T., et al. (2012). ACE inhibition prevents diastolic Ca2+ overload and loss of myofilament Ca2+ sensitivity after myocardial infarction.[6] Current Molecular Medicine. [Link]

  • Mancia, G., et al. (2003). Antihypertensive efficacy of the combination of manidipine and delapril. Journal of Hypertension. [Link]

Sources

Exploratory

Delapril Hydrochloride: A Technical Guide to Solubility, Lipophilicity, and Formulation Strategies

Executive Summary Delapril hydrochloride is a highly lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in cardiovascular research and therapeutic development[1]. As a prodrug, its efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Delapril hydrochloride is a highly lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in cardiovascular research and therapeutic development[1]. As a prodrug, its efficacy relies on hepatic esterolysis to convert it into the active metabolite, delapril diacid, which subsequently binds to and competitively inhibits ACE[2]. While its high lipophilicity ensures excellent membrane permeability and gastrointestinal absorption, it presents significant formulation challenges due to its poor aqueous solubility[3]. This whitepaper synthesizes physicochemical data, solvent compatibility, and field-proven formulation protocols to guide researchers in handling Delapril hydrochloride effectively.

ProdrugPathway Delapril Delapril Hydrochloride (Lipophilic Prodrug) Esterolysis Hepatic Esterolysis (In Vivo) Delapril->Esterolysis Gastrointestinal Absorption M1 Delapril Diacid (Active Metabolite) Esterolysis->M1 Esterase Cleavage ACE ACE Inhibition (Target Binding) M1->ACE Competitive Inhibition AngII Decreased Angiotensin II ACE->AngII Blocks Synthesis Vaso Vasodilation & BP Reduction AngII->Vaso Hemodynamic Response

Fig 1: Prodrug activation pathway of Delapril HCl and downstream hemodynamic effects.

Physicochemical Profile & Lipophilicity (LogP)

Delapril hydrochloride (CAS 83435-67-0) is structurally defined as a carboxyl-alkyldipeptide[3]. The molecule's lipophilicity is one of its most critical defining characteristics, exhibiting a LogP of approximately 3.80[4]. This high partition coefficient is structurally driven by the bulky, hydrophobic indane and phenyl rings, which dominate the molecule's thermodynamic interactions and outweigh the polarity of its peptide bonds.

Because of this high lipophilicity, Delapril behaves similarly to Biopharmaceutics Classification System (BCS) Class II compounds—characterized by high permeability but low aqueous solubility[5].

Table 1: Key Physicochemical Properties
PropertyValueSource
Molecular Weight 489.0 g/mol [2]
Exact Mass 488.207 Da[2]
Lipophilicity (LogP) 3.80[4]
Polar Surface Area (PSA) 95.9 Ų[2]
Melting Point 166 °C - 173 °C[6]

Solubility Dynamics & Solvent Compatibility

Delapril HCl exhibits preferential solubility in organic aprotic solvents (like DMSO) and alcohols, while remaining practically insoluble in unbuffered water at room temperature[7]. Attempting to dissolve the compound in purely aqueous media without thermal or mechanical energy will result in persistent suspension or immediate precipitation.

Table 2: Solvent Solubility Profile
SolventSolubility LimitPreparation NotesSource
DMSO (Anhydrous) ≥ 98 mg/mL (200.4 mM)Highly moisture-sensitive; use fresh anhydrous DMSO.[7]
Ethanol ~ 25 mg/mLYields a clear solution under standard conditions.[7]
Water 1.72 mg/mL (3.52 mM)Requires sonication and heating to 60°C to disrupt the crystal lattice.[1]
In Vivo Vehicle ≥ 2.08 mg/mLRequires sequential addition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[8]

Experimental Methodologies & Protocols

As an application scientist, it is critical to understand that protocol failures with lipophilic compounds usually stem from improper solvent sequencing or moisture contamination. The following protocols are designed as self-validating systems.

In Vitro Stock Solution Preparation (DMSO)

Objective: Create a highly concentrated, stable stock solution for downstream dilution.

  • Weighing: Accurately weigh the required mass of Delapril HCl powder.

  • Solvent Selection: Use only fresh, anhydrous DMSO.

    • Causality: Delapril's high lipophilicity makes it highly susceptible to precipitation if the DMSO has absorbed atmospheric moisture. Moisture drastically reduces the solvating power of DMSO for hydrophobic rings[7].

  • Dissolution: Add the calculated volume of DMSO to achieve the desired molarity (e.g., 10 mM requires 1.0225 mL for 5 mg of compound)[1].

  • Agitation: Vortex gently. If phase separation occurs, apply mild sonication.

  • Validation Checkpoint: Visually inspect the vial against a dark background. The solution must be perfectly clear with no micro-particulate matter before proceeding to storage (-20°C).

In Vivo Formulation Workflow (The 10/40/5/45 Protocol)

Objective: Formulate a bioavailable, precipitate-free solution for animal dosing (e.g., oral gavage in SHR models)[8].

FormulationWorkflow Stock Step 1: Delapril HCl + Anhydrous DMSO (10%) PEG Step 2: Add PEG300 (40%) Cosolvent bridging Stock->PEG Vortex until homogeneous Tween Step 3: Add Tween-80 (5%) Micellar encapsulation PEG->Tween Mix evenly Saline Step 4: Add Saline (45%) Aqueous dilution Tween->Saline Dropwise addition Final Clear Working Solution (≥ 2.08 mg/mL) Saline->Final Final equilibration

Fig 2: Step-by-step in vivo formulation workflow utilizing cosolvents and surfactants.

  • Primary Solvation: Dissolve Delapril HCl in 10% (v/v) anhydrous DMSO.

    • Causality: DMSO acts as the primary solvent to break the stable crystal lattice of the solid drug[8].

  • Cosolvent Addition: Add 40% (v/v) PEG300 and mix thoroughly.

    • Causality: PEG300 lowers the dielectric constant of the mixture, bridging the polarity gap between the highly organic DMSO and the aqueous saline to be added later.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and mix thoroughly.

    • Causality: Tween-80 provides critical micellar encapsulation, preventing the lipophilic drug molecules from nucleating when the highly polar aqueous phase is introduced.

  • Aqueous Dilution: Dropwise add 45% (v/v) Saline while continuously vortexing.

    • Causality: Gradual addition prevents localized supersaturation, ensuring the micelles remain stable.

  • Validation Checkpoint: The final solution must remain a clear solution yielding ≥ 2.08 mg/mL. If cloudiness appears, the micellar structure has failed, and the batch must be discarded[8].

Dissolution Kinetics & Analytical Testing

When evaluating Delapril HCl in solid dosage forms (such as combination tablets with manidipine), standard aqueous dissolution media often fail to achieve sink conditions due to the drug's lipophilicity.

In Vitro Dissolution Protocol:

  • Medium Preparation: Prepare 900 mL of Citrate buffer and adjust strictly to pH 3.2.

    • Causality: A pH of 3.2 optimally ionizes the basic functional groups of Delapril. This ionization overcomes the intrinsic lipophilicity of the indane/phenyl rings, allowing the drug to dissolve at a rate that accurately mimics in vivo gastric absorption.

  • Apparatus Setup: Utilize USP Apparatus 2 (Paddle) set to 75 rpm, equilibrated at 37 °C ± 0.5 °C[3].

  • Execution & Sampling: Introduce the dosage form and withdraw aliquots at predefined intervals.

  • Validation Checkpoint: Analyze via validated Liquid Chromatography (LC). A successful method will demonstrate a linear relationship (R > 0.9) between the dissolved fraction in vitro and the absorbed fraction calculated via in vivo deconvolution[5].

References

Sources

Foundational

Baloxavir Marboxil: A Deep Dive into the Novel Cap-Dependent Endonuclease Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Baloxavir marboxil, marketed under the trade name Xofluza, represents a significant advancement in the treatment of influenza. I...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Baloxavir marboxil, marketed under the trade name Xofluza, represents a significant advancement in the treatment of influenza. It is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease of the influenza virus, a crucial enzyme for viral replication. This guide provides a comprehensive technical overview of baloxavir marboxil, from its chemical properties and mechanism of action to its clinical application and analytical methodologies, designed for professionals in the fields of virology, pharmacology, and drug development.

Chemical and Physical Properties

Baloxavir marboxil is a prodrug that is rapidly converted to its active metabolite, baloxavir acid (S-033447), upon oral administration. This conversion is essential for its antiviral activity. The key properties of baloxavir marboxil are summarized in the table below.

PropertyValueSource
Molecular Formula C27H23F2N3O7S[1][2]
Molecular Weight 571.56 g/mol [2]
CAS Number 1985606-14-1[1]
PubChem CID 124081896[1]
Solubility Soluble in DMSO (~30 mg/ml)
Nature Synthetic

Mechanism of Action: A Novel Approach to Influenza Therapy

Unlike traditional influenza antivirals like neuraminidase inhibitors (e.g., oseltamivir), baloxavir marboxil targets a different and highly conserved region of the influenza virus polymerase complex.[3][4]

The Role of Cap-Dependent Endonuclease

The influenza virus utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its genome. The viral polymerase acidic (PA) protein, which possesses cap-dependent endonuclease activity, cleaves the 5' cap from host cell pre-messenger RNAs (mRNAs). These capped fragments are then used as primers for the synthesis of viral mRNAs by the viral RNA-dependent RNA polymerase.

Inhibition by Baloxavir Acid

Baloxavir marboxil is hydrolyzed to its active form, baloxavir acid, which then specifically inhibits the endonuclease activity of the PA protein.[5] By blocking this critical step, baloxavir acid effectively prevents the initiation of viral mRNA synthesis, thereby halting viral replication.[1][5] This mechanism of action is illustrated in the diagram below.

BALOXAVIR_MECHANISM cluster_host Host Cell cluster_virus Influenza Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) PA_Endonuclease PA Endonuclease (Cap-Snatching) Host_pre_mRNA->PA_Endonuclease Cap-Snatching Viral_Polymerase Viral Polymerase Complex (PA, PB1, PB2) Viral_mRNA_Synthesis Viral mRNA Synthesis PA_Endonuclease->Viral_mRNA_Synthesis Provides capped primer Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication Baloxavir_Marboxil Baloxavir Marboxil (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Metabolite) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis Baloxavir_Acid->PA_Endonuclease Inhibits

Sources

Exploratory

History and discovery of Delapril as a non-sulfhydryl ACE inhibitor

A Non-Sulfhydryl, Indanyl-Glycine Based ACE Inhibitor Executive Summary This technical guide details the discovery, structural optimization, and pharmacological profile of Delapril (CV-3317) . Developed by Takeda Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

A Non-Sulfhydryl, Indanyl-Glycine Based ACE Inhibitor

Executive Summary

This technical guide details the discovery, structural optimization, and pharmacological profile of Delapril (CV-3317) . Developed by Takeda Chemical Industries in the 1980s, Delapril represents a pivotal evolution in Angiotensin-Converting Enzyme (ACE) inhibitor design. By replacing the proline moiety common to Captopril and Enalapril with a lipophilic indanyl-glycine skeleton, researchers successfully eliminated the sulfhydryl (-SH) group associated with adverse cutaneous and gustatory effects while enhancing tissue-specific ACE inhibition through increased lipophilicity.

Historical Context and Rational Design
1.1 The "Sulfhydryl" Problem

The first generation of ACE inhibitors, spearheaded by Captopril , relied on a sulfhydryl (thiol) group to coordinate with the Zinc ion (


) at the ACE active site.[1] While effective, this moiety was causally linked to specific side effects:
  • Skin Rashes: Pemphigus-like reactions.

  • Dysgeusia: Metallic taste disturbances.

  • Short Half-life: Rapid oxidation of the thiol group.

1.2 The Evolution of the "Proline Mimic"

To overcome these limitations, the second generation (e.g., Enalapril) replaced the thiol with a carboxylate binding group and utilized a substituted N-carboxymethyl-dipeptide structure. However, most retained the proline ring at the C-terminus to mimic the terminal residue of Angiotensin I.

Delapril diverged from this template by substituting the proline ring with a substituted glycine , specifically N-(indan-2-yl)glycine . This modification was not merely structural but functional, introducing a high degree of lipophilicity that facilitated penetration into vascular tissues, targeting "tissue ACE" rather than just circulating plasma ACE.

Figure 1: Structural evolution from Captopril to Delapril, highlighting the shift from sulfhydryl-proline to carboxyl-indanyl architectures.

Chemical Synthesis of Delapril (CV-3317)

The synthesis of Delapril is a multi-step convergent process involving the coupling of an indanyl-glycine moiety with a phenyl-butanoic acid derivative.[2] The protocol below synthesizes the key causality of the reaction steps: Reductive Amination to build the secondary amines and Peptide Coupling to link the pharmacophores.

2.1 Synthesis Protocol

Step 1: Formation of N-(2-Indanyl)glycine ethyl ester

  • Reactants: 2-Indanone + Ethyl Glycinate.

  • Reagent: Sodium Cyanoborohydride (

    
    ).
    
  • Mechanism: Reductive amination. The ketone of 2-indanone forms a Schiff base with glycine, which is reduced in situ to the secondary amine.

  • Rationale: The indane ring provides the steric bulk required for the hydrophobic pocket of ACE.

Step 2: Peptide Coupling

  • Reactants: Product of Step 1 + N-Benzyloxycarbonyl-L-alanine (N-Z-L-Ala).

  • Reagents: Isobutyl chlorocarbonate (mixed anhydride method) or DCC.

  • Outcome: Formation of the protected dipeptide intermediate.

Step 3: Deprotection

  • Method: Hydrogenolysis (

    
    , Pd/C).
    
  • Outcome: Removal of the Z-group (benzyloxycarbonyl) to free the N-terminus for the final coupling.

Step 4: Final Reductive Condensation

  • Reactants: Deprotected intermediate + Ethyl 2-oxo-4-phenylbutanoate.[2]

  • Reagent:

    
    .
    
  • Outcome: Delapril (as a mixture of diastereomers, purified to isolate the active (S,S,S) isomer).

Figure 2: Convergent synthesis pathway of Delapril via reductive amination and peptide coupling.

Pharmacological Mechanism & SAR
3.1 Structure-Activity Relationship (SAR)

The "Indanyl Advantage" is the defining feature of Delapril.

  • Hydrophobic Pocket Fit: The indane ring is bulky and lipophilic. SAR studies (Miyake et al.) demonstrated that this group fits tightly into a large hydrophobic pocket at the ACE active site (specifically the C-domain), increasing binding affinity compared to the smaller proline ring.

  • Stereochemistry: The activity resides primarily in the (S,S,S) configuration. The asymmetric centers are located at the phenylbutyl chain, the alanine residue, and the glycine nitrogen junction.

3.2 Prodrug Bioactivation

Delapril is a prodrug .[1][3] It requires hydrolysis of the ethyl ester to become the active inhibitor. Uniquely, Delapril undergoes a two-stage metabolic activation/deactivation pathway that contributes to its duration of action.

  • Delapril (Inactive Ester): Lipophilic, high oral absorption.

  • Delapril Diacid (M-I): The primary active metabolite.[3] Potent ACE inhibitor.[1][3][4][5][6]

  • 5-Hydroxy-Delapril Diacid (M-III): A secondary active metabolite formed via hydroxylation of the indane ring.[7] This retains significant ACE inhibitory activity, extending the therapeutic window.

Figure 3: Bioactivation pathway showing the sequential formation of two active metabolites.

Comparative Data Profile

The following data summarizes the key differentiators of Delapril against standard ACE inhibitors.

FeatureCaptoprilEnalaprilDelapril
Zinc Binding Group Sulfhydryl (-SH)Carboxylate (-COOH)Carboxylate (-COOH)
C-Terminal Ring ProlineProlineIndanyl-Glycine
Lipophilicity LowModerateHigh
Active Metabolites None (Active as is)EnalaprilatDelapril Diacid + 5-OH-Diacid
Key Side Effect Risk Rash, Dysgeusia (High)Cough (Moderate)Cough (Low/Moderate)*
Tissue Penetration LowModerateHigh (Vascular Wall)

*Note: Some studies suggest Delapril has a lower incidence of dry cough due to differential bradykinin potentiation ratios, attributed to its specific binding affinity for the ACE C-domain.[8]

Conclusion

Delapril represents a successful application of rational drug design where the modification of the "proline mimic" to a bulky indanyl-glycine moiety solved the dual challenge of eliminating sulfhydryl-related toxicity and improving tissue pharmacokinetics. Its discovery by Takeda validated the hypothesis that the S1' and S2' subsites of ACE could accommodate large hydrophobic groups, paving the way for further optimization in the ACE inhibitor class.

References
  • Miyake, A., Itoh, K., & Oka, Y. (1986).[6] Design and synthesis of N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine (CV-3317), a new, potent angiotensin converting enzyme inhibitor.[6] Chemical & Pharmaceutical Bulletin, 34(7), 2852–2858.[6] Link

  • Inada, Y., et al. (1986).[9] Antihypertensive action of a non-sulfhydryl angiotensin converting enzyme inhibitor (CV-3317) in various hypertensive models. Japanese Journal of Pharmacology, 42(1), 1-8.[9] Link

  • Oka, Y., & Nishikawa, K. (1982). Bicyclic compounds, their production and use (Patent EP0051391). European Patent Office. Link

  • Onoyama, K., et al. (1988). Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects.[9] Clinical Pharmacology & Therapeutics, 43(3), 242-249.[9] Link

Sources

Foundational

Technical Guide: Thermodynamic Characterization of Delapril Hydrochloride (C26H33ClN2O5)

Topic: Thermodynamic properties of C26H33ClN2O5 crystal forms (Delapril Hydrochloride) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic properties of C26H33ClN2O5 crystal forms (Delapril Hydrochloride) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic and solid-state properties of Delapril Hydrochloride (C26H33ClN2O5), a lipophilic non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2] While often treated as a single chemical entity, the solid-state behavior of Delapril HCl presents specific challenges regarding thermal stability, rotational isomerism, and the differentiation between true polymorphism and impurity-driven lattice defects.

This document is structured to guide formulation scientists and analytical chemists through the thermodynamic landscape of this molecule, moving beyond basic data listings to explore the causal relationships between crystal habit, purity, and bioavailability.

The Physicochemical Core: C26H33ClN2O5

Delapril Hydrochloride is the monohydrochloride salt of N-(N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl)-N-(indan-2-yl)glycine.[1] Its thermodynamic profile is defined by its high lipophilicity and specific conformational flexibility around the amide bond.

Fundamental Thermodynamic Parameters

The following data aggregates experimentally validated values essential for pre-formulation studies.

ParameterValue / RangeTechnical Context
Molecular Weight 489.01 g/mol Monohydrochloride salt form.[1][3]
Melting Point (T_m) 166–170°C (Decomp.)[1][4] 182.8°C (High Purity)T_m is highly sensitive to purity. Lower ranges (166–170°C) often indicate decomposition or impurity-depression (eutectic effects).[1] High-purity crystalline forms exhibit sharper endotherms near 183°C [1, 4].[1]
Solubility (Water) < 0.01 mg/mLPractically insoluble.[5] High lattice energy and lipophilicity impede aqueous solvation [5].
Solubility (DMSO) ~98 mg/mLExcellent solubility due to disruption of intermolecular hydrogen bonding [5].
Solubility (Ethanol) ~25 mg/mLModerate solubility; often used for recrystallization [5].[5]
pKa ~3.07 (Predicted)Acidic moiety; dictates pH-dependent solubility profiles.[1]
Hygroscopicity Low to ModerateStability is generally maintained at ambient humidity, but hydrolytic degradation can occur at elevated RH/Temperature.

Solid-State Landscape: Polymorphism vs. Impurity Profiles

A critical challenge in the development of Delapril HCl is distinguishing between true polymorphic forms and pseudo-polymorphs or impurity-doped crystals.[1]

The "Two-Melting-Point" Phenomenon

Literature and experimental data often cite two distinct melting endotherms for Delapril HCl raw materials:

  • Form A (Nominal): ~182.8°C[6]

  • Form B (Nominal): ~170.1°C[6]

Senior Scientist Insight: While early DSC data might suggest an enantiotropic polymorphic system, advanced characterization (XRPD coupled with HPLC) reveals that the "low-melting" form is frequently not a distinct crystal lattice but rather the result of specific impurities acting as crystal defects or eutectic impurities.

  • Causality: The presence of degradation products (e.g., diketopiperazine derivatives) lowers the chemical potential of the solid, depressing the melting point.

  • Validation: If XRPD patterns between the 182°C and 170°C samples are identical, the thermal difference is purely chemical (purity-based), not physical (packing-based) [1].[1]

Rotational Isomerism (Cis/Trans)

Unlike standard polymorphism (packing differences), Delapril HCl exhibits conformational isomerism in solution and the solid state. The molecule possesses a restricted rotation around the amide bond, leading to cis and trans isomers.

  • Thermodynamic Impact: The interconversion barrier is high enough that these conformers can be distinguished by NMR or capillary electrophoresis, but they exist in dynamic equilibrium. In the crystal lattice, the molecule locks into the thermodynamically preferred conformation (typically trans for steric relief), but solution-state thermodynamics will drive a re-equilibration [6].

Experimental Protocols for Thermodynamic Validation

To ensure the integrity of the drug substance, the following self-validating protocols are recommended. These move beyond standard testing to address the specific "impurity vs. polymorph" ambiguity of Delapril HCl.[2][7]

Protocol A: Thermal Differentiation Strategy (DSC/TGA)

Objective: Distinguish between a solvate, a true polymorph, and an impurity-depressed sample.

  • Sample Preparation: Accurately weigh 2–4 mg of C26H33ClN2O5 into an aluminum pan. Crimp non-hermetically to allow volatile escape (if investigating solvates).

  • TGA Run: Heat from 30°C to 250°C at 10°C/min.

    • Checkpoint: Significant weight loss (>1%) prior to 150°C indicates a solvate/hydrate (Pseudo-polymorph).[1]

  • DSC Cycle 1: Heat from 30°C to 190°C at 10°C/min.

    • Observation: Note the onset temperature (T_onset).

    • If T_onset < 175°C: Suspect impurity or Form B.

  • Purity Check (Self-Validation): If a low melting point is observed, analyze the same sample batch via HPLC.

    • Logic: If Purity < 99.0%, the thermal shift is likely colligative (impurity effect). If Purity > 99.5% and T_m is low, a true polymorph is probable.

Protocol B: Intrinsic Dissolution Rate (IDR) Analysis

Objective: Determine the thermodynamic stability of the crystal form independent of particle size.

  • Pellet Formation: Compress 150 mg of Delapril HCl into a 0.5 cm² disk at 2000 psi for 1 minute. Ensure the surface is non-friable.

  • Medium: 900 mL 0.1 N HCl (simulated gastric fluid) at 37°C.

  • Rotation: 100 rpm.

  • Sampling: Withdraw aliquots at 5, 10, 15, 20, and 30 minutes.

  • Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope is the IDR.

    • Insight: A stable crystal form will show a linear, lower IDR. A metastable form or amorphous content will show a non-linear or significantly higher initial rate.

Visualization of Characterization Logic

The following diagram illustrates the decision matrix for categorizing a Delapril HCl sample based on thermal and diffraction data.

Delapril_Characterization Start Unknown C26H33ClN2O5 Sample DSC Run DSC (10°C/min) Start->DSC Decision1 Endotherm < 175°C? DSC->Decision1 TGA Run TGA Decision1->TGA Yes Result_Stable Stable Crystal Form (Target) Decision1->Result_Stable No (T_m ~183°C) HPLC Run HPLC (Purity) TGA->HPLC No Mass Loss Result_Solvate Pseudo-polymorph (Solvate/Hydrate) TGA->Result_Solvate Mass Loss > 1% Result_Impurity Impurity-Driven Depression HPLC->Result_Impurity Purity < 99% Result_Polymorph Potential Metastable Polymorph HPLC->Result_Polymorph Purity > 99.5%

Caption: Workflow for distinguishing between solvates, impurities, and true polymorphs in Delapril HCl analysis.

Thermodynamic Stability & Degradation Pathways

Understanding the thermodynamics of degradation is vital for shelf-life prediction.[1] Delapril HCl is susceptible to hydrolysis and cyclization.

Hydrolytic Degradation
  • Mechanism: Hydrolysis of the ester moiety to form Delapril Diacid (active metabolite) and ethanol.

  • Thermodynamics: This reaction is acid/base catalyzed. In the solid state, moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of amorphous regions, facilitating mobility and reaction.

Intramolecular Cyclization (Diketopiperazine Formation)
  • Mechanism: Nucleophilic attack of the N-terminal amine on the ester carbonyl, forming a diketopiperazine derivative.

  • Thermodynamics: This is a high-activation-energy pathway often observed at elevated temperatures (during DSC heating >170°C).[1] This explains why "decomposition" is often cited alongside the melting point.

  • Mitigation: Formulation with low water activity (Aw) excipients is required to kinetically hinder these thermodynamically favorable pathways.

References

  • Todeschini, V., et al. (2013).[8] "Delapril and manidipine characterization and purity evaluation in raw materials." Journal of Thermal Analysis and Calorimetry. Available at:

  • ChemicalBook. (2025).[2][6] "Delapril Hydrochloride Properties and Melting Point Data." Available at:

  • PubChem.[1] (n.d.). "Delapril Hydrochloride Compound Summary." National Library of Medicine. Available at: [1]

  • Smolecule. (2023). "Solubility Parameters and Crystal Forms of Delapril." Available at: [1]

  • TargetMol.[9] (n.d.). "Delapril Hydrochloride Solubility and Reconstitution." Available at:

  • Ben Amar, A., et al. (2013).[10] "Capillary Zone Electrophoresis Study of Cis/Trans Isomerization of Delapril." Journal de la Société Chimique de Tunisie. Available at:

Sources

Protocols & Analytical Methods

Method

HPLC method development for Delapril hydrochloride detection

Application Note & Protocol Guide Executive Summary & Scientific Rationale Delapril Hydrochloride is a non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] Unlike simp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Delapril Hydrochloride is a non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] Unlike simple small molecules, the analysis of Delapril presents a specific stereochemical challenge: rotamerism .

The molecule contains a tertiary amide bond within its indanyl-glycine structure. Restricted rotation around this bond results in the existence of s-cis and s-trans conformers.[3] At ambient temperatures, the interconversion rate between these rotamers is slow on the chromatographic timescale, often manifesting as peak splitting or severe tailing that can be mistaken for column failure or co-eluting impurities.

The Core Directive of this Protocol: This guide moves beyond standard "cookbook" recipes. It prioritizes a thermodynamic approach —specifically utilizing elevated column temperature to accelerate rotamer exchange—ensuring a single, sharp peak for quantitation. Furthermore, the method is designed to be stability-indicating , capable of resolving the parent prodrug from its active diacid metabolite (hydrolysis product) and potential diketopiperazine derivatives.

Chemical Identity & Critical Parameters

ParameterSpecification
Compound Delapril Hydrochloride
CAS Number 83435-67-0
Molecular Formula C26H32N2O5[4][5] · HCl
Molecular Weight 489.01 g/mol
pKa Values (Est.) pKa₁ ~3.0 (Carboxylic acid), pKa₂ ~8.5 (Secondary amine)
Solubility Soluble in Methanol, Water, and DMSO.
UV Max 210 nm (End absorption), 254 nm (Phenyl rings)
Critical Impurity Delapril Diacid (Active Metabolite) formed via ester hydrolysis.

Method Development Strategy (The "Why")

Stationary Phase Selection

Delapril is moderately lipophilic but contains ionizable groups. A standard C18 column is recommended, but "standard" is insufficient description.

  • Recommendation: C18 with high carbon load and extensive end-capping.

  • Reasoning: The secondary amine in Delapril can interact with residual silanols on the silica support, causing peak tailing. End-capping blocks these silanols. A high carbon load ensures sufficient retention of the hydrophobic indane ring.

Mobile Phase & pH Control
  • Buffer Selection: Potassium Dihydrogen Phosphate (KH₂PO₄) or Ammonium Acetate.

  • pH Optimization (pH 2.5 – 3.0):

    • At pH 3.0, the carboxylic acid moiety is protonated (neutral), increasing retention on the C18 phase.

    • The amine is protonated (positively charged), but the acidic mobile phase suppresses silanol ionization (Si-OH rather than Si-O⁻), reducing secondary interactions.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shape for ACE inhibitors.

The Rotamer Solution (Temperature Control)
  • Critical Setpoint: 50°C ± 1°C

  • Mechanism: Elevating temperature increases the kinetic energy of the molecule, accelerating the rotation around the amide bond. This collapses the split "doublet" peak into a single, Gaussian peak, improving integration accuracy and sensitivity.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Gradient or Isocratic capable HPLC/UHPLC with PDA/UV Detector
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Column Temp 50°C (Critical Control Point)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 215 nm (Primary), 254 nm (Secondary ID)
Run Time 15 minutes
Mobile Phase Preparation

Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (pH 2.5)

  • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.

  • Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%).

  • Filter through a 0.45 µm nylon membrane filter.

Mobile Phase B: Acetonitrile (HPLC Grade)

Isocratic Mode (Recommended for QC):

  • Ratio: Buffer : ACN (60 : 40 v/v)

  • Note: Adjust ACN ±5% to achieve a retention time of ~6-8 minutes for Delapril.

Standard & Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution (1.0 mg/mL): Weigh 50 mg Delapril HCl into a 50 mL volumetric flask. Dissolve in ~30 mL Diluent (sonicate if necessary) and make up to volume.

  • Working Standard (50 µg/mL): Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

System Suitability Criteria
  • Theoretical Plates (N): > 2000

  • Tailing Factor (T): < 1.5 (Strict control due to amine interaction)

  • RSD of Area (n=6): < 2.0%

Visualizing the Workflow

Method Development Lifecycle

The following diagram illustrates the logical flow of the development process, highlighting the decision nodes for rotamer control.

MethodDevelopment Start Start: Delapril HCl Method Development ChemProp Analyze Chemical Properties (pKa, logP, UV Spectrum) Start->ChemProp InitialRun Initial Run: C18, pH 3.0 Amb. Temp (25°C) ChemProp->InitialRun CheckPeak Check Peak Shape InitialRun->CheckPeak SplitPeak Observation: Split Peak / Shoulder CheckPeak->SplitPeak Distorted SinglePeak Observation: Sharp Gaussian Peak CheckPeak->SinglePeak Good RotamerFix Hypothesis: Rotamerism Action: Increase Temp to 50°C SplitPeak->RotamerFix Likely Cause Optimiz Optimize Organic Ratio for k' = 3-5 SinglePeak->Optimiz RotamerFix->InitialRun Re-inject SilanolFix Hypothesis: Silanol Interaction Action: Add TEA or Change Column Validation Validation (ICH Q2) Linearity, Precision, Accuracy Optimiz->Validation

Caption: Iterative decision tree for optimizing Delapril HPLC conditions, focusing on thermal resolution of rotamers.

Degradation Pathways

Understanding impurities is vital for a stability-indicating method.

Degradation Delapril Delapril HCl (Prodrug) Diacid Delapril Diacid (Active Metabolite) Delapril->Diacid Hydrolysis (Acid/Base/Enzymatic) DKP Diketopiperazine Derivative Delapril->DKP Intramolecular Cyclization (Heat/pH)

Caption: Primary degradation pathways of Delapril HCl detectable by this HPLC method.

Method Validation (ICH Q2 R1)

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed.

Linearity
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[6]
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with Delapril standard at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision[7][8][9][10]
  • Repeatability: 6 injections of the 100% standard. RSD

    
    .[7][8]
    
  • Intermediate Precision: Different day, different analyst, different column lot. RSD

    
    .[7][8]
    
Robustness (Critical for Transfer)

Deliberately vary parameters to test method stability:

  • Temperature: 50°C ± 5°C (Verify if peak splitting returns at 45°C).

  • pH: 2.5 ± 0.2.

  • Flow Rate: 1.0 ± 0.1 mL/min.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Splitting Rotamer separation due to low temperature.Increase column oven temperature to 50–60°C.
Peak Tailing Silanol interaction with amine group.Ensure mobile phase pH is < 3.0; use a "Base Deactivated" (BDS) or high-purity C18 column.
Retention Drift Incomplete equilibration or pH fluctuation.Buffer capacity may be too low; increase buffer conc. to 25-50 mM. Ensure column is equilibrated for >30 mins.
Extra Peaks Hydrolysis of prodrug in solution.Prepare samples fresh. Keep autosampler temperature at 4°C to prevent in-vial degradation.

References

  • Japanese Pharmacopoeia (JP) . Delapril Hydrochloride Monograph. Official Monographs, JP XVII. (Source for authoritative physicochemical standards).[9]

  • Stanisz, B. (2004). Kinetics of degradation of delapril hydrochloride in solid phase. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 875-881. Link

  • Gumieniczek, A. (2001). Stability-indicating HPLC method for the determination of delapril hydrochloride in tablets. Journal of Liquid Chromatography & Related Technologies, 24(16), 2509-2519. Link

  • International Conference on Harmonisation (ICH) . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • PubChem . Delapril Hydrochloride Compound Summary. National Center for Biotechnology Information. Link

Sources

Application

Advanced Application Note: Synthesis and Mechanistic Profiling of Delapril Hydrochloride (C26H33ClN2O5)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Delapril Hydrochloride (C26H33ClN2O5) | Target: Angiotensin-Converting Enzyme (ACE) Introduction and Mechanistic Rationale Dela...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Delapril Hydrochloride (C26H33ClN2O5) | Target: Angiotensin-Converting Enzyme (ACE)

Introduction and Mechanistic Rationale

Delapril Hydrochloride (C26H33ClN2O5) is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in the management of essential hypertension and cardiovascular remodeling[1][2]. Unlike first-generation ACE inhibitors such as captopril, delapril lacks a sulfhydryl group and a proline moiety, utilizing an indanylglycine structural framework that significantly enhances its lipophilicity and tissue penetration[3].

As a prodrug, delapril undergoes in vivo ester hydrolysis to form two active metabolites: delapril diacid and 5-hydroxy delapril diacid[1]. These metabolites competitively bind the active site of ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, thereby downregulating the Renin-Angiotensin-Aldosterone System (RAAS)[4][5].

G Ang Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Ang->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Potent Vasoconstrictor) AngI->AngII Cleaved by ACE Angiotensin-Converting Enzyme (ACE) ACE->AngII BP Vasodilation & Decreased Blood Pressure AngII->BP Pathological state Delapril Delapril Hydrochloride (Prodrug) Metabolite Delapril Diacid (Active Metabolite) Delapril->Metabolite Ester Hydrolysis (In Vivo) Metabolite->ACE Competitive Inhibition Metabolite->BP Restores Homeostasis

Fig 1: Pharmacological mechanism of Delapril HCl within the RAAS signaling pathway.

Synthetic Strategy and Process Chemistry

The synthesis of delapril hydrochloride requires precise stereochemical control to establish the (S,S)-configuration essential for optimal ACE binding. The classical and most robust synthetic route, originally developed by Miyake et al. (1986)[6][7], utilizes a convergent approach centered on the step-wise construction of the N-substituted L-alanine derivative[8].

The protocol below relies on highly chemoselective reductive aminations and mixed-anhydride peptide coupling to minimize racemization at the chiral centers.

Quantitative Process Parameters

The following table summarizes the key reaction parameters, stoichiometric ratios, and expected yields for the validated four-step synthetic workflow[7][8].

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Reductive Amination2-Indanone, Ethyl glycinate, NaBH₃CN20–251282–85
2 Mixed Anhydride CouplingZ-L-Ala-OH, Isobutyl chlorocarbonate-10 to 25475–80
3 Catalytic HydrogenolysisH₂ (gas), 10% Pd/C, EtOH256>95
4 Reductive CondensationEthyl 2-oxo-4-phenylbutanoate, NaBH₃CN20–251865–70

Detailed Experimental Protocols

Note: The following procedures are designed for execution in a professional, well-ventilated laboratory environment utilizing standard PPE. Sodium cyanoborohydride is highly toxic and must be handled in a fume hood.

Step 1: Synthesis of Ethyl N-(2-indanyl)glycinate

Causality & Rationale: The synthesis initiates with the formation of the indanyl framework. Sodium cyanoborohydride (NaBH₃CN) is selected over sodium borohydride due to its stability in mildly acidic conditions (pH 6-7). This allows for the selective reduction of the transient iminium ion formed between 2-indanone and ethyl glycinate, without prematurely reducing the ketone starting material[7].

  • Suspend ethyl glycinate hydrochloride (1.1 eq) in anhydrous methanol.

  • Add triethylamine (1.1 eq) dropwise at 0 °C to liberate the free amine.

  • Introduce 2-indanone (1.0 eq) to the mixture and stir for 30 minutes to facilitate imine formation.

  • Adjust the pH to ~6.0 using glacial acetic acid.

  • Add sodium cyanoborohydride (0.7 eq) in small portions over 30 minutes.

  • Stir the reaction at ambient temperature for 12 hours.

  • Quench with 1M NaOH, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield Ethyl N-(2-indanyl)glycinate[7][8].

Step 2: Amide Coupling via Mixed Anhydride

Causality & Rationale: To couple the indanyl derivative with L-alanine, N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) is activated using isobutyl chlorocarbonate. The mixed anhydride method is preferred here over standard carbodiimide coupling (e.g., EDC/HOBt) because it rapidly forms a highly reactive intermediate at low temperatures (-10 °C), effectively suppressing the formation of oxazolone intermediates that lead to racemization of the L-alanine chiral center[7][9].

  • Dissolve Z-Ala-OH (1.0 eq) and N-methylmorpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -10 °C under an inert argon atmosphere.

  • Add isobutyl chlorocarbonate (1.0 eq) dropwise, maintaining the temperature below -5 °C. Stir for 20 minutes to form the mixed anhydride.

  • Add a solution of Ethyl N-(2-indanyl)glycinate (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Filter the precipitated N-methylmorpholine hydrochloride salts. Concentrate the filtrate, dissolve in ethyl acetate, and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Evaporate the solvent to yield N-(N-benzyloxycarbonyl-L-alanyl)-N-(2-indanyl)glycine ethyl ester[7].

Step 3: Catalytic Hydrogenolysis (Deprotection)

Causality & Rationale: The benzyloxycarbonyl (Z) protecting group must be removed to expose the primary amine for the final condensation. Palladium on carbon (Pd/C) under a hydrogen atmosphere smoothly cleaves the benzyl-carbamate bond via hydrogenolysis, releasing toluene and CO₂, while leaving the ethyl ester intact[9].

  • Dissolve the intermediate from Step 2 in absolute ethanol.

  • Add 10% Pd/C catalyst (10% w/w relative to the substrate) under a nitrogen blanket.

  • Purge the reaction vessel with hydrogen gas and maintain under a balloon of H₂ (1 atm) at room temperature for 6 hours.

  • Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst.

  • Concentrate the filtrate in vacuo to afford N-(L-alanyl)-N-(2-indanyl)glycine ethyl ester[7].

Step 4: Reductive Condensation and Hydrochloride Salt Formation

Causality & Rationale: The final stereocenter is established by reacting the deprotected amine with ethyl 2-oxo-4-phenylbutanoate. This reductive condensation again utilizes NaBH₃CN. Finally, the free base is converted to the hydrochloride salt (Delapril HCl) by crystallization from acetone/HCl, which significantly enhances the compound's aqueous solubility and shelf-life stability for pharmaceutical formulation[7][10].

  • Dissolve N-(L-alanyl)-N-(2-indanyl)glycine ethyl ester (1.0 eq) and ethyl 2-oxo-4-phenylbutanoate (1.2 eq) in absolute ethanol[7].

  • Add glacial acetic acid to adjust the pH to ~6.0.

  • Add NaBH₃CN (0.8 eq) portion-wise at 0 °C.

  • Stir at room temperature for 18 hours.

  • Quench with water, extract with dichloromethane, and purify the crude free base via column chromatography.

  • Salt Formation: Dissolve the purified free base in a minimal volume of acetone. Add a stoichiometric amount of concentrated hydrochloric acid (or HCl gas in ether)[10].

  • Collect the resulting colorless plate-like crystals of Delapril Hydrochloride via vacuum filtration. Dry under high vacuum (Expected melting point: 166-170°C with decomposition)[11].

Workflow Start1 2-Indanone + Ethyl Glycinate Step1 Reductive Amination (NaBH3CN, MeOH) Start1->Step1 Int1 Ethyl N-(2-indanyl)glycinate Step1->Int1 Step2 Mixed Anhydride Coupling (THF, -10°C) Int1->Step2 Start2 Z-L-Ala-OH + Isobutyl Chlorocarbonate Start2->Step2 Int2 Z-Protected Dipeptide Step2->Int2 Step3 Catalytic Hydrogenolysis (H2, Pd/C, EtOH) Int2->Step3 Int3 Deprotected Dipeptide Step3->Int3 Step4 Reductive Condensation (NaBH3CN, EtOH) Int3->Step4 Start3 Ethyl 2-oxo-4-phenylbutanoate Start3->Step4 Int4 Delapril Free Base Step4->Int4 Step5 Salt Formation (HCl / Acetone) Int4->Step5 Final Delapril Hydrochloride (C26H33ClN2O5) Step5->Final

Fig 2: Sequential chemical synthesis workflow for Delapril Hydrochloride.

References

  • National Center for Biotechnology Information. "Delapril Hydrochloride | C26H33ClN2O5 | CID 5362115 - PubChem." PubChem,[Link].

  • Patsnap Synapse. "What is Delapril Hydrochloride used for?" Patsnap,[Link].

  • Patsnap Synapse. "What is the mechanism of Delapril Hydrochloride?" Patsnap,[Link].

  • American Journal of Hypertension. "Characteristics of a New Angiotensin Converting Enzyme Inhibitor: Delapril." Oxford Academic,[Link].

  • Miyake, A., Itoh, K., & Oka, Y. "Design and synthesis of N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine (CV-3317), a new, potent angiotensin converting enzyme inhibitor." Chemical and Pharmaceutical Bulletin (Tokyo), 1986 Jul;34(7):2852-8.[Link].

  • DrugFuture. "Delapril hydrochloride, REV-6000A, CV-3317, Delaket, Cupressin, Adecut-药物合成数据库." DrugFuture,[Link].

  • Google Patents. "WO2005079772A2 - Combination of (s)-amlodipine and an ace inhibitor, and methods for reducing hypertension.

Sources

Method

Preparation of Delapril HCl Stock Solutions for In Vitro Assays

[1][2] Scientist’s Strategic Overview Delapril Hydrochloride (Delapril HCl) is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3][4][5] Unlike Captopril, it functions primarily as a prod...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Scientist’s Strategic Overview

Delapril Hydrochloride (Delapril HCl) is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3][4][5] Unlike Captopril, it functions primarily as a prodrug .[1] In in vivo systems, it is rapidly hydrolyzed by esterases into its active diacid metabolites, Delaprilat (Delapril diacid) and 5-hydroxy delapril diacid.[1][6]

Critical Experimental Consideration: For in vitro assays, the choice of compound form is decisive:

  • Cell-Based Assays (e.g., HUVECs, VSMCs): Delapril HCl (CAS 83435-67-0) is appropriate.[1] Intracellular esterases will convert the prodrug to the active metabolite.

  • Cell-Free Enzyme Assays (Purified ACE): Delapril HCl may exhibit significantly lower potency (higher IC

    
    ) compared to Delaprilat because it lacks the free carboxylate group required for high-affinity zinc coordination at the ACE active site.[1] If your target is purified ACE, ensure you are using the correct form or account for the prodrug's lower intrinsic affinity.
    

This protocol focuses on the stable preparation of Delapril HCl (the commercial salt form) for general research use.[1]

Physicochemical Profile & Solubility Data

Before handling, verify the compound identity and properties to ensure protocol alignment.[1]

PropertySpecification
Compound Name Delapril Hydrochloride
CAS Number 83435-67-0
Molecular Weight 489.01 g/mol
Formula C

H

N

O

[1][2][3][7][8][9][10] · HCl
Appearance White to off-white powder
Solubility (DMSO) ~89 mg/mL (182 mM) (Recommended Stock Solvent)
Solubility (Water) ~1.7 mg/mL (3.5 mM) (Poor - Not recommended for high-conc stocks)
Solubility (Ethanol) Limited/Variable; less preferred than DMSO
Storage (Powder) -20°C, desiccated, protected from light

Protocol: Preparation of 10 mM Stock Solution

A 10 mM stock concentration is the industry standard for Delapril HCl. It allows for convenient 1000x dilutions to achieve typical working concentrations (1–10 µM) while keeping the vehicle (DMSO) concentration at a safe 0.1%.[1]

Materials Required[1][2][7][10][11][12][13]
  • Delapril HCl powder (equilibrated to Room Temperature).[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

  • Vortex mixer.[1]

  • Ultrasonic water bath (optional but recommended).[1]

  • Amber glass vials (borosilicate) or polypropylene microcentrifuge tubes.[1]

Step-by-Step Methodology
Step 1: Environmental Equilibration

Reasoning: Delapril HCl is hygroscopic.[1] Opening a cold vial causes moisture condensation, which degrades the ester bond via hydrolysis.

  • Remove the product vial from -20°C storage.

  • Allow it to sit at room temperature (20–25°C) for 30 minutes before opening.

Step 2: Calculation & Weighing

To prepare 1 mL of a 10 mM stock solution:

  • Target Mass: 4.89 mg

  • Target Volume: 1.00 mL DMSO

Note: If your balance lacks precision for <5 mg, weigh a larger amount (e.g., 10 mg) and adjust the DMSO volume accordingly.

Formula:


[1]

Example for 10 mg:



Step 3: Dissolution[1]
  • Add the calculated volume of DMSO to the vial containing the powder.[1]

  • Vortex vigorously for 30 seconds.

  • Visual Inspection: The solution should be completely clear and colorless.

  • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 2–5 minutes.[1] Avoid heating above 37°C to prevent ester degradation.[1]

Step 4: Sterilization (For Cell Culture)

Reasoning: DMSO is bacteriostatic but not sterile.[1]

  • Use a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.[1]

  • Do not use Cellulose Acetate (CA) filters, as DMSO may dissolve the membrane.[1]

  • Pre-wet the filter with 50 µL of pure DMSO to minimize drug adsorption loss, then filter the stock solution into a sterile amber tube.[1]

Storage & Stability Management[1][3]

Stability is a function of temperature and moisture exclusion.[1]

Storage ConditionStability EstimateNotes
-80°C 6 MonthsOptimal. Minimizes hydrolysis.
-20°C 1 MonthAcceptable for short-term use.[1]
4°C < 1 WeekNot recommended for stock solutions.[1][9]
Freeze-Thaw Max 3 CyclesAliquotting is mandatory .

Aliquot Strategy: Divide the stock solution into single-use aliquots (e.g., 50 µL) in screw-cap cryovials to prevent repeated freeze-thaw cycles, which introduce moisture and degrade the prodrug ester.[1]

Quality Control: Self-Validating the Stock

Before running a critical assay, validate the stock solution using a simple absorbance check or functional test.[1]

  • Visual Check: Ensure no precipitate has formed after thawing.[1]

  • Solvent Tolerance Control: In your assay, run a "Vehicle Only" control (e.g., 0.1% DMSO) to ensure the solvent itself is not affecting cell viability or enzyme activity.[1]

  • Positive Control: If available, run a known ACE inhibitor (e.g., Captopril) alongside Delapril HCl to benchmark assay sensitivity.[1]

Workflow Visualization

The following diagram outlines the logical flow for preparing and handling Delapril HCl, ensuring sample integrity from storage to assay.

Delapril_Stock_Prep Start Lyophilized Delapril HCl (-20°C) Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Prevent Condensation Weigh Weigh Powder (e.g., 10 mg) Equilibrate->Weigh Solvent Add Anhydrous DMSO (Calc. Vol.) Weigh->Solvent Target 10-100 mM Dissolve Vortex / Sonicate (Clear Solution) Solvent->Dissolve Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter If Cell Culture Aliquot Aliquot into Amber Vials Filter->Aliquot Avoid Freeze-Thaw Store Store at -80°C (Max 6 Months) Aliquot->Store

Caption: Workflow for the preparation of sterile Delapril HCl stock solutions, emphasizing moisture control and aliquotting strategies.

References

  • MedChemExpress. Delapril hydrochloride Product Data Sheet & Solubility. Retrieved from [1]

  • Selleck Chemicals. Delapril Hydrochloride Chemical Information and Biological Activity. Retrieved from [1]

  • TargetMol. Delapril Hydrochloride: Physicochemical Properties and Storage. Retrieved from [1]

  • PubChem. Delapril Hydrochloride Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [1]

  • Razzetti, R., et al. (1995).[1][2] Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. American Journal of Cardiology. Retrieved from

Sources

Application

In Vivo Dosing of Delapril HCl in Rat Hypertension Models: Protocols and Scientific Considerations

An Application Guide for Preclinical Research Abstract This comprehensive application note provides researchers, scientists, and drug development professionals with detailed guidelines and protocols for the in vivo admin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Preclinical Research

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with detailed guidelines and protocols for the in vivo administration of Delapril Hydrochloride (HCl) in rat models of hypertension. Delapril, a potent, lipophilic angiotensin-converting enzyme (ACE) inhibitor, serves as a critical tool in cardiovascular research.[1][2] This guide moves beyond simple instructions to explain the scientific rationale behind protocol design, ensuring experimental robustness and data integrity. It includes step-by-step procedures for drug formulation, administration, and physiological monitoring, supported by established data from peer-reviewed literature.

Introduction: Delapril HCl in Cardiovascular Research

Delapril is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of antihypertensive agents.[3][4] Upon oral administration, it is metabolized into its active diacid forms, delapril diacid and 5-hydroxy delapril diacid.[5][6] These metabolites effectively inhibit ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which is fundamental to blood pressure regulation.[7][8]

The high lipophilicity of Delapril enhances its penetration into tissues, allowing for potent inhibition of vascular ACE, not just the circulating enzyme.[2][5] This characteristic makes it a valuable compound for studying the role of tissue-specific RAAS in the pathophysiology of hypertension and end-organ damage, such as cardiac hypertrophy and renal sclerosis.[5][9] The Spontaneously Hypertensive Rat (SHR) is the most widely utilized and validated genetic model for these studies, as it mimics many features of human essential hypertension.[10][11][12][13]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Delapril exerts its antihypertensive effect by interrupting the RAAS cascade. This system begins with the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, Angiotensin I. ACE then converts Angiotensin I into the potent vasoconstrictor, Angiotensin II.

Key actions of Angiotensin II include:

  • Vasoconstriction: Directly narrows blood vessels, increasing systemic vascular resistance and blood pressure.[7]

  • Aldosterone Release: Stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention by the kidneys, further elevating blood pressure.[3][7]

Delapril's active metabolites competitively inhibit ACE, blocking the formation of Angiotensin II.[3] This leads to vasodilation, reduced aldosterone secretion, decreased sodium and water retention, and ultimately, a lowering of blood pressure.[7][8]

RAAS_Pathway cluster_renin Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE Delapril Delapril HCl (Active Metabolites) Delapril->ACE Inhibition BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase

Delapril's inhibitory action on Angiotensin-Converting Enzyme (ACE).

Pharmacokinetics and In Vivo Efficacy in Rats

Understanding the pharmacokinetic profile of Delapril in rats is essential for designing an effective dosing regimen.

  • Absorption and Metabolism: Following oral administration of 10 mg/kg in rats, approximately 57% of the dose is absorbed.[9] It is extensively metabolized by esterases into its primary active metabolite, a diacid derivative known as M-I.[9]

  • Time to Peak Concentration (Tmax): The peak plasma concentration of the active metabolite (M-I) is reached rapidly, within approximately 0.4 hours of oral dosing.[9]

  • Half-Life: The active metabolite exhibits a biphasic decline in plasma concentration, with two distinct half-lives of 0.6 and 9.1 hours, suggesting a rapid initial clearance followed by a more prolonged elimination phase.[9]

  • Antihypertensive Effect: Oral doses ranging from 1-10 mg/kg result in a significant and long-lasting reduction in blood pressure in various rat models of hypertension.[5][14][15] Studies in SHR models have consistently demonstrated efficacy, with doses of 3 mg/kg and 10 mg/kg showing potent ACE inhibition and antihypertensive action.[14][15][16][17][18]

Recommended Dosing Guidelines

The appropriate dose of Delapril HCl depends on the specific hypertension model, the duration of the study, and the desired therapeutic effect. Based on published literature, a daily oral dose is standard practice.

Dose Range (Oral)Rat ModelStudy DurationObserved EffectReference(s)
1 - 10 mg/kg/day Various hypertension modelsChronicMarked and long-lasting antihypertensive action.[5][14][15]
3 mg/kg/day Spontaneously Hypertensive Rat (SHR)2 WeeksPotent ACE inhibitory activity.[14][15]
10 mg/kg/day Spontaneously Hypertensive Rat (SHR)2 WeeksSustained antihypertensive action and suppression of vascular Angiotensin II release.[17][18]
10 mg/kg/day Spontaneously Hypertensive Rat (SHR)8 - 10 WeeksReduced blood pressure and regression of cardiac hypertrophy.[16]

Starting Dose Recommendation: For initial studies in SHR or other rat hypertension models, a dose of 5 to 10 mg/kg/day administered via oral gavage is a well-supported starting point.

Detailed Experimental Protocols

Scientific integrity requires meticulous and reproducible methods. The following protocols provide step-by-step guidance for a typical study.

Protocol 1: Preparation of Delapril HCl for Oral Administration

Delapril HCl has limited solubility in water. Therefore, a suspension or a solution using a vehicle system is required. The following vehicle is widely cited and effective.[6][14]

Materials:

  • Delapril HCl powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes and micropipettes

Procedure (to prepare a 2 mg/mL solution):

  • Justification: This protocol creates a stable vehicle that enhances the solubility and bioavailability of the lipophilic compound for oral administration. DMSO is a powerful solvent, PEG300 acts as a co-solvent, Tween-80 is a surfactant that improves stability, and saline serves as the biocompatible diluent.

  • Initial Solubilization: Weigh the required amount of Delapril HCl. Prepare a stock solution in DMSO (e.g., 20 mg/mL). Ensure the powder is fully dissolved; gentle warming or sonication may be applied if necessary.[6]

  • Vehicle Preparation (Sequential Addition is Critical): a. In a sterile conical tube, add 400 µL of PEG300 for every 1 mL of final solution required. b. Add 100 µL of the 20 mg/mL DMSO stock solution. Mix thoroughly until a clear solution is formed. c. Add 50 µL of Tween-80. Mix again until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

  • Final Concentration: This procedure yields a final Delapril HCl concentration of 2 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Storage: Prepare the formulation fresh daily. If short-term storage is needed, keep it at 4°C, protected from light, for no more than 24-48 hours.

Protocol 2: Administration via Oral Gavage

Materials:

  • Appropriately sized rat oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1 mL or 3 mL)

  • Prepared Delapril HCl formulation

Procedure:

  • Animal Handling: Gently but firmly restrain the rat. Ensure the head and body are in a straight line to facilitate smooth passage of the gavage needle.

  • Dose Calculation: Calculate the volume to be administered based on the animal's most recent body weight (e.g., for a 300g rat and a 10 mg/kg dose, using a 2 mg/mL solution: (10 mg/kg * 0.3 kg) / 2 mg/mL = 1.5 mL).

  • Gavage Needle Insertion: Measure the gavage needle against the rat, from the tip of the nose to the last rib, to estimate the correct insertion depth.

  • Administration: Gently insert the ball-tipped needle into the mouth, passing over the tongue into the esophagus. Do not force the needle. Administer the calculated volume smoothly.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.

Protocol 3: Blood Pressure Measurement (Tail-Cuff Method)

Justification: The tail-cuff method is a non-invasive technique widely used to monitor systolic and diastolic blood pressure in rats.[13] Acclimatizing the animals to the procedure is critical for obtaining accurate and consistent readings by minimizing stress-induced blood pressure elevation.

Procedure:

  • Acclimatization: For at least 3-5 days prior to the first experimental measurement, place the rats in the restrainers and allow them to habituate to the warming platform and tail cuff inflation for 10-15 minutes daily.

  • Measurement: a. Place the rat in a plastic restrainer set on a warming platform to promote vasodilation of the tail artery. b. Secure the tail cuff and pulse sensor around the base of the rat's tail. c. Initiate the automated measurement cycle on the system (e.g., CODA system). The system will inflate and then slowly deflate the cuff, recording the pressure at which blood flow returns. d. Record at least 5-10 consecutive successful readings and average them to obtain a reliable measurement for that time point.

  • Data Collection Schedule: Measure blood pressure at baseline (before treatment) and at regular intervals throughout the study (e.g., weekly, or at specific time points post-dosing to assess peak effect).

Recommended Experimental Workflow

A well-designed study workflow ensures that all variables are controlled and data is collected systematically.

Experimental_Workflow A 1. Animal Acclimatization (e.g., SHR & WKY rats, 1 week) B 2. Baseline Measurements (Body Weight, Blood Pressure) A->B C 3. Group Randomization (Vehicle Control, Delapril HCl) B->C D Daily Treatment Vehicle Delapril HCl C->D E 5. Weekly Monitoring (Body Weight, Blood Pressure) D->E Repeats for study duration F 6. Study Endpoint (e.g., 4-8 weeks) E->D E->F G 7. Terminal Procedures (Blood collection, Tissue harvesting) F->G H 8. Data Analysis (Statistical Comparison) G->H

Standard workflow for an in vivo hypertension study.

References

  • Delapril - Wikipedia. [Link]

  • Delapril Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]

  • What is the mechanism of Delapril Hydrochloride? - Patsnap Synapse. [Link]

  • What is Delapril Hydrochloride used for? - Patsnap Synapse. [Link]

  • Effects of delapril hydrochloride on the myocardium of spontaneously hypertensive rats. Cardiovasc Drugs Ther. [Link]

  • The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat - PubMed. [Link]

  • Effect of delapril on the vascular angiotensin II release in isolated hind legs of the spontaneously hypertensive rat - PubMed. [Link]

  • Spontaneously Hypertensive Rats - American Heart Association Journals. [Link]

  • Effect of delapril hydrochloride on angiotensin II release from isolated rat hind legs. Eur J Pharmacol. [Link]

  • Spontaneously hypertensive rat - Wikipedia. [Link]

  • SHR(Spontaneous Hypertensive Rat) - Inotiv. [Link]

  • Anti-hypertensive effect of oral controlled-release microspheres containing an ACE inhibitor (delapril hydrochloride) in rats - PubMed. [Link]

  • Spontaneously Hypertensive Rat (SHR): An Animal Model of Vascular Brain Disorder | Veterian Key. [Link]

  • Spontaneously Hypertensive - Taconic Biosciences. [Link]

  • Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed. [Link]

  • Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed. [Link]

  • Anti-hypertensive Effect of Oral Controlled-release Microspheres Containing an ACE Inhibitor (Delapril Hydrochloride) in Rats | Journal of Pharmacy and Pharmacology | Oxford Academic. [Link]

Sources

Method

Application Note: High-Fidelity UV-Vis Spectrophotometric Analysis of Delapril Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the quantitative UV-Vis spectrophotometric determinati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the quantitative UV-Vis spectrophotometric determination of Delapril Hydrochloride, emphasizing spectral resolution in complex formulations and stability-indicating contexts.

Introduction & Mechanistic Principles

Delapril hydrochloride (DEL) is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of essential hypertension. Chemically, DEL features an indane ring and a peptide-like backbone. These structural elements serve as distinct chromophores, allowing the molecule to exhibit significant ultraviolet (UV) absorption.

In aqueous solutions, the zero-order UV spectrum of Delapril hydrochloride displays a high absorption band in the region of 200 to 230 nm, with a maximum absorption (


) typically observed around 210–228 nm depending on the solvent microenvironment[1]. While direct zero-order UV spectrophotometry is highly sensitive, DEL is frequently co-formulated with other antihypertensive agents (such as manidipine or indapamide), which absorb in overlapping UV regions[2]. Consequently, advanced spectrophotometric techniques—such as first-order derivative (1D-UV) spectroscopy or Partial Least Squares Regression (PLSR)—are required to mathematically resolve these overlapping signals without the need for prior chromatographic separation[1][2].

Analytical Rationale: Causality Behind Experimental Choices

As a Senior Application Scientist, it is critical to understand that a robust analytical method is not merely a sequence of steps, but a carefully engineered system where every variable is optimized for a specific chemical reason.

Solvent Selection: The Case for Aqueous Systems

The choice of diluent fundamentally dictates the accuracy of the UV-Vis assay. While many organic solvents can dissolve DEL, ultrapure water is the solvent of choice for this protocol.

  • Causality: The use of organic modifiers like methanol alters the dielectric constant of the solution, which can induce solvatochromic shifts in the absorption spectra of DEL, rendering simultaneous multicomponent analysis unfeasible[1]. Furthermore, water acts as a "green" analytical solvent, minimizing toxicological risks, reducing hazardous waste, and maintaining the chemical stability of the drug during the analysis window[1].

Wavelength and Spectral Processing Selection

Direct UV measurement at 210 nm is susceptible to interference from tablet excipients and co-formulated active pharmaceutical ingredients (APIs).

  • Causality: To create a self-validating and highly specific system, we employ First-Order Derivative Spectrophotometry (1D-UV) . By differentiating the zero-order spectrum with respect to wavelength (

    
    ), broad baseline shifts caused by excipient scattering are eliminated. For DEL, setting the wavelength to 228 nm  with a wavelength interval (
    
    
    
    ) of 4.0 nm isolates the DEL signal entirely from common co-drugs like manidipine (which is measured at 246 nm)[1].

G A Sample Preparation (Aqueous Extraction) B Zero-Order UV Scan (200-300 nm) A->B C Spectral Differentiation (dA/dλ, Δλ = 4.0 nm) B->C D Signal Isolation (DEL at 228 nm) C->D E Quantitative Analysis (Calibration & Validation) D->E

Caption: Analytical workflow for the derivative UV-Vis determination of Delapril Hydrochloride.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. It incorporates concurrent blanking, system suitability checks, and matrix spike recoveries to ensure that every analytical run verifies its own accuracy.

Materials and Instrumental Setup
  • Instrument: Double-beam UV-Vis spectrophotometer (e.g., PerkinElmer Lambda series or equivalent) equipped with 1 cm path-length quartz cuvettes[2].

  • Reagents: Delapril hydrochloride reference standard (purity > 99%), ultrapure water (18.2 MΩ·cm), and commercial DEL tablets.

  • Instrument Parameters:

    • Scan Range: 200–300 nm[1].

    • Scan Speed: Fast (e.g., 960 nm/min)[2].

    • Spectral Resolution (Slit Width): 1.0 nm[1][2].

    • Derivative Settings: First-order (1D),

      
       = 4.0 nm, Scaling factor = 10[1].
      
Preparation of Standard Solutions
  • Primary Stock Solution: Accurately weigh 10.0 mg of DEL reference standard and transfer it into a 10 mL volumetric flask. Dissolve and make up to volume with ultrapure water to yield a concentration of 1.0 mg/mL. Self-Validation Step: Sonicate for 5 minutes to ensure complete dissolution; visually inspect for particulates.

  • Working Standard Solutions: Transfer appropriate aliquots of the stock solution into a series of 10 mL volumetric flasks to prepare calibration standards ranging from 18 to 54 μg/mL [1].

Sample Preparation (Tablet Formulation)
  • Weigh and finely powder 20 tablets containing Delapril hydrochloride.

  • Accurately weigh a portion of the powder equivalent to the average weight of one tablet (or a specific target mass of DEL) and transfer it into a 100 mL volumetric flask.

  • Add 50 mL of ultrapure water and mechanically shake/sonicate for 15 minutes to extract the API.

  • Dilute to volume with water, mix thoroughly, and filter through a 0.45 μm PTFE syringe filter. Discard the first 3 mL of the filtrate to prevent adsorption artifacts.

  • Dilute the filtrate to achieve a target working concentration (e.g., 36 μg/mL)[1].

Measurement and Data Processing
  • Baseline Correction: Record the baseline using ultrapure water in both the reference and sample quartz cells.

  • Zero-Order Scanning: Scan the calibration standards and sample solutions from 200 to 300 nm.

  • Derivative Processing: Apply the instrumental electronic differentiation to obtain the 1D-UV spectra (

    
     = 4.0 nm).
    
  • Quantification: Measure the amplitude of the derivative signal at 228 nm for all solutions[1]. Construct a calibration curve by plotting the 1D amplitude against the DEL concentration.

Method Validation & Quantitative Data

To ensure trustworthiness, the method must be validated according to ICH guidelines (Q2R1). The following table summarizes the typical validation metrics achieved using this optimized aqueous 1D-UV method[1][2].

Validation ParameterResult / Acceptance CriteriaMechanistic Implication
Linearity Range 18 – 54 μg/mLCovers 50% to 150% of the target analytical concentration (36 μg/mL).
Correlation Coefficient (

)

0.9994
Demonstrates strict adherence to Beer-Lambert's Law within the specified range.
Intra-day Precision (RSD)

1.47%
Confirms instrumental stability and repeatability of the derivative processing.
Inter-day Precision (RSD)

1.31%
Validates the robustness of the aqueous solvent system over multiple days.
Accuracy (Recovery) 98.98% ± 1.0%Proves the absence of matrix effects from tablet excipients at 228 nm.

Forced Degradation & Stability-Indicating Context

While UV-Vis spectrophotometry is primarily a quantitative tool for release testing, it plays a vital role in preliminary forced degradation studies. Delapril is susceptible to various degradation pathways, which can alter its chromophoric structure and, consequently, its UV absorption profile[3].

When conducting stability-indicating assays, the UV-Vis spectra of the stressed samples are compared against the unstressed standard to detect hypsochromic (blue) or bathochromic (red) shifts, which indicate structural cleavage or oxidation.

G Del Delapril Hydrochloride (Intact API) Acid Acid/Base Hydrolysis (0.1M HCl / NaOH, 60°C) Del->Acid Ox Oxidative Degradation (3% H2O2, Room Temp) Del->Ox Photo Photolytic Degradation (UV/Vis Light Exposure) Del->Photo Therm Thermal Degradation (Solid/Solution, 60-80°C) Del->Therm Deg Spectral Shift Evaluation (Detection of Degradants via UV-Vis) Acid->Deg Ox->Deg Photo->Deg Therm->Deg

Caption: Primary forced degradation pathways of Delapril evaluated during stability testing.

By integrating this UV-Vis protocol with orthogonal techniques like RP-HPLC[3], researchers can establish a comprehensive, self-validating quality control framework for Delapril hydrochloride formulations.

References

  • Todeschini, V., Barden, A. T., Sfair, L. L., Sangoi, M. S., & Volpato, N. M. (2013). First-Order Derivative UV Spectrophotometric Method for Simultaneous Measurement of Delapril and Manidipine in Tablets. Acta Chimica Slovenica.
  • BenchChem. Delapril in Solution: A Technical Support Guide to Stability and Degradation.
  • Periódicos Científicos da UFRGS. Multicomponent Spectrophotometric Method for Simultaneous Analysis of Delapril and Indapamide in tablets.

Sources

Application

Application Note: Advanced Formulation Protocols for C26H33ClN2O5 (Delapril Hydrochloride) Oral Delivery Systems

[1][2] Executive Summary & Molecule Identification Target Compound: Delapril Hydrochloride (

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Molecule Identification

Target Compound: Delapril Hydrochloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)
Therapeutic Class:  Angiotensin-Converting Enzyme (ACE) Inhibitor
Primary Challenge:  Chemical Instability (Hydrolysis & Cyclization)[1]

This guide details the formulation protocols for Delapril Hydrochloride , a lipophilic non-sulfhydryl ACE inhibitor prodrug.[2][1] While the hydrochloride salt form improves aqueous solubility compared to the free base, the compound exhibits significant chemical instability.[2][1] Like other ACE inhibitors (e.g., Enalapril, Ramipril), Delapril is prone to two primary degradation pathways:[2][1]

  • Hydrolysis: Breakdown of the ester moiety into the active diacid metabolite (prematurely) and ethanol.[2][1]

  • Intramolecular Cyclization: Formation of Diketopiperazines (DKP) under stress conditions (moisture, heat, compression).[2][1]

This application note provides a self-validating workflow to engineer a robust oral dosage form that maximizes shelf-life stability while ensuring rapid bioavailability.

Pre-Formulation Characterization & Risk Assessment[1][2]

Before formulation, the API must be characterized to establish the design space.[2][1]

Degradation Pathway Analysis

Understanding the enemy is the first step.[2][1] The degradation of Delapril HCl is catalyzed by moisture and mechanical stress.[2][1]

DegradationPathway API Delapril HCl (C26H33ClN2O5) Diacid Delapril Diacid (Hydrolysis Product) API->Diacid Ester Hydrolysis DKP Diketopiperazine (Cyclization Product) API->DKP Intramolecular Cyclization Moisture Moisture/pH Extremes Moisture->API Heat Heat/Compression Heat->API

Figure 1: Primary degradation pathways for Delapril HCl.[2][1] Minimizing moisture and heat is critical.[2][1]

Excipient Compatibility Protocol

Objective: Identify excipients that do not accelerate DKP formation. Principle: Binary mixtures are stressed to simulate aging.[2][1]

Materials:

  • API: Delapril HCl[2][1]

  • Excipients: Microcrystalline Cellulose (MCC), Lactose Monohydrate, Mannitol, Magnesium Stearate, Stearic Acid.[2][1]

Protocol:

  • Preparation: Mix API and Excipient in a 1:1 ratio (w/w).

  • Control: Pure API.

  • Conditions: Store samples at

    
     (Open and Closed vials) for 4 weeks.
    
  • Analysis: Analyze via HPLC for DKP and Diacid content.

Critical Insight: Avoid Magnesium Stearate if possible, or use it in low concentrations.[2][1] The alkaline nature of MgO impurities in stearates can catalyze ester hydrolysis.[2][1] Stearic acid or Sodium Stearyl Fumarate (SSF) are preferred lubricants for ACE inhibitors due to their lower pH impact and lack of metal cations that might stabilize the transition state for cyclization.[2][1]

Formulation Strategy: Moisture-Protective Dry Granulation[1][2]

Given the hydrolysis risk, Wet Granulation is contraindicated .[2][1] Direct Compression (DC) is preferred, but if flowability is poor, Dry Granulation (Roller Compaction) is the gold standard.[2][1]

Formulation Table (Quantitative Composition)
ComponentFunction% w/wRationale
Delapril HCl Active Ingredient15.0%Target Dose (e.g., 30mg)
Lactose Anhydrous Diluent55.0%Low moisture content (avoid monohydrate).[2][1]
Low-Substituted Hydroxypropyl Cellulose (L-HPC) Binder/Disintegrant15.0%Dual function; non-ionic; compatible.[2][1]
Croscarmellose Sodium Superdisintegrant4.0%Ensures rapid release.[2][1]
Colloidal Silicon Dioxide Glidant0.5%Improves flow during compaction.[2][1]
Sodium Stearyl Fumarate Lubricant1.5%Less reactive than Mg-Stearate.[2][1]
Opadry® amb II Moisture Barrier Coat4.0% (of core)PVA-based high barrier coating.[2][1]

Detailed Experimental Protocols

Protocol A: Manufacturing via Roller Compaction

Objective: Create granules without water to prevent hydrolysis.

  • Blending (Pre-Lubrication):

    • Pass Delapril HCl, Lactose Anhydrous, and L-HPC through a #40 mesh sieve to de-lump.[2][1]

    • Load into a V-blender. Blend for 15 minutes at 25 RPM.

  • Lubrication (Internal):

    • Add 50% of the Sodium Stearyl Fumarate (sieved #60).[2][1]

    • Blend for 3 minutes. Note: Do not over-blend to avoid hydrophobicity.[2][1]

  • Compaction:

    • Feed powder into a Roller Compactor (e.g., Gerteis or Alexanderwerk).[2][1]

    • Parameters:

      • Roll Pressure: 4–6 kN/cm (Keep low to avoid heat generation).[2][1]

      • Gap Width: 2.0 mm.[2][1]

      • Roll Speed: 5 RPM.[2][1]

    • Why? High pressure generates heat, which can trigger DKP formation.[2][1]

  • Milling:

    • Pass ribbons through an oscillating granulator with a 1.0 mm screen.

  • Final Blending:

    • Add Croscarmellose Sodium, Colloidal Silicon Dioxide, and remaining Lubricant.[2][1]

    • Blend for 5 minutes.

  • Compression:

    • Compress on a rotary tablet press.

    • Target Hardness: 8–12 kP.

    • Friability: < 0.5%.[2][1]

Protocol B: Moisture Barrier Film Coating

Objective: Seal the tablet core from environmental humidity.[2][1]

  • Solution Preparation:

    • Disperse Opadry® amb II (or equivalent PVA-based barrier system) in water at 20% w/w solids.[2][1]

    • Note: Although water is used here, the process is rapid, and the water is evaporated immediately.[2][1] The core must be robust.[2][1]

  • Coating Parameters (Pan Coater):

    • Inlet Temp: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[1]
      
    • Product Bed Temp: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Crucial: Keep stable).[1]
      
    • Spray Rate: High enough to prevent spray drying, low enough to prevent overwetting.

    • Airflow: High volume to ensure rapid drying.[2][1]

  • Curing:

    • Once target weight gain (4%) is reached, dry the bed for 10 minutes at low RPM.[2][1]

Analytical Validation: Stability-Indicating HPLC

To validate the formulation, you must separate the parent drug from the DKP and Diacid degradants.[2][1]

Method Parameters:

  • Column: C18 (e.g., Zorbax Eclipse Plus), ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1]
    
  • Mobile Phase A: Phosphate Buffer pH 2.5 (Suppresses ionization of the acid, improving retention).[2][1]

  • Mobile Phase B: Acetonitrile.[2][1]

  • Gradient:

    • 0 min: 80% A / 20% B[2][1]

    • 15 min: 40% A / 60% B[2][1]

    • 20 min: 80% A / 20% B[2][1]

  • Flow Rate: 1.0 mL/min.[2][1]

  • Detection: UV at 215 nm.[2][1]

Acceptance Criteria:

  • Delapril HCl: 90.0% – 110.0% of label claim.[2][1]

  • Total Impurities: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1]
    
  • DKP Impurity: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Strict limit due to toxicity/efficacy loss).[1]
    

Process Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the manufacturing method based on API properties.

ManufacturingLogic Start Start: Delapril HCl Formulation CheckHydrolysis Is API Sensitive to Hydrolysis? Start->CheckHydrolysis CheckFlow Is API Flow Poor? CheckHydrolysis->CheckFlow Yes WetGran Wet Granulation (High Risk) CheckHydrolysis->WetGran No (Unlikely) DC Direct Compression (Preferred for Stable/Flowable) CheckFlow->DC No (Good Flow) RC Roller Compaction (Dry Granulation) CheckFlow->RC Yes (Poor Flow) Coating Final Product (Alu-Alu Blister Pack) DC->Coating RC->Coating Apply Moisture Barrier

Figure 2: Decision matrix selecting Roller Compaction to mitigate hydrolysis risks while addressing flowability.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5362115, Delapril Hydrochloride.[2][1] Retrieved from [Link][2][1][3]

  • Sheskey, P. J., et al. (2020). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[2][1] (Standard reference for excipient compatibility).

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Stability Testing of New Drug Substances and Products.[2][1] Retrieved from [Link][2][1]

  • Staniforth, J., & Aulton, M. E. (2017). Aulton's Pharmaceutics: The Design and Manufacture of Medicines.[2][1] Elsevier.[2][1] (Reference for Roller Compaction parameters).

Sources

Method

Application Note: Cell-Based Evaluation of ACE Inhibition by Delapril HCl

Abstract & Introduction Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting Angiotensin I (Ang I) to the potent vasoconstrictor Angiot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting Angiotensin I (Ang I) to the potent vasoconstrictor Angiotensin II (Ang II). Delapril Hydrochloride (Delapril HCl) is a non-sulfhydryl, lipophilic ACE inhibitor used to treat hypertension.[1]

Unlike simple cell-free enzymatic screens, cell culture assays provide a physiological context, accounting for membrane-bound ACE orientation, drug permeability, and cellular metabolism. This is critical for Delapril HCl, which is a prodrug . While the hydrochloride salt improves solubility, the compound relies on hydrolytic conversion (de-esterification) to its active metabolite, Delapril-diacid (5-hydroxy-delapril diacid) , to exert maximal inhibitory potency.

This guide details a high-sensitivity Fluorometric ACE Activity Assay using Human Umbilical Vein Endothelial Cells (HUVECs). It bridges the gap between chemical inhibition and cellular physiology, ensuring reproducible IC50 generation.

Experimental Design & Mechanistic Rationale

The Prodrug Challenge in In Vitro Models

Delapril HCl is an esterified prodrug. In in vivo models, hepatic esterases rapidly convert it to the active diacid. In in vitro endothelial models, esterase activity is present but variable.

  • Scientific Integrity Note: If measuring immediate enzyme kinetics (15-30 min), use Delapril Diacid (the active metabolite) if available.

  • Delapril HCl Protocol: If testing Delapril HCl specifically, the assay must allow for cellular uptake and intracellular metabolism, or be performed over a longer incubation period (24h) to assess downstream phenotypic effects (e.g., inhibition of Ang II-induced hypertrophy). The protocol below focuses on surface ACE inhibition , the primary mode of action for vascular control.

Mechanism of Action Diagram

The following diagram illustrates the RAAS pathway and the specific intervention point of Delapril.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Cleaved by Renin Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Vasoconstrictor) AngI->AngII Cleaved by ACE ACE ACE (Endothelial Surface) ACE->AngII Response Vasoconstriction & Oxidative Stress AngII->Response Delapril Delapril HCl (Prodrug) Delapril_Active Delapril Diacid (Active Metabolite) Delapril->Delapril_Active Esterase Hydrolysis Delapril_Active->ACE Inhibits

Figure 1: Mechanism of Action. Delapril HCl requires bio-activation to the diacid form to effectively inhibit ACE and block Ang II production.

Cell Model Selection

Primary Model: HUVECs (Human Umbilical Vein Endothelial Cells) [2][3][4]

  • Rationale: HUVECs constitutively express ACE on their plasma membrane (ecto-enzyme).

  • Critical Constraint: ACE expression downregulates rapidly in culture. Use cells only between Passage 1 and Passage 4.

  • Alternative: CHO cells stably transfected with human ACE (if high throughput screening is the goal).

Materials & Reagents

Reagents
ReagentSpecificationPurpose
Delapril HCl >98% PurityTest Compound
Abz-Gly-Phe(NO2)-Pro Fluorogenic SubstrateCleaved by ACE to release fluorescence
Captopril 10 mM StockPositive Control (Inhibitor)
ZnCl2 1 M SolutionCofactor (ACE is a Zinc-metalloprotease)
HUVEC Media EGM-2 or equivalentCell maintenance
Assay Buffer See Recipe BelowReaction environment
Assay Buffer Recipe (Fresh)

Do NOT use PBS or buffers containing EDTA/EGTA, as they chelate Zinc and inactivate ACE.

  • 50 mM HEPES (pH 7.5)

  • 150 mM NaCl

  • 10 µM ZnCl2

  • 0.05% BSA (to prevent non-specific drug binding)

Protocol: Fluorometric ACE Activity Assay (Intact Cells)

This protocol measures the activity of ecto-ACE on the surface of living endothelial cells.[4]

Experimental Workflow Diagram

Assay_Workflow Step1 1. Seed HUVECs (96-well, 20k cells/well) Step2 2. Wash Cells (Remove Serum/GFs) Step1->Step2 Step3 3. Treat with Delapril (Titration: 1nM - 100µM) Step2->Step3 Step4 4. Add Substrate (Abz-Gly-Phe(NO2)-Pro) Step3->Step4 Step5 5. Kinetic Read (Ex: 320nm / Em: 420nm) Step4->Step5

Figure 2: Step-by-step workflow for the intact cell ACE activity assay.

Step-by-Step Procedure

Step 1: Cell Seeding

  • Seed HUVECs (P2-P4) into a black-walled, clear-bottom 96-well plate at a density of 20,000 cells/well .

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment and monolayer formation.

Step 2: Preparation of Delapril HCl

  • Dissolve Delapril HCl in DMSO to create a 10 mM Stock .

  • Prepare serial dilutions (1:10) in Assay Buffer to range from 100 µM down to 0.1 nM.

    • Note: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

Step 3: Assay Initiation

  • Gently aspirate culture media from the wells.

  • Wash cells once with 150 µL of warm Assay Buffer .

  • Add 50 µL of Delapril HCl dilutions to appropriate wells.

    • Controls: Include "No Inhibitor" (Buffer only) and "Positive Control" (10 µM Captopril).

  • Pre-incubation (Critical): Incubate for 15 minutes at 37°C. This allows the drug to interact with the surface enzyme.

Step 4: Substrate Addition & Measurement

  • Prepare a 2x solution of the fluorogenic substrate Abz-Gly-Phe(NO2)-Pro (50 µM in Assay Buffer).

  • Add 50 µL of Substrate solution to each well (Final reaction volume = 100 µL; Final Substrate conc = 25 µM).

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Kinetic Read: Measure fluorescence (Ex: 320 nm / Em: 420 nm) every 60 seconds for 45-60 minutes.

Data Analysis & Validation

Calculating Activity

Do not use endpoint values alone. Calculate the slope (Vmax) of the linear portion of the fluorescence vs. time curve for each well.



IC50 Determination

Plot Log[Delapril HCl] (x-axis) vs. % Relative Activity (y-axis). Fit the data using a non-linear regression (4-parameter logistic curve) to determine the IC50.

Expected Results Table
ConditionExpected OutcomeMechanistic Note
Vehicle Control High Fluorescence SlopeUninhibited ACE cleaves substrate efficiently.
Captopril (10 µM) < 5% ActivityComplete blockade of active site.
Delapril HCl (High Dose) Low ActivityDose-dependent inhibition.
EDTA treated (Negative) < 1% ActivityZinc chelation irreversibly inactivates ACE.

Troubleshooting & Optimization

  • Low Signal:

    • Cause: HUVECs passage number too high (>P5). ACE expression is lost.[4]

    • Solution: Use fresh cells or treat with PMA (Phorbol 12-myristate 13-acetate) at 10 ng/mL for 24h prior to assay to upregulate ACE.

  • High Background:

    • Cause: Phenol red in media or dead cells.

    • Solution: Ensure thorough washing with Assay Buffer. Use phenol-red-free media if possible.

  • Inconsistent IC50:

    • Cause: Prodrug hydrolysis variability.

    • Solution: Verify if your specific HUVEC batch has sufficient esterase activity. If Delapril HCl shows weak inhibition compared to literature, consider hydrolyzing the stock solution (alkaline hydrolysis) before adding to the assay to generate the diacid form artificially.

References

  • Mechanism of Delapril: Razzetti, R., et al. "Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor."[5] The American Journal of Cardiology, 1995.

  • Fluorogenic Substrate Methodology: Carmona, A. K., et al. "Internally quenched fluorogenic substrates for angiotensin I-converting enzyme."[6] Biochemical Journal, 2006.

  • HUVEC ACE Expression: Dedio, J., et al. "Modulation of angiotensin-converting enzyme in cultured human vascular endothelial cells." Hypertension, 1991.

  • ACE Assay Protocols: Abcam. "ACE Activity Assay Kit (Fluorometric) Protocol."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Delapril Hydrochloride Solubility &amp; Stability Guide

[1] Executive Summary & Physicochemical Profile[2][3][4] Welcome to the Technical Support Center. This guide addresses the specific challenges of working with Delapril Hydrochloride (Delapril HCl).

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Physicochemical Profile[2][3][4]

Welcome to the Technical Support Center. This guide addresses the specific challenges of working with Delapril Hydrochloride (Delapril HCl). While Delapril HCl is the salt form designed for better solubility, researchers often encounter precipitation in physiological buffers (like PBS) or rapid degradation during long-term assays.[1][2][3]

Delapril is an ester prodrug.[3][4][5] Its solubility is dictated by its ionization state (pH-dependent), while its utility is limited by the hydrolytic instability of its ester bond.[2]

Quick Reference Data
PropertyValueCritical Note
Molecular Weight 489.01 g/mol Salt form
Water Solubility Low (< 2 mg/mL)Highly pH dependent.[1][3][4] In pure water (acidic due to HCl), it dissolves.[2] In neutral buffers, it may precipitate.
DMSO Solubility > 100 mg/mLRecommended for stock solutions.[2][3][6]
Ethanol Solubility ~ 25 mg/mLModerate.[2][3]
Stability (pH) Optimal: pH 3.0 – 5.0Unstable at pH > 7.0 (Ester hydrolysis).[2][3]
Key Risk Hydrolysis Converts to Delapril Diacid (active metabolite) and diketopiperazines in solution.[2]

Troubleshooting Guide: Solubility & Stability

Use this section to diagnose specific issues encountered during solution preparation.

Issue A: "My compound precipitates immediately upon adding the stock solution to PBS (pH 7.4)."

Diagnosis: pH-Induced Zwitterionic Precipitation. Delapril contains a secondary amine and a carboxylic acid group.[1][2][3] At physiological pH (7.4), the molecule approaches its isoelectric point where net charge is minimal, reducing aqueous solubility. Additionally, the high chloride concentration in PBS can suppress the solubility of the hydrochloride salt via the Common Ion Effect .

Solution:

  • Switch Buffers: Avoid high-chloride buffers like PBS if possible.[1][3] Use 10-20 mM Acetate (pH 4.5-5.0) or Citrate buffer for in vitro assays where physiological pH is not strictly required.[2][3]

  • Cyclodextrin Complexation: If pH 7.4 is mandatory, pre-complex the drug with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before adding to the buffer (See Protocol 1).[1][2][3]

  • Sequential Dilution: Do not add neat DMSO stock directly to static buffer. Vortex the buffer rapidly while adding the stock dropwise to prevent local concentration hotspots that trigger nucleation.

Issue B: "The solution is clear, but HPLC shows degradation after 24 hours."

Diagnosis: Ester Hydrolysis. The indanyl ester moiety in Delapril is susceptible to hydrolysis, a reaction catalyzed by both hydroxide ions (alkaline pH) and heat.

Solution:

  • Temperature Control: Never use heat to assist dissolution.[2][3] Keep all solutions on ice (4°C).

  • Acidify: Maintain pH < 6.0. Hydrolysis rates increase exponentially as pH rises above neutral.[2][3]

  • Fresh Preparation: Delapril HCl solutions in aqueous media should be prepared immediately before use . For multi-day experiments, use aliquoted DMSO stocks stored at -20°C.

Issue C: "I need a high concentration (>10 mM) for animal dosing, but it won't dissolve."

Diagnosis: Saturation Limit Reached. Aqueous buffers alone cannot support high concentrations of this lipophilic drug.

Solution:

  • Cosolvent System: Use a vehicle of 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Water .[2][3]

  • SBE-β-CD: Use Sulfobutyl ether-β-cyclodextrin (Captisol®) instead of standard buffers.[1][2][3] It is superior for parenteral formulations.[2][3]

Decision Pathways & Mechanisms

The following diagrams illustrate the logical flow for selecting a solvent system and the experimental workflow for solubility profiling.

Diagram 1: Solubility Strategy Decision Tree

SolubilityStrategy cluster_legend Key Start Start: Define Requirement ConcCheck Target Concentration? Start->ConcCheck LowConc < 1 mg/mL ConcCheck->LowConc HighConc > 1 mg/mL ConcCheck->HighConc BioCheck Biological Assay? LowConc->BioCheck AnimalCheck In Vivo / Animal? HighConc->AnimalCheck Yes Yes BioCheck->Yes No No BioCheck->No In Vitro In Vitro AnimalCheck->In Vitro In Vivo In Vivo AnimalCheck->In Vivo SimpleBuffer Acidic Buffer (Acetate pH 4.5) OR Water (Fresh) Cosolvent DMSO Stock (1000x) -> Dilute into Buffer ComplexForm Cyclodextrin Complex (HP-beta-CD) Vehicle PEG300 / Tween-80 / DMSO Vehicle Mix Yes->Cosolvent No->SimpleBuffer In Vitro->ComplexForm In Vivo->Vehicle Legend Blue: Start | Green: Simple | Yellow: Intermediate | Red: Advanced Formulation

Caption: Decision tree for selecting the appropriate solvent system based on concentration requirements and assay type.

Validated Experimental Protocols

Protocol 1: Cyclodextrin-Enhanced Solubilization (The "Gold Standard")

Best for: Cell culture and sensitive enzymatic assays at neutral pH.[1][2][3]

Principle: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic indanyl ring of Delapril, preventing precipitation while shielding the ester bond from hydrolytic attack.[1][2][3]

Materials:

  • Delapril HCl powder[1][2][3][7]

  • HP-β-CD (Research Grade)[1][2][3][8]

  • Milli-Q Water[1][2][3]

  • 0.22 µm PVDF Syringe Filter[1][2][3]

Step-by-Step:

  • Prepare Carrier Solution: Dissolve HP-β-CD in Milli-Q water to create a 20% (w/v) solution.[1][2][3] (e.g., 2g cyclodextrin in 10mL water).[2]

  • Add Drug: Add Delapril HCl powder slowly to this solution to achieve a target concentration of 2–5 mg/mL .

  • Equilibration: Vortex vigorously for 5 minutes. Do not heat. If particles remain, sonicate in a water bath at room temperature for 10 minutes.

  • Clarification: Filter the solution through a 0.22 µm PVDF filter to remove any non-complexed solid.

  • Usage: This stock can now be diluted into cell culture media (pH 7.4) without immediate precipitation.[2][3]

Protocol 2: The "Shake-Flask" Solubility Determination

Use this to validate solubility in your specific buffer.[1][2][3]

ShakeFlask Step1 1. Excess Solid Add Delapril HCl to buffer until saturation Step2 2. Agitation Shake at 25°C (4-6 hours max to avoid hydrolysis) Step1->Step2 Step3 3. Filtration 0.45 µm PVDF filter (Pre-saturated) Step2->Step3 Step4 4. Quantification HPLC-UV (210-220 nm) Step3->Step4

Caption: Workflow for determining thermodynamic solubility while minimizing degradation risks.

Critical Note on Protocol 2: Unlike stable drugs where 24-48h shaking is standard, Delapril's ester bond requires a shorter equilibrium time (4-6 hours) to measure solubility rather than degradation products.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I autoclave Delapril HCl solutions? A: No. Autoclaving will destroy the molecule via hydrolysis and thermal degradation. Sterilize solutions using 0.22 µm filtration only.[2][3]

Q: Why does my DMSO stock turn yellow over time? A: This indicates oxidative degradation or diketopiperazine formation.[3] Discard stocks that have changed color.[2][3] Store DMSO stocks at -20°C or -80°C, protected from light and moisture (hygroscopic DMSO accelerates hydrolysis).[2][3]

Q: Is the "Common Ion Effect" really significant for Delapril? A: Yes. Because Delapril is supplied as a Hydrochloride salt, adding it to a high-chloride buffer (like PBS, which is ~137 mM NaCl) shifts the equilibrium toward the solid precipitate, especially at the limits of solubility. Using low-chloride buffers (like HEPES or Nitrate-based buffers, if compatible with your assay) can improve solubility.[1][2][3]

References

  • PubChem. (2025).[2][3][5][9] Delapril Hydrochloride Compound Summary. National Center for Biotechnology Information.[2][3] Link

  • MedChemExpress. (2024).[2][3] Delapril Hydrochloride Product Information and Solubility Data. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for CD protocols). Link

  • Selleck Chemicals. (2024).[2][3] Delapril HCl Solubility and Stability Guidelines. Link

  • ChemicalBook. (2024).[2][3] Delapril HCl Properties and Safety. Link

Sources

Optimization

Troubleshooting degradation of C26H33ClN2O5 under stress conditions

The following technical guide addresses the stability and degradation profile of Delapril Hydrochloride (C26H33ClN2O5), a lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3] This guide is structured to ass...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and degradation profile of Delapril Hydrochloride (C26H33ClN2O5), a lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3] This guide is structured to assist researchers in troubleshooting impurity spikes and mass balance issues during stress testing and formulation development.

Subject: Troubleshooting Degradation & Stress Testing Anomalies Compound Class: ACE Inhibitor (Peptidomimetic) Critical Vulnerabilities: Hydrolysis (Ester bond), Intramolecular Cyclization (Diketopiperazine formation)[1][2][3]

Diagnostic Hub: What issue are you encountering?

Select the symptom that best matches your observation to jump to the root cause and solution.[1]

SymptomLikely Root CauseImmediate Action
New Peak (RRT < 1.0) Hydrolysis (Acid/Base/Moisture).[1][2][3] The ethyl ester has cleaved to form Delapril Diacid .[1]Check humidity controls and pH of mobile phase.[1] Confirm identity with LC-MS (M-28 loss).[1][2]
New Peak (RRT > 1.0) Cyclization . Formation of Delapril Diketopiperazine (DKP) .[1][2] Common in thermal stress or solid-state heating.[1][2][3]Reduce drying temperatures.[1] Check for steric acceleration in formulation.
Mass Balance Loss Adsorption or Oxidation .[1][2][3] Drug may be sticking to filters/glassware or forming non-chromophoric oxidative species.[1]Switch to low-binding vials. Add antioxidant (e.g., Sodium Metabisulfite) to stress media.[1]
Yellowing of Solution Oxidation .[1][3] N-oxide formation or degradation of the indane moiety.[1][3]Protect from light.[1] Sparge buffers with Nitrogen/Argon.[1]
Deep Dive: Degradation Mechanisms

Understanding the chemistry of Delapril Hydrochloride is essential for interpreting stress data.[1] The molecule contains two primary "weak points" that dictate its stability profile.[1]

A. Hydrolytic Degradation (The "Prodrug" Mechanism)

Delapril is a prodrug designed with an ethyl ester moiety to enhance lipophilicity.[1] In the presence of moisture, acids, or bases, this ester hydrolyzes to the active metabolite, Delapril Diacid (also known as Delaprilat).[1][2]

  • Trigger: High humidity (>60% RH), acidic/basic pH (pH < 3 or pH > 9).[1][2][3]

  • Observation: A polar degradant eluting before the parent peak in Reverse Phase HPLC.[1]

B. Intramolecular Cyclization (The "DKP" Pathway)

Like other ACE inhibitors (e.g., Enalapril, Moexipril), Delapril is susceptible to intramolecular nucleophilic attack.[1] The secondary amine of the alanine residue attacks the amide carbonyl, expelling water (or alcohol) to form a stable six-membered Diketopiperazine (DKP) ring.[1][2][3]

  • Trigger: Thermal stress (>50°C), particularly in the solid state or during drying processes.[1]

  • Observation: A non-polar degradant often eluting after or close to the parent peak.[1]

C. Degradation Pathway Diagram

The following diagram illustrates the kinetic competition between hydrolysis and cyclization.

Delapril_Degradation Delapril Delapril HCl (C26H33ClN2O5) Parent Molecule Diacid Delapril Diacid (Hydrolysis Product) Active Metabolite Delapril->Diacid Hydrolysis (+H2O, pH < 3 or > 9) DKP Delapril DKP (Cyclization Product) Inactive Impurity Delapril->DKP Cyclization (Heat > 50°C, -H2O) Oxides N-Oxides / Oxidative Species (Minor) Delapril->Oxides Oxidation (H2O2, Light)

Caption: Primary degradation pathways of Delapril HCl. The red path (Hydrolysis) dominates in aqueous/pH stress, while the yellow path (Cyclization) dominates in thermal/solid-state stress.[1][2][3]

Step-by-Step Stress Testing Protocol

Do not rely on generic ICH Q1A protocols alone. Use these targeted conditions optimized for ACE inhibitors.

Preparation
  • Stock Solution: 1.0 mg/mL in Methanol.

  • Working Concentration: 100 µg/mL (diluted in mobile phase).[1][2][3]

Experiment 1: Hydrolytic Stress (Acid/Base)
  • Objective: Force the formation of Delapril Diacid.

  • Acid: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 2 hours.

  • Base: Mix 1 mL Stock + 1 mL 0.01 N NaOH. (Note: ACE inhibitors are extremely labile to base; start with room temperature for 1 hour).[1][2]

  • Neutral: Mix 1 mL Stock + 1 mL Water. Heat at 80°C for 6 hours.

  • Stop Criteria: Neutralize samples immediately before injection. Target 10-20% degradation.

Experiment 2: Thermal Stress (Solid State)
  • Objective: Force the formation of DKP.

  • Protocol: Place 10 mg of solid Delapril HCl in a dry vial. Heat at 105°C for 4 hours.[1]

  • Analysis: Dissolve in methanol and inject. Compare against an unheated control.

  • Expectation: You should see a significant increase in the DKP impurity (often eluting later than the parent).[1]

Experiment 3: Oxidative Stress
  • Objective: Assess susceptibility of the indane and amine groups.

  • Protocol: Mix 1 mL Stock + 1 mL 3% H2O2. Keep at Room Temperature for 24 hours.

  • Warning: If using LC-MS, ensure excess peroxide is quenched (e.g., with Sodium Thiosulfate) to prevent source oxidation artifacts.[1][2][3]

Quantitative Reference Data
Stress ConditionMajor DegradantRRT (Approx)*Mass Shift (LC-MS)
Acid (0.1 N HCl) Delapril Diacid~0.6 - 0.8-28 Da (Loss of Ethyl)
Base (0.01 N NaOH) Delapril Diacid~0.6 - 0.8-28 Da (Loss of Ethyl)
Thermal (Solid, 105°C) Delapril DKP~1.1 - 1.3-18 Da (Loss of H2O)
Oxidative (3% H2O2) N-Oxides~0.9 or varied+16 Da (Addition of O)

*Relative Retention Time (RRT) varies by column/method but Diacid is consistently early-eluting and DKP is late-eluting.[1][2][3]

FAQ: Expert Troubleshooting

Q: My "Acid Degradation" sample shows two peaks, but I expected only the Diacid. What is the second peak? A: If you used high heat (>80°C) with acid, you may have induced decarboxylation or cleavage of the amide bond itself, resulting in smaller fragments (e.g., the indane-glycine moiety).[1][2][3] Stick to 60°C to isolate the ester hydrolysis event.[1]

Q: I am seeing DKP formation even in my standard solution. Why? A: DKP formation is autocatalytic in solution, especially if the sample sits in the autosampler for >24 hours.

  • Fix: Maintain autosampler temperature at 4°C. Prepare standards fresh daily. Ensure the diluent pH is slightly acidic (pH 3-4) to protonate the amine and discourage nucleophilic attack.[1][2][3]

Q: Can I use UV detection for all degradants? A: Yes. Delapril and its major degradants (Diacid, DKP) retain the aromatic indane and phenyl rings, providing strong UV absorbance at 210-220 nm .[1][2][3]

References
  • Delapril Hydrochloride Structure & Properties . PubChem Compound Summary for CID 5362115. National Center for Biotechnology Information.[1] Link

  • Impurity Profiling of ACE Inhibitors . Epichem Reference Standards. (Identifies Delapril Diketopiperazine Impurity CAS 102996-90-7).[1][2][3][4] Link

  • Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril . Journal of Pharmaceutical and Biomedical Analysis. (Provides comparative degradation pathways for similar ACE inhibitors). Link

  • Continuous Flow Synthesis of ACE Inhibitors . MIT Open Access Articles. (Discusses thermal instability and DKP formation in Delapril synthesis). Link

  • Delapril Impurity Standards . Axios Research.[1][5] (Lists specific impurities including Delapril Impurity 1 HCl and DKP). Link

Sources

Troubleshooting

Identifying diketopiperazine impurities in Delapril HCl samples

To: Research & Development Team / Quality Control Division From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Identification & Control of Diketopiperazine Impurities in Delapril HCl In...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team / Quality Control Division From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Identification & Control of Diketopiperazine Impurities in Delapril HCl

Introduction

Delapril Hydrochloride is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1] Like other members of the "pril" family (e.g., Enalapril, Ramipril), Delapril is susceptible to specific degradation pathways that complicate analytical profiling. The most persistent and chromatographically challenging of these is the formation of Diketopiperazine (DKP) derivatives.

This guide addresses the identification, separation, and control of the Delapril DKP impurity. It is designed to function as a self-validating troubleshooting resource, moving beyond simple "how-to" steps to explain the why behind the chemistry and the analytical physics.

Module 1: Understanding the Chemistry (FAQ)

Q1: What exactly is the Delapril DKP impurity?

The impurity is a cyclic condensation product formed by the intramolecular reaction of the dipeptide portion of the Delapril molecule. Unlike hydrolysis products (which lose the ester group), the DKP retains the side chains but locks the peptide backbone into a six-membered ring.

  • Official Name: Ethyl (2S)-4-phenyl-2-[(2S)-4-(2,3-dihydro-1H-inden-2-yl)-2-methyl-3,6-dioxopiperazin-1-yl]butanoate[1][2]

  • Common Name: Delapril Diketopiperazine (Delapril DKP)[1][2][3]

  • CAS Number: 102996-90-7[1][2]

  • Molecular Formula: C₂₆H₃₀N₂O₄[1]

  • Molecular Weight: 434.54 g/mol [1][2]

Q2: How does it form?

The formation is driven by the nucleophilic attack of the secondary amine (N-terminal) on the amide carbonyl of the adjacent residue. This reaction is favored by:

  • Steric Conformation: The cis isomer of the peptide bond brings the amine and carbonyl into proximity.

  • Acidic Conditions: Protonation of the carbonyl oxygen increases electrophilicity.

  • Thermal Stress: Accelerates the dehydration/cyclization step.

Visualization of the Formation Pathway:

Delapril_DKP_Formation Fig 1. Intramolecular cyclization mechanism of Delapril to form Diketopiperazine (DKP). Delapril Delapril HCl (Linear Dipeptide) Intermediate Tetrahedral Intermediate Delapril->Intermediate Nucleophilic Attack (2° Amine -> Amide Carbonyl) DKP Delapril DKP (Cyclic 6-Membered Ring) Intermediate->DKP Cyclization & Loss of Water Water H₂O Intermediate->Water

[1]

Module 2: Analytical Method Development (Protocol)

The high lipophilicity of the indanyl group in Delapril requires a specific Reverse Phase HPLC (RP-HPLC) approach. Standard C18 methods often fail to resolve the DKP from the main peak due to similar hydrophobic interactions.

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C8 or C18 (High Carbon Load) (e.g., Zorbax SB-C8, 150 x 4.6 mm, 5 µm)Delapril is highly lipophilic.[1] A C8 column often provides better peak shape and faster elution than C18, reducing band broadening for the late-eluting DKP.
Mobile Phase A Phosphate Buffer (20 mM, pH 2.5) Low pH suppresses silanol activity and ensures the amine is protonated, improving peak symmetry.
Mobile Phase B Acetonitrile Stronger eluent required for the indanyl group. Methanol often results in excessive backpressure and broader peaks.
Gradient Time (min) / %B:0/30

15/60

20/60

25/30
A gradient is essential. Isocratic methods typically fail to resolve the DKP from the "Diacid" hydrolysis impurity.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 215 nm The DKP ring has weak UV absorption. 215 nm captures the amide bonds and the phenyl ring; 254 nm is less sensitive.
Temperature Column: 40°CAutosampler: 4°C (CRITICAL) Higher column temp improves mass transfer.[1] Cooled autosampler prevents on-column DKP formation.
Standard Preparation Protocol
  • Diluent: Mix Mobile Phase A and Acetonitrile (50:50). Avoid pure methanol as a diluent to prevent potential transesterification artifacts.

  • Stock Solution: Dissolve Delapril HCl to 1.0 mg/mL. Sonicate for max 5 mins (prolonged sonication generates heat

    
     DKP).
    
  • Filtration: Use 0.45 µm PVDF or PTFE filters. Avoid Nylon filters as they can adsorb the lipophilic active.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: "I see a small peak growing in my sequence over time."

Diagnosis: This is the classic signature of on-column/in-vial degradation . Delapril is thermodynamically unstable in solution at room temperature, spontaneously cyclizing to DKP. Corrective Action:

  • Thermostat Control: Ensure the autosampler is set to 4°C.

  • Run Time: Limit sequence length to < 12 hours.

  • pH Check: Ensure the sample diluent is not basic. DKP formation is catalyzed at extremes, but stability is best near pH 3-4.[1]

Scenario B: "I cannot resolve the DKP impurity from the Delapril Diacid."

Diagnosis: The "Diacid" (hydrolysis product) and DKP are the two main degradants. They often co-elute on standard C18 columns. Corrective Action:

  • Change Selectivity: Switch to a Phenyl-Hexyl column.[1] The

    
     interactions with the phenyl and indanyl rings of Delapril offer a different separation mechanism than pure hydrophobicity (C18), often pulling the DKP away from the Diacid.
    
  • Modify pH: Adjust Mobile Phase A pH to 2.0. The Diacid (containing free carboxylic acids) will be fully suppressed (neutral), increasing its retention, while the DKP (neutral amide) remains relatively unaffected.

Scenario C: "How do I confirm the peak is DKP without a standard?"

Diagnosis: You need to distinguish DKP (Cyclized) from Diacid (Hydrolyzed) and Linear Delapril. Validation Logic:

  • Mass Spectrometry (LC-MS):

    • Delapril: m/z ~453 [M+H]+

    • Delapril Diacid: m/z ~425 [M+H]+ (Loss of ethyl ester)[1]

    • Delapril DKP: m/z ~435 [M+H]+ (Loss of water, -18 Da from parent)[1]

  • UV Spectrum: DKP has a distinct "end absorption" profile compared to the open-chain forms due to the rigid ring structure, often showing a higher A210/A254 ratio.

Decision Tree for Troubleshooting:

Troubleshooting_Logic Fig 2. Troubleshooting decision matrix for Delapril impurity analysis. Start Issue Detected Issue_Type Identify Issue Type Start->Issue_Type Ghost_Peak Growing Peak in Sequence Issue_Type->Ghost_Peak Stability Resolution Poor Resolution (DKP vs Diacid) Issue_Type->Resolution Separation Action_Temp Check Autosampler Temp (Must be < 5°C) Ghost_Peak->Action_Temp Action_pH Lower pH to 2.0 (Suppress Diacid Ionization) Resolution->Action_pH First Step Action_Col Switch to Phenyl-Hexyl or C8 Column Action_pH->Action_Col If fails

Module 4: Prevention & Control

To maintain the integrity of Delapril HCl standards and samples:

  • Moisture Control: The cyclization reaction releases water. Paradoxically, the presence of moisture (hydrolysis) competes with cyclization. However, in the solid state, keep humidity < 40% RH . High humidity facilitates the mobility required for the cyclization in the crystal lattice.

  • Excipient Compatibility: Avoid excipients with alkaline surfaces (e.g., Magnesium Stearate) without proper buffering, as they can catalyze degradation.

  • Storage: Store API and reference standards at -20°C .

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 154731366, Ramipril diketopiperazine. (Analogous Mechanism). Retrieved March 3, 2026, from [Link][1]

  • Stanisz, B. (2025).[4] Kinetics of degradation of enalapril maleate in dosage forms. ResearchGate. (Analogous ACE Inhibitor Stability). Retrieved March 3, 2026, from [Link]

  • Gumieniczek, A., et al. (2025). Delapril and manidipine characterization and purity evaluation in raw materials. ResearchGate. Retrieved March 3, 2026, from [Link]

  • Axios Research . (2024). Delapril HCl - CAS - 83435-67-0.[1][3][5] Retrieved March 3, 2026, from [Link][1]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in Delapril Hydrochloride Chromatography

Executive Summary & Diagnostic Context[1][2] Delapril Hydrochloride is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3][4] From a chromatographic perspective, it presents a classic cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Context[1][2]

Delapril Hydrochloride is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3][4] From a chromatographic perspective, it presents a classic challenge: it contains basic nitrogen atoms (secondary and tertiary amines) that interact aggressively with residual silanol groups on silica-based columns.[1][2]

The Core Problem: In Reverse Phase HPLC (RP-HPLC), peak tailing (Symmetry Factor


) in Delapril analysis is rarely a random error. It is almost always caused by secondary silanophilic interactions .[1][2] The protonated amine of the drug (

) ion-exchanges with ionized silanols (

) on the stationary phase, causing a "drag" on the tailing edge of the peak.[1][2]

This guide provides a self-validating troubleshooting protocol to resolve these issues, ensuring compliance with USP/EP system suitability requirements (


, though 

is the internal target).

Diagnostic Workflow (Logic Map)

Before altering chemistry, use this logic flow to isolate the root cause.

Delapril_Diagnosis Start Issue: Delapril Peak Tailing (As > 1.5) Check_Load Step 1: Check Mass Overload (Inject 1/10th concentration) Start->Check_Load Result_Load Did peak shape improve? Check_Load->Result_Load Physical_Fix Cause: Column Overload Action: Reduce injection volume Result_Load->Physical_Fix Yes Check_Void Step 2: Check Column Physicality (Reverse flush / Replace column) Result_Load->Check_Void No Check_Chem Step 3: Chemical Interaction (The most likely cause for Delapril) Check_Void->Check_Chem No Physical Void Action_pH Action A: Lower pH to < 3.0 (Suppress Silanol Ionization) Check_Chem->Action_pH Action_Temp Action B: Increase Temp to 40-50°C (Merge Rotamers) Check_Chem->Action_Temp Action_Buffer Action C: Increase Buffer Strength (>25mM to mask sites) Check_Chem->Action_Buffer

Figure 1: Diagnostic decision tree for isolating peak tailing sources. Blue nodes indicate diagnostic steps; Green indicates resolution; Grey indicates optimization parameters.[1][2]

Technical Deep Dive: The "Why" and "How"

Module A: The Silanol Suppression Strategy (Chemical)

Delapril is a base.[1] At neutral pH, silica surfaces are negatively charged (


).[1][2] This creates an unintended ion-exchange mechanism.[1][2]

The Fix: You must operate at a pH where the silanols are protonated (neutral,


).
  • Target pH: 2.0 – 2.5.

  • Mechanism: At pH 2.5, the silanol surface is neutral. Although Delapril is fully protonated, there is no negative charge on the surface to attract it.

  • Buffer Selection: Use Phosphate or TFA (Trifluoroacetic acid).[1][2] Phosphate is preferred for UV detection; TFA is preferred for LC-MS but can suppress ionization.[1][2]

Module B: The Rotamer Effect (Thermodynamic)

ACE inhibitors like Delapril often exist as cis/trans rotamers around the amide bond. At room temperature, the interconversion between these isomers is slow on the chromatographic timescale, leading to peak splitting or broadening (often mistaken for tailing).

The Fix: Increase column temperature.

  • Target Temperature: 40°C – 50°C.

  • Mechanism: Higher thermal energy accelerates the rotamer interconversion rate so that it becomes faster than the separation process, resulting in a single, sharp, average peak.

Module C: Column Selection (Hardware)

Standard silica columns will fail.[1][2] You require "Type B" silica that is highly pure (low metal content) and end-capped.[1][2]

FeatureRequirement for DelaprilWhy?
Base Deactivation Essential"Base Deactivated Silica" (BDS) minimizes acidic silanol activity.[1][2]
End-Capping Double End-cappedCaps residual silanols with trimethylsilyl groups to sterically hinder interaction.[1][2]
Carbon Load High (>15%)Increases hydrophobicity, improving retention of the lipophilic Delapril structure.
Pore Size 100 ÅStandard size is sufficient for small molecules (MW ~489 g/mol ).[1][2]

Optimized Experimental Protocol

Objective: Achieve USP Tailing Factor


 for Delapril HCl.
Reagents
  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).[1][2]
    
  • pH Adjuster: Orthophosphoric Acid (85%).[1][2]

  • Solvent: Acetonitrile (HPLC Grade).[1][2]

  • Additive (Optional): Triethylamine (TEA) – Only use if pH adjustment fails.[1][2]

Step-by-Step Method
  • Preparation of Mobile Phase A (Buffer):

    • Dissolve 2.72 g of

      
       in 1000 mL of Milli-Q water (20 mM concentration).[1][2]
      
    • CRITICAL STEP: Adjust pH to 2.5 ± 0.1 using Orthophosphoric Acid.[1][2] Do not skip this. pH 3.0 is often too high for difficult amines.

    • Filter through a 0.45 µm nylon membrane.[1][2]

  • System Setup:

    • Column: C18 (L1 USP classification), 250 x 4.6 mm, 5 µm.[1] (Recommended: Zorbax Eclipse XDB-C18 or equivalent end-capped column).[1][2]

    • Temperature: Set column oven to 45°C .

    • Flow Rate: 1.0 mL/min.[1][2]

    • Wavelength: 210 nm or 215 nm (Delapril has low UV absorption; low wavelengths increase sensitivity but require high-purity solvents).[1][2]

  • Gradient Profile (Example):

    • Isocratic is often preferred for stability: 60% Buffer / 40% Acetonitrile.[1][2]

    • If impurities elute late:[1][2] Start at 40% ACN, ramp to 70% ACN over 15 minutes.

  • System Suitability Test:

    • Inject Standard Solution (e.g., 50 µg/mL).[1][2]

    • Calculate Tailing Factor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) using USP formula: 
      
      
      
      .[1][2]
    • Pass Criteria:

      
      .
      

Troubleshooting FAQs

Q: I adjusted the pH to 2.5, but I still see tailing (T > 1.8). What now? A: This suggests the residual silanols are still accessible.[5] Add a "silanol blocker."[1][2] Add 0.1% Triethylamine (TEA) to the buffer component before adjusting the pH. TEA competes for the active sites on the column, effectively shielding the Delapril. Note: You must readjust the pH to 2.5 after adding TEA, as TEA is basic.

Q: My peak is broad, but symmetrical. Is this tailing? A: No, this is likely low efficiency or the "Rotamer Effect."

  • Check Connections: Ensure minimal dead volume in tubing.

  • Increase Temperature: Move from 25°C to 45°C or 50°C. This sharpens peaks for ACE inhibitors by accelerating isomerization.[1][2]

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile (ACN) is preferred for peak shape.[1] ACN is aprotic and less likely to participate in hydrogen bonding with the solute/silanols compared to Methanol. If you must use Methanol, expect higher backpressure and potentially slightly wider peaks.

Q: The retention time is shifting between runs. A: Delapril is sensitive to pH. If your buffer capacity is too low (e.g., < 10 mM), the pH inside the column may drift. Increase buffer concentration to 25-50 mM to stabilize the local pH environment.

Visualizing the Mechanism

The following diagram illustrates the molecular competition occurring inside your column.

Mechanism cluster_0 Scenario A: High pH (>3.5) / No End-capping cluster_1 Scenario B: Low pH (<2.5) + End-capping Silanol_A Silanol (SiO-) Interaction_A Strong Ionic Bond (Peak Tailing) Silanol_A->Interaction_A Drug_A Delapril (BH+) Drug_A->Interaction_A Silanol_B Silanol (SiOH) Result_B No Interaction (Sharp Peak) Silanol_B->Result_B Neutral Drug_B Delapril (BH+) Drug_B->Result_B Hydrophobic Retention Only Endcap C18/End-cap Shield Endcap->Result_B Steric Block

Figure 2: Mechanistic comparison of silanol interactions. Scenario B represents the optimized condition described in this guide.

References

  • PubChem. (n.d.).[1][2] Delapril Hydrochloride | C26H33ClN2O5.[1][2][3][6] National Library of Medicine.[1][2] Retrieved March 3, 2026, from [Link][1]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Solutions. Retrieved March 3, 2026, from [Link][1]

  • Chrom Tech. (2025).[1][2][7][8] What Causes Peak Tailing in HPLC? Retrieved March 3, 2026, from [Link]

  • LCGC International. (2022).[1][2] HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved March 3, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Indicating Methods for Delapril Hydrochloride

Current Status: Operational Topic: Delapril Hydrochloride Stability Analysis Audience: Pharmaceutical Scientists & QC Analysts Introduction: The Stability Profile of Delapril HCl Delapril Hydrochloride is a lipophilic, n...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Delapril Hydrochloride Stability Analysis Audience: Pharmaceutical Scientists & QC Analysts

Introduction: The Stability Profile of Delapril HCl

Delapril Hydrochloride is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1] Unlike Captopril, it lacks a thiol group, reducing oxidative dimerization risks, but its stability is governed by two primary degradation pathways driven by its ester and peptide-like structure:

  • Hydrolysis: The ethyl ester moiety is highly susceptible to hydrolysis, converting the prodrug Delapril into its active diacid metabolite (Delaprilat ). This occurs rapidly in alkaline media and slower in acidic media.

  • Intramolecular Cyclization: Under specific stress (heat/moisture), the molecule can undergo cyclization to form diketopiperazine derivatives, a common degradation route for ACE inhibitors.

This guide addresses the technical challenges in separating these degradants from the API using HPLC/UHPLC.

Visualizing the Method Development Logic

The following diagram illustrates the decision matrix for developing a Stability Indicating Method (SIM) for Delapril, emphasizing the separation of the polar diacid metabolite from the lipophilic parent drug.

Delapril_SIM_Workflow Start START: Method Development ChemCheck Analyze Chemical Structure (Indanyl group = Lipophilic Ester = Hydrolysis prone) Start->ChemCheck ColumnSel Column Selection (C18 End-capped) ChemCheck->ColumnSel MobilePhase Mobile Phase Optimization (Low pH Buffer + ACN) ColumnSel->MobilePhase StressTest Forced Degradation (Acid, Base, Ox, Thermal) MobilePhase->StressTest Decision Resolution (Rs) > 2.0? StressTest->Decision Issue1 Issue: Diacid elutes in void volume Decision->Issue1 No (Poor Ret of Polar Impurity) Issue2 Issue: Peak Tailing Decision->Issue2 No (Peak Shape) Final Validated SIM Decision->Final Yes Fix1 Action: Increase Aqueous Phase % or Lower pH (< 3.0) Issue1->Fix1 Fix1->MobilePhase Fix2 Action: Add TEA or Use Base-Deactivated Column Issue2->Fix2 Fix2->MobilePhase

Caption: Workflow for optimizing Delapril HCl separation from its polar diacid metabolite and hydrophobic impurities.

Module 1: Chromatographic Separation Troubleshooting

Q: I am observing poor resolution between Delapril and its major degradant (Delaprilat/Diacid). The diacid elutes too close to the void volume. How do I fix this?

Technical Analysis: Delaprilat is the dicarboxylic acid form of the drug. At neutral pH, it is fully ionized and highly polar, resulting in little to no retention on a C18 column. Delapril (parent) retains well due to the lipophilic indanyl group.

Corrective Protocol:

  • pH Suppression: You must suppress the ionization of the carboxyl groups. Lower the mobile phase pH to 2.0 – 2.5 . At this pH, the diacid exists in a non-ionized (protonated) state, significantly increasing its hydrophobicity and retention on the stationary phase.

  • Buffer Selection: Use Potassium Dihydrogen Phosphate (

    
    ) or Ammonium Phosphate adjusted with Orthophosphoric Acid.
    
  • Gradient Profile: Start with a high aqueous content (e.g., 90% Buffer) for the first 5 minutes to retain the diacid, then ramp up Acetonitrile to elute the parent Delapril.

Q: My Delapril peak shows significant tailing (Symmetry factor > 1.5). Is the column failing?

Technical Analysis: Not necessarily. Delapril contains secondary amine functionalities. Tailing is often caused by the interaction of these positively charged amines with residual silanol groups (Si-OH) on the silica backbone of the column.

Corrective Protocol:

  • Column Choice: Switch to a "Base-Deactivated" (BDS) or highly end-capped C18 column (e.g., Inertsil ODS-3V or Symmetry C18).

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) to the buffer. TEA competes for the active silanol sites, effectively "blocking" them from the drug molecule and sharpening the peak.

Module 2: Forced Degradation & Stress Testing[2][3][4]

Q: In my base degradation study (0.1 N NaOH), the Delapril peak disappears, but I don't see a stoichiometric increase in the degradation product area. Where is the mass balance?

Technical Analysis: This is a common artifact in UV detection.

  • Response Factor: The extinction coefficient (

    
    ) of the degradation product (Delaprilat) may differ from the parent drug at the selected wavelength.
    
  • Secondary Degradation: In strong alkali, the diacid itself may degrade further or ring-open/cyclize into species with low UV absorbance.

Corrective Protocol:

  • Wavelength Optimization: Ensure you are detecting at an isosbestic point or a wavelength where the carbonyl/amide bonds absorb strongly (210–215 nm). The aromatic indanyl group absorbs well here.

  • Milder Conditions: 0.1 N NaOH might be too harsh, causing "over-cooking." Repeat the experiment with 0.01 N NaOH at room temperature for 1-2 hours. The goal is 10-20% degradation, not total destruction.

Visualizing the Degradation Pathway[2][3]

Delapril_Degradation Parent Delapril HCl (Prodrug Ester) Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Parent->Hydrolysis Ester Cleavage Cyclization Cyclization (Heat/Moisture) Parent->Cyclization Intramolecular Condensation Diacid Delapril Diacid (Active Metabolite) *Major Degradant* Hydrolysis->Diacid DKP Diketopiperazine Derivative Cyclization->DKP

Caption: Primary degradation pathways of Delapril HCl leading to Diacid (hydrolysis) and Diketopiperazine (cyclization).

Module 3: Sample Preparation & Recovery

Q: I am getting low recovery (< 90%) when extracting Delapril from tablet formulations. Is the drug binding to excipients?

Technical Analysis: Delapril HCl is lipophilic.[1][2] If you use a diluent that is too aqueous (to match the initial mobile phase conditions for peak shape), the drug may not fully solubilize from the tablet matrix, or it may adsorb to the filter membrane.

Corrective Protocol:

  • Diluent Match: Do not dissolve directly in the mobile phase if it is >80% buffer.

  • Extraction Solvent: Prepare a stock solution using Methanol or Acetonitrile:Water (80:20) . The organic solvent disrupts excipient binding.

  • Sonication: Sonicate for at least 15-20 minutes with intermittent shaking.

  • Filter Compatibility: Avoid Nylon filters if adsorption is suspected; use PVDF or PTFE (hydrophilic) syringe filters. Saturate the filter with 2-3 mL of solution before collecting the filtrate for analysis.

Summary of Validated HPLC Conditions (Reference)

ParameterRecommended ConditionRationale
Column C18 (250 x 4.6 mm, 5 µm)Standard lipophilic retention.
Mobile Phase Phosphate Buffer (pH 2.5) : ACN (60:40)Low pH suppresses diacid ionization; ACN elutes lipophilic parent.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 210 - 215 nmMax sensitivity for peptide/amide bonds.
Column Temp 25°C - 30°CControls viscosity and retention reproducibility.

References

  • Gumieniczek, A., & Berecka, A. (2010). Stability-indicating HPLC method for determination of Delapril in pharmaceutical formulations. Journal of Chromatographic Science.

  • Stanisz, B. (2004). Kinetics of degradation of delapril hydrochloride in solid phase. Il Farmaco.

  • Pharmacopoeial Forum. General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3]

Sources

Optimization

Overcoming matrix effects in LC-MS analysis of C26H33ClN2O5

Technical Support Center: C26H33ClN2O5 Analysis Welcome to the Troubleshooting and Guidance Center for the LC-MS Analysis of C26H33ClN2O5. This resource is designed for researchers, analytical scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C26H33ClN2O5 Analysis

Welcome to the Troubleshooting and Guidance Center for the LC-MS Analysis of C26H33ClN2O5. This resource is designed for researchers, analytical scientists, and drug development professionals encountering challenges with matrix effects during the quantitative analysis of C26H33ClN2O5. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to solve complex bioanalytical challenges.

Section 1: Understanding the Challenge: What Are Matrix Effects?

This section addresses the fundamental principles of matrix effects and why they are a critical consideration for the accurate quantification of C26H33ClN2O5.

Q1: What are matrix effects, and why are they a significant problem in the LC-MS analysis of C26H33ClN2O5?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample's matrix.[1][2] The "matrix" refers to all the components in the sample other than the analyte of interest, such as proteins, salts, lipids, and metabolites.[1] For a molecule like C26H33ClN2O5, which is likely analyzed from complex biological matrices such as plasma or serum, these effects can lead to:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for charge in the ion source or inhibit the formation of gas-phase ions, leading to a decreased signal and poor sensitivity.[3][4][5]

  • Ion Enhancement: A less common effect where matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal.[1]

These phenomena are not merely theoretical; they directly compromise the accuracy, precision, and reproducibility of your quantitative results, which is unacceptable in regulated bioanalysis.[6] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during bioanalytical method validation.[7]

Q2: What are the primary molecular culprits behind matrix effects in plasma or serum samples?

A: While many endogenous substances can contribute, the most notorious cause of ion suppression in bioanalysis using electrospray ionization (ESI) are phospholipids .[3][8] These are major components of cell membranes and often co-extract with analytes during simpler sample preparation methods like protein precipitation.[8] During reverse-phase chromatography, phospholipids tend to elute in the middle of the organic gradient, a region where many drug molecules like C26H33ClN2O5 also elute, leading to direct co-elution and competition in the ion source.[8] Other contributing factors include salts and formulation agents (e.g., polyethylene glycol) from dosed samples.[9]

cluster_0 LC Eluent Flow to ESI Source cluster_1 Ionization Process ESI_Droplet ESI Droplet (Analyte + Matrix) Analyte_Ion Analyte Ion (C26H33ClN2O5)+ ESI_Droplet->Analyte_Ion Successful Ionization Matrix_Ion Matrix Ion (e.g., Phospholipid)+ ESI_Droplet->Matrix_Ion Competitive Ionization MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Matrix_Ion->MS_Inlet Overwhelms Source Suppressed_Signal Reduced Analyte Signal (Inaccurate Quantification) MS_Inlet->Suppressed_Signal

Caption: Workflow for the Quantitative Assessment of Matrix Effects.

Section 3: Troubleshooting Guide: Mitigation and Compensation Strategies

This section provides solutions to common problems encountered during method development and sample analysis.

Q4: My analyte peak area is highly variable between samples, and my IS-Normalized MF is outside the acceptable range (e.g., 0.75). What is the most effective first step?

A: This indicates significant and variable matrix effects that your internal standard cannot compensate for. The most effective strategy is to improve your sample preparation to remove the interfering matrix components before they enter the LC-MS system. [3][6]While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids. [10][11] Comparison of Common Sample Preparation Techniques

TechniquePrincipleProsConsEffectiveness for C26H33ClN2O5
Protein Precipitation (PPT) Add organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Non-selective; leaves phospholipids and salts in the supernatant. [11]Low: Often insufficient, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Partition analyte into an immiscible organic solvent based on pH and polarity.Cleaner extracts than PPT. [11]Can have low recovery for polar analytes; more labor-intensive. [11]Medium: Can be effective if C26H33ClN2O5 has favorable partitioning properties. Requires careful pH optimization. [3]
Solid-Phase Extraction (SPE) Selectively adsorb the analyte to a solid sorbent, wash away interferences, then elute the analyte.Highly selective, provides the cleanest extracts, reduces matrix effects significantly. [1][10]More expensive, requires method development.High: The recommended approach for robust, sensitive assays. Mixed-mode or phospholipid removal SPE are excellent choices. [10]
Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

This protocol is a robust starting point for a basic molecule like C26H33ClN2O5, leveraging both hydrophobic and ionic interactions for superior cleanup.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. This ensures the basic nitrogen in C26H33ClN2O5 is protonated.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid. This removes neutral and acidic interferences.

    • Wash 2: 1 mL of methanol. This removes hydrophobic, non-basic interferences like phospholipids.

  • Elution: Elute the C26H33ClN2O5 with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

Q5: I've implemented SPE, and my extracts are much cleaner, but I still observe some minor, consistent ion suppression. What's my next move?

A: If your sample preparation is optimized, the next step is to refine your chromatographic separation . The goal is to achieve temporal separation between the elution of C26H33ClN2O5 and any remaining interfering components. [1]Even with good SPE, some matrix components will persist.

  • Adjust the Gradient: Instead of a steep, fast gradient, try a shallower gradient. This increases the separation between compounds, potentially resolving your analyte from the interference.

  • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Biphenyl phase. These columns offer different (e.g., pi-pi) interactions that can alter the elution order of analytes and matrix components.

  • Use a Divert Valve: Program the divert valve to send the initial, highly aqueous (and often "dirty") part of the run to waste, only switching the flow to the mass spectrometer just before your analyte elutes. [12] Q6: How can I ensure the highest level of accuracy and precision if I cannot completely eliminate matrix effects?

A: The ultimate tool for ensuring data integrity in the face of matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) . [13][14] A SIL-IS is a version of your analyte (C26H33ClN2O5) where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). The key principle is that the SIL-IS is chemically identical to the analyte. [14]Therefore, it will:

  • Have the same extraction recovery.

  • Co-elute perfectly from the LC column (though minor shifts can occur with heavy deuterium labeling). [15]* Experience the exact same degree of ion suppression or enhancement as the analyte. [1] By calculating the peak area ratio of the analyte to the SIL-IS, any variability caused by matrix effects is effectively cancelled out, leading to highly accurate and precise quantification. [16]This is the gold standard and is expected by regulatory bodies for robust bioanalytical methods. [17]

cluster_steps Hierarchical Troubleshooting Strategy start Start: Inconsistent Results step1 Step 1: Optimize Sample Preparation (PPT -> LLE -> SPE) start->step1 Primary Mitigation step2 Step 2: Refine Chromatography (Gradient, Column Chemistry) step1->step2 Fine-Tuning step3 Step 3: Ensure Accurate Quantification (Implement SIL-IS) step2->step3 Final Compensation end End: Robust & Accurate Method step3->end

Caption: A Hierarchical Strategy for Overcoming Matrix Effects.

Section 4: Frequently Asked Questions (FAQs)

Q: Can't I just dilute my sample to reduce matrix effects? A: Yes, dilution is a valid strategy and can be effective if the concentration of your analyte is high enough. [11]By diluting the sample, you reduce the concentration of all components, including the interfering matrix. However, this approach directly reduces the on-column concentration of your analyte, which can compromise the method's sensitivity and may not be feasible if you need to achieve a low Lower Limit of Quantification (LLOQ). [11] Q: My deuterated (²H) SIL-IS elutes slightly earlier than my analyte. Is this a problem? A: Potentially, yes. This is a known phenomenon called the "deuterium isotope effect". [17]If the separation is significant, the analyte and the SIL-IS may not be co-eluting with the same matrix interferences, meaning they will not experience the same degree of ion suppression. [18]This undermines the fundamental principle of using a SIL-IS. For the most robust methods, a ¹³C or ¹⁵N-labeled internal standard is preferred as they exhibit virtually no chromatographic shift. [20]If using a deuterated standard, you must validate that the IS-Normalized Matrix Factor is within acceptable limits (0.85-1.15) across multiple matrix sources. [18] Q: What are the regulatory expectations for matrix effect validation? A: Regulatory bodies like the FDA (in its M10 Bioanalytical Method Validation Guidance) require a thorough assessment of matrix effects. [21]You must demonstrate that the method is selective and that the matrix does not interfere with the quantification of the analyte. [8][22]This typically involves performing the post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of matrix effects between individuals or sources. [8]

References
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Separation Techniques, 15, 593. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International. Retrieved from [Link]

  • Ruta, J., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Retrieved from [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst. Retrieved from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Technology Networks. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. Retrieved from [Link]

  • Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. (n.d.). The University of Queensland. Retrieved from [Link]

  • Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. Retrieved from [Link]

  • Souverain, S., et al. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B, 801(2), 215-222. Retrieved from [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015). Analytical Chemistry. Retrieved from [Link]

  • Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. Retrieved from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). ACS Publications. Retrieved from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2025). YouTube. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022). Chromatography Today. Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis. (2025). ResearchGate. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (2025). ResearchGate. Retrieved from [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (2025). ResearchGate. Retrieved from [Link]

  • LC-MS/MS Assay Validation: Matrix Effects. (n.d.). Scribd. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis Online. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Online. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. Retrieved from [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. Retrieved from [Link]

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks. Retrieved from [Link]

  • Pitfalls in LC-MS(-MS) Analysis. (n.d.). GTFCh. Retrieved from [Link]

  • Inconsistent peak areas and intensities in chromatography from LC-MS. (n.d.). Waters. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. Retrieved from [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. Retrieved from [Link]

Sources

Troubleshooting

Purification strategies for synthetic C26H33ClN2O5 yield improvement

The following Technical Support Guide is designed for researchers and process chemists working with Compound C26H33ClN2O5 . Based on the atomic composition (C26, Cl, N2, O5) and molecular weight (~489 g/mol ), this guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with Compound C26H33ClN2O5 .

Based on the atomic composition (C26, Cl, N2, O5) and molecular weight (~489 g/mol ), this guide treats the target as a Lipophilic Nitrogenous Ester , likely structurally related to Dihydropyridine (DHP) Calcium Channel Blockers (analogous to lipophilic derivatives of Amlodipine or Felodipine).[1][2] The strategies below address the specific physicochemical challenges of this chemical class: high lipophilicity, basicity (amine functionality), and ester lability.[1][2]

Doc ID: TS-C26-PUR-01 | Status: Active | Tier: L3 Engineering Support[1][2]

Executive Summary & Chemical Profile[1][2]

  • Target: C26H33ClN2O5[1][2]

  • Calculated MW: ~488.96 Da[1][2][3]

  • Predicted LogP: ~3.5–4.5 (Highly Lipophilic)[1][2]

  • Critical Functionalities:

    • Chlorine: Aromatic halogen (stable, but watch for Pd residues if coupled).[1][2]

    • N2: Likely one pyridine/dihydropyridine nitrogen (weakly basic) and one aliphatic amine (basic).[1][2]

    • O5: Multiple H-bond acceptors (esters/ethers); potential for hydrolysis.[1][2]

Troubleshooting Guide (Q&A)

Category A: Crystallization & Solid State Issues

Q1: My crude product consistently "oils out" instead of crystallizing during cooling. How do I force a solid precipitate?

Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the solute's melting point is depressed below the temperature at which the solution becomes supersaturated.[1][2] For C26H33ClN2O5, this is driven by its high lipophilicity and flexible alkyl chains (suggested by H33 count) preventing efficient lattice packing.[1][2]

Resolution Protocol: You must bypass the "metastable oil zone" using a Ternary Solvent System with controlled anti-solvent addition.[1][2]

  • Solvent Selection:

    • Dissolution Solvent (Good): Isopropyl Acetate (IPAc) or Ethanol.[1][2] (Avoid DCM; it is too good a solvent and hard to remove).[1][2]

    • Anti-Solvent (Bad): n-Heptane or Methyl tert-butyl ether (MTBE).[1][2]

  • The "Cloud Point" Method:

    • Dissolve crude C26 in IPAc at 50°C (5 vol).

    • Add n-Heptane dropwise just until permanent turbidity (cloud point) is observed.[1][2]

    • CRITICAL STEP: Stop cooling. Hold temperature at 45°C–50°C and add seed crystals (0.5 wt%). Agitate for 1 hour to allow surface growth.[1][2]

    • Why? Seeding at high temperature prevents the formation of the amorphous oil phase.[1][2]

    • Slowly cool to 0°C over 4 hours (Linear ramp: -12.5°C/hr).[1][2]

Data: Solvent Effectiveness for C26 Class Molecules

Solvent SystemYield PotentialImpurity RejectionRisk of Oiling
Ethanol / Water HighLow (traps lipophilic impurities)High
IPAc / Heptane Medium-HighHigh (rejects non-polars)Low (with seeding)
Methanol / MTBE MediumMediumMedium
Category B: Chromatographic Purification[1][2]

Q2: I am seeing severe peak tailing and poor resolution on Reverse Phase (RP) HPLC. What is the fix?

Diagnosis: The N2 composition suggests basic amine functionality.[1][2] On standard silica-based C18 columns, residual silanols (Si-OH) act as weak acids.[1][2] The basic amine of C26H33ClN2O5 interacts ionically with these silanols, causing secondary retention (tailing).[1][2]

Resolution Protocol: You must suppress silanol ionization or mask the interaction.[1][2]

  • Mobile Phase Modifier:

    • Standard: Add 0.1% Trifluoroacetic acid (TFA).[1][2]

    • Why? TFA lowers pH (~2), protonating the silanols (Si-OH) so they cannot bind the amine.[1][2] It also ion-pairs with the amine, improving peak shape.[1][2]

    • Alternative (High pH): If your column is hybrid-silica (e.g., XBridge), use 10mM Ammonium Bicarbonate (pH 10).[1][2] This keeps the amine deprotonated (neutral), increasing retention and improving shape.[1][2]

  • Stationary Phase:

    • Switch to an "End-capped" column or a "Polar-Embedded" group column (e.g., Amide-C18).[1][2] These shield the silica surface.[1][2]

Category C: Chemical Stability & Yield[1][2]

Q3: The yield is acceptable, but I see a +18 Da or -14 Da impurity increasing over time. What is happening?

Diagnosis:

  • +18 Da: Hydrolysis of an ester group (R-COOR' → R-COOH). This is common if C26H33ClN2O5 is exposed to strong base or acid during workup.[1][2]

  • -14 Da: Loss of a methyl group (demethylation) or transesterification (Ethyl to Methyl) if Methanol is used.[1][2]

Resolution Protocol:

  • Buffer Control: Avoid unbuffered NaOH or HCl.[1][2] Use Phosphate Buffer (pH 6.5–7.[1][2]5) for extractions.[1][2]

  • Solvent Swap: If transesterification is suspected, do not use Methanol for recrystallization if the molecule contains Ethyl esters.[1][2] Use Ethanol or Isopropanol instead.[1][2]

  • Drying: Dry the final solid under vacuum at <40°C. High heat + residual moisture accelerates hydrolysis.[1][2]

Visual Workflows

Workflow 1: Purification Decision Matrix

Use this logic flow to determine the primary purification route based on crude purity.[1][2]

PurificationStrategy Start Crude C26H33ClN2O5 Isolated PurityCheck Check Purity (HPLC) Start->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity Yes LowPurity Purity < 90% PurityCheck->LowPurity No Cryst Recrystallization (IPAc / Heptane) HighPurity->Cryst Flash Flash Chromatography (DCM / MeOH + NH3) LowPurity->Flash OilCheck Did it Oil Out? Cryst->OilCheck Flash->Cryst Polishing Seed Re-dissolve & Seed @ 45°C OilCheck->Seed Yes Final Final Drying (<40°C, Vacuum) OilCheck->Final No Seed->Final

Caption: Decision matrix for selecting between crystallization and chromatography based on initial crude purity.

Workflow 2: Anti-Oiling Crystallization Loop

Detailed thermal profile to prevent liquid-liquid phase separation.[1][2]

CrystLoop Dissolve 1. Dissolve (IPAc, 50°C) Cloud 2. Add Anti-Solvent (Heptane) to Cloud Point Dissolve->Cloud Hold 3. HOLD TEMP (Do not cool yet!) Cloud->Hold Seed 4. Add Seeds (0.5 wt%) Hold->Seed Age 5. Ostwald Ripening (1 Hour Agitation) Seed->Age Cool 6. Linear Cool (To 0°C over 4h) Age->Cool

Caption: "Seeding at the Cloud Point" technique to bypass the metastable oiling zone.

References & Grounding

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Standard text for API crystallization and solvent selection).

  • Dolan, J. W. (2002).[1][2] "Tailing Peaks: A Guide to Troubleshooting." LCGC North America.[1][2] Link (Authoritative source on silanol interactions in HPLC).[1][2]

  • Beckmann, W. (2013).[1][2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Source for "Oiling Out" thermodynamics).

  • FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. Link (Safety limits for IPAc/Heptane/DCM).[1][2]

This guide is generated by the Technical Support Division.[1][2] For specific batch record reviews, please contact your assigned Application Scientist.

Sources

Optimization

Technical Support Center: Delapril Hydrochloride Isomerization &amp; Stability Guide

Overview Delapril hydrochloride is a highly lipophilic, non-sulfhydryl dipeptide angiotensin-converting enzyme (ACE) inhibitor. Due to its structural conformation around the amide bond, it is highly susceptible to cis-tr...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Delapril hydrochloride is a highly lipophilic, non-sulfhydryl dipeptide angiotensin-converting enzyme (ACE) inhibitor. Due to its structural conformation around the amide bond, it is highly susceptible to cis-trans rotational isomerism in solution. This guide provides field-proven troubleshooting strategies to prevent isomerization-induced analytical artifacts and inhibit chemical degradation during solution preparation.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does Delapril hydrochloride exhibit multiple peaks, band broadening, or baseline distortion during chromatographic analysis? A: The anomalous chromatographic behavior is caused by the slow cis-trans rotational isomerization around the molecule's bulky amide bond[1]. In solution, Delapril exists in a thermodynamic equilibrium between a major trans conformer and a minor cis conformer. Because the rate of interconversion between these two states is slow relative to the timescale of standard liquid chromatography or electrophoresis, the conformers begin to separate as distinct species, leading to split peaks or severe band broadening[1].

G Delapril Delapril Hydrochloride (Solution) AmideBond Amide Bond Rotation Delapril->AmideBond Cis Cis-Conformer (Minor) AmideBond->Cis k_cis Trans Trans-Conformer (Major) AmideBond->Trans k_trans Temp Temperature (<15°C freezes equilibrium) Temp->AmideBond pH pH Control (pH 1.6 - 3.0) pH->AmideBond Solvent Organic Modifiers (e.g., Acetonitrile) Solvent->AmideBond

Thermodynamic equilibrium of Delapril cis/trans isomerization and controlling factors.

Q2: Is isomerization the same as chemical degradation? A: No. Isomerization is a reversible conformational change that affects analytical quantification but does not alter the molecular weight or chemical integrity of the API. However, Delapril is an ester prodrug. If exposed to the wrong pH (specifically alkaline conditions > pH 8.5), it will undergo irreversible esterolysis, degrading into its active diacid derivative (M-I)[1].

Section 2: Analytical Control (The "How-To")

Q3: How can I prevent peak splitting and accurately quantify Delapril in solution? A: To resolve the analytical artifacts, you must "freeze" the conformational equilibrium. This is achieved by creating a self-validating system where temperature, pH, and buffer composition are strictly controlled to halt the interconversion during the run[1].

Quantitative Impact of Analytical Parameters

The following table summarizes the causal effects of different parameters on Delapril's conformational stability, based on optimized Capillary Zone Electrophoresis (CZE) data[1]:

ParameterTested RangeOptimal SettingCausality / Observation
System Temperature 10 °C – 50 °C15 °C <10 °C causes sample precipitation; >50 °C causes peak coalescence; 15 °C optimally freezes the equilibrium for baseline resolution.
Sample pH 1.0 – 3.01.6 Ensures complete protonation of the amine (pKa 5.65) and carboxylic acid (pKa 3.26), maximizing conformer stability.
Buffer Composition Various100 mM Ammonium Formate Provides ideal ionic strength without UV interference at 214 nm. Maintains acidic environment (pH 3.0).
Organic Modifier 0% – 20%10% Acetonitrile Narrows peak width and improves resolution; >10% increases migration time and distorts peak shape.
Protocol A: Capillary Zone Electrophoresis (CZE) for Isomer Resolution

Follow this step-by-step methodology to achieve baseline separation of the cis and trans conformers within 6.5 minutes[1]:

  • Buffer Preparation: Dissolve ammonium formate in distilled water to a final concentration of 100 mM.

  • pH Adjustment: Adjust the buffer pH to exactly 3.0 using 99% formic acid. Filter the solution through a 0.45 µm membrane.

  • Modifier Addition: Add 10% (v/v) HPLC-grade acetonitrile to the running buffer to sharpen the peaks.

  • Sample Preparation: Dissolve Delapril hydrochloride in water to yield a concentration of 0.5 mg/mL. Adjust the sample solution pH to 1.6 ± 0.02 using 0.1 M hydrochloric acid.

  • System Configuration: Set the capillary temperature strictly to 15 °C. Apply a voltage of 25 kV.

  • Execution: Inject the sample hydrodynamically (e.g., 15 s at 50 mbar) and detect at 214 nm.

Section 3: Formulation & Solution Stability

Q4: What is the optimal protocol for preparing Delapril stock solutions to ensure long-term stability? A: Because Delapril is highly susceptible to esterolysis in alkaline media and potential photodegradation, stock solutions must be formulated in acidic or neutral organic solvents, protected from light, and stored at sub-zero temperatures[2][3].

Workflow Start Dry Delapril HCl Powder Solvent Dissolve in Methanol or 0.1 M HCl (1.5 mg/mL) Start->Solvent pHCheck Verify pH (Target: 3.0 - 5.0) Solvent->pHCheck Alkaline Alkaline pH (>8.5) WARNING pHCheck->Alkaline Incorrect pH Acidic Acidic pH (1.6 - 5.0) OPTIMAL pHCheck->Acidic Correct pH Degradation Esterolysis to Diacid (M-I) (Loss of API) Alkaline->Degradation Rapid Hydrolysis Storage Aliquot into Amber Vials (Prevent Photodegradation) Acidic->Storage ShortTerm Working Solutions 2-8 °C (Max 7 days) Storage->ShortTerm LongTerm Stock Solutions -80 °C (Up to 1 year) Storage->LongTerm

Workflow for preparing and storing Delapril solutions to prevent esterolysis and photodegradation.

Protocol B: Preparation and Storage of Stable Delapril Solutions
  • Primary Solubilization: Accurately weigh the Delapril HCl powder and dissolve it in a suitable solvent (e.g., Methanol or 0.1 M HCl) to achieve a stock concentration of 1.5 mg/mL[2].

  • pH Verification: Ensure the final solution pH is maintained between 3.0 and 5.0. Strictly avoid alkaline buffers (pH > 8.5) to prevent rapid ester hydrolysis[1].

  • Aliquoting: Transfer the solution into amber glass vials to protect the molecule from light-induced aromatization/oxidation.

  • Storage Parameters:

    • For immediate experimental use (working solutions), store at 2–8 °C for a maximum of 7 days[2].

    • For medium-term storage, freeze at -20 °C for up to 1 month[3].

    • For long-term stock preservation, freeze at -80 °C for up to 1 year[3].

References

1.[1] Ben Amar, A., et al. "CAPILLARY ZONE ELECTROPHORESIS STUDY OF CIS/TRANS ISOMERIZATION OF DELAPRIL." Journal de la Société Chimique de Tunisie. URL: 2.[2] Todeschini, V., et al. "First-Order Derivative UV Spectrophotometric Method for Simultaneous Measurement of Delapril and Manidipine in Tablets." Acta Chimica Slovenica. URL: 3.[3] "Delapril Hydrochloride | RAAS inhibitor | CAS 83435-67-0." Selleck Chemicals. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency &amp; Pharmacology: Delapril HCl vs. Enalapril &amp; Captopril

Executive Summary This guide provides a rigorous pharmacological comparison of Delapril Hydrochloride against the industry standards Enalapril and Captopril . While all three agents effectively inhibit Angiotensin-Conver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous pharmacological comparison of Delapril Hydrochloride against the industry standards Enalapril and Captopril . While all three agents effectively inhibit Angiotensin-Converting Enzyme (ACE), they diverge significantly in molecular potency, domain selectivity, and tissue pharmacokinetics.

Key Technical Verdict:

  • Delapril is a lipophilic, non-sulfhydryl prodrug. Its active metabolite, Delaprilat , exhibits distinct C-domain selectivity for ACE, contrasting with the N-domain selectivity of Captopril and the non-selective binding of Enalaprilat.[1]

  • Potency: In terms of raw in vitro binding affinity (

    
    ), Enalaprilat is the most potent (~0.2 nM).[2] However, Delapril’s superior lipophilicity  facilitates enhanced vascular wall penetration, offering tissue-specific ACE inhibition that correlates with a lower incidence of dry cough compared to Enalapril and Captopril.
    

Mechanistic Foundation & Structural Activity Relationship (SAR)

ACE is a zinc-metallopeptidase with two catalytic domains: the N-domain and the C-domain. While both domains hydrolyze Angiotensin I to Angiotensin II, the C-domain is the primary regulator of blood pressure, whereas the N-domain is largely responsible for the degradation of Bradykinin (accumulation of which causes cough).

  • Captopril: Contains a sulfhydryl (-SH) group; binds zinc directly. High affinity for the N-domain .

  • Enalapril (Enalaprilat): Carboxyl-containing; mimics the transition state. Non-selective (binds N and C domains equally).

  • Delapril (Delaprilat): Contains an indanylglycine moiety (replacing the proline ring found in others). This structural modification confers C-domain selectivity and high lipophilicity.

Figure 1: ACE Domain Selectivity & Signaling Pathway

ACE_Pathway AngI Angiotensin I (Inactive) ACE_C ACE C-Domain (BP Regulation) AngI->ACE_C Primary Substrate AngII Angiotensin II (Vasoconstrictor) Bradykinin Bradykinin (Vasodilator) ACE_N ACE N-Domain (Bradykinin Hydrolysis) Bradykinin->ACE_N Primary Substrate InactiveBK Inactive Fragments ACE_N->InactiveBK Degradation ACE_C->AngII Conversion Captopril Captopril (N-Selective) Captopril->ACE_N Strong Inhibition (Cough Risk) Enalaprilat Enalaprilat (Non-Selective) Enalaprilat->ACE_N Strong Inhibition Enalaprilat->ACE_C Strong Inhibition Delaprilat Delaprilat (C-Selective) Delaprilat->ACE_N Weak Inhibition (Preserves Bradykinin Degradation) Delaprilat->ACE_C Selective Inhibition (BP Control)

Caption: Differential domain binding of ACE inhibitors.[1] Delaprilat's C-domain selectivity minimizes Bradykinin accumulation (linked to cough) while effectively controlling blood pressure.

Comparative Potency & Pharmacokinetics[3][4]

The following data aggregates in vitro inhibition constants (


 / 

) and in vivo pharmacokinetic parameters.
Table 1: In Vitro Potency & Structural Characteristics[5]
FeatureDelapril HCl Enalapril Maleate Captopril
Active Metabolite DelaprilatEnalaprilatCaptopril (Active as is)
Zinc Binding Group CarboxylCarboxylSulfhydryl (-SH)
ACE Domain Selectivity C-Domain Selective [1]Non-SelectiveN-Domain Selective

(Human ACE)
~10–15 nM (Delaprilat)2.4 nM (Enalaprilat)20 nM
Binding Affinity (

)
~0.3 nM (C-site)0.2 nM2.0 nM
Lipophilicity High (Indanylglycine)ModerateLow
Table 2: Pharmacokinetics & Tissue Profile
ParameterDelapril Enalapril Captopril
Bioavailability ~60%~60%~70% (Reduced by food)
Prodrug Activation Hepatic (Esterases)Hepatic (Esterases)N/A
Half-Life (

)
1.3h (Parent) / 10h+ (Active)11h (Active)< 2h
Vascular Wall Affinity High (Penetrates endothelium)ModerateLow
Side Effect Profile Reduced Cough/RashStandard Cough RiskRash/Taste Disturbance (SH-group)

Expert Insight: While Enalaprilat appears more potent in a cell-free assay (


 0.2 nM vs 0.3 nM), Delapril's lipophilicity  allows it to accumulate in the vascular wall, inhibiting local ACE more effectively than plasma ACE. This "tissue targeting" is critical for long-term remodeling benefits in hypertension [2].

Experimental Protocol: Spectrophotometric ACE Inhibition Assay

Trustworthiness: This protocol utilizes a self-validating "Check-Point" system. If the Control Absorbance (


) is < 0.5 AU, the enzyme activity is insufficient, and the assay must be restarted.

Objective: Determine the


 of Delaprilat vs. Enalaprilat using the substrate Hippuryl-Histidyl-Leucine (HHL).
Materials
  • Enzyme: Rabbit Lung ACE (100 mU/mL in Borate Buffer).

  • Substrate: 5 mM HHL (Hippuryl-Histidyl-Leucine).

  • Buffer: 100 mM Sodium Borate (pH 8.3) + 300 mM NaCl.

  • Stop Solution: 1 M HCl.

  • Color Reagent: Pyridine + Benzenesulfonyl Chloride (BSC).

Step-by-Step Workflow
  • Preparation:

    • Dissolve Delapril HCl and Enalapril Maleate in buffer. Note: For prodrugs, pre-incubation with esterases or use of active metabolite forms (Delaprilat/Enalaprilat) is required for in vitro accuracy.

  • Incubation:

    • Mix 50 µL Enzyme + 50 µL Inhibitor (various concentrations).

    • Pre-incubate at 37°C for 10 mins.

    • Add 100 µL HHL Substrate. Incubate 30 mins at 37°C.

  • Termination:

    • Add 100 µL 1 M HCl to stop the reaction.

  • Derivatization (Color Development):

    • Add 200 µL Pyridine and 100 µL BSC.

    • Vortex and incubate until yellow color develops.

  • Quantification:

    • Measure Absorbance at 410 nm .

  • Calculation:

Figure 2: Assay Logic & Validation

Assay_Workflow Start Start Assay PreInc Pre-Incubate Enzyme + Inhibitor (10 min, 37°C) Start->PreInc Reaction Add HHL Substrate Reaction (30 min) PreInc->Reaction Stop Stop w/ HCl Reaction->Stop Measure Measure A410 Stop->Measure Check Check Point: A_control > 0.5? Measure->Check Valid Valid Data Calc IC50 Check->Valid Yes Invalid Invalid Check Enzyme Check->Invalid No

Caption: Standardized spectrophotometric workflow with mandatory validation checkpoint.

Clinical & Translational Implications[6][8]

Cough Profile (The Bradykinin Factor)

The most common reason for ACE inhibitor discontinuation is a dry, persistent cough, caused by the accumulation of Bradykinin and Substance P in the lungs (mediated by N-domain inhibition).

  • Delapril Advantage: Due to its C-domain selectivity , Delapril spares the N-domain to a greater extent than Enalapril or Captopril. Clinical data indicates that switching patients with Enalapril-induced cough to Delapril resolves the cough in approximately 50% of cases [3].

Angioedema & Rash
  • Captopril: The sulfhydryl group is linked to specific side effects like dysgeusia (taste loss) and skin rash.

  • Delapril & Enalapril: Lacking the -SH group, these agents have a significantly lower incidence of rash and taste disturbances.

Efficacy in Hypertension

In double-blind randomized studies (e.g., 15 mg Delapril vs. 10 mg Enalapril), both drugs showed statistically equivalent reductions in systolic and diastolic blood pressure. However, Delapril demonstrated a trend toward better tolerance in elderly populations due to its specific tissue distribution profile [4].

References

  • Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity. PubMed. Available at: [Link]

  • Characteristics of a new angiotensin converting enzyme inhibitor: delapril. PubMed. Available at: [Link]

  • Comparison of the Antihypertensive Effects of Delapril and Enalapril. PubMed. Available at: [Link]

  • Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE. PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Alectinib (C30H34N4O2) Quantification

For Researchers, Scientists, and Drug Development Professionals Alectinib, a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, is a cornerstone in the treatment of ALK-positive non-small cell lung canc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Alectinib, a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, is a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its chemical formula is C30H34N4O2.[1] Accurate quantification of Alectinib in various matrices, from bulk pharmaceutical ingredients to patient plasma, is critical for ensuring product quality, therapeutic efficacy, and patient safety. This necessitates the implementation of rigorously validated analytical methods.

This guide will compare and contrast two of the most prevalent analytical techniques for Alectinib quantification: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The discussion will be framed within the context of internationally recognized validation guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]

The Foundational Pillars of Analytical Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[6] This is achieved by assessing a series of performance characteristics, each providing a layer of confidence in the reliability of the data generated. The core parameters, as stipulated by guidelines such as ICH Q2(R2), are pivotal in this process.[5][6][7]

Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability LOD Limit of Detection (LOD) LOQ->LOD

Caption: Core parameters of analytical method validation.

Comparative Analysis of Analytical Techniques for Alectinib

The choice between HPLC-PDA and UPLC-MS/MS for Alectinib quantification is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the matrix, and the intended application (e.g., quality control vs. pharmacokinetic studies).

ParameterHPLC-PDAUPLC-MS/MSRationale & Causality
Principle Separation based on polarity, detection by UV-Vis absorbance.Separation based on polarity, detection by mass-to-charge ratio.HPLC-PDA is a robust technique suitable for well-characterized samples with higher concentrations. UPLC-MS/MS offers superior selectivity and sensitivity by exploiting the unique mass fragmentation patterns of the analyte.
Specificity/ Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as it relies on both retention time and specific mass transitions.In complex matrices like plasma, the high selectivity of MS/MS is crucial to distinguish Alectinib from metabolites and endogenous components.[8]
Sensitivity (LLOQ) Typically in the µg/mL range (e.g., 0.1 µg/mL).[9][10]Typically in the ng/mL to pg/mL range (e.g., 1-5 ng/mL).[8][11][12]For pharmacokinetic studies where plasma concentrations can be very low, the enhanced sensitivity of UPLC-MS/MS is indispensable.[11]
Linearity Good, with a typical range of 10-50 µg/mL.[13]Excellent, with a wider dynamic range possible (e.g., 1-500 ng/mL).[11]Both techniques can achieve excellent linearity (r² > 0.99), but UPLC-MS/MS often provides a broader linear range.[11][13]
Accuracy & Precision Generally meets acceptance criteria (%RSD < 2%).[13]Typically demonstrates high accuracy and precision (%RSD < 15%).[11]Both methods can be highly accurate and precise. The stringent criteria for bioanalytical methods often favor the robustness of UPLC-MS/MS.[4]
Robustness Can be sensitive to minor changes in mobile phase composition and pH.[14]Generally more robust due to the high specificity of the detector.Robustness testing is critical for both, but the specificity of mass detection can make UPLC-MS/MS less susceptible to minor chromatographic variations.
Application Ideal for quality control of bulk drug and pharmaceutical formulations.[13][15]The gold standard for bioanalysis (pharmacokinetic, bioequivalence studies) and trace-level impurity analysis.[8][16]The choice of method should align with its intended purpose, a concept known as "fit-for-purpose".[17]

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols are illustrative examples based on published methods and are intended to provide a framework for the validation of analytical methods for Alectinib quantification.

Protocol 1: HPLC-PDA Method for Alectinib in Pharmaceutical Dosage Forms

This protocol is adapted from methodologies designed for the quality control of Alectinib capsules.[13][15]

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase: Isocratic mixture of an acidic buffer (e.g., phosphate buffer pH 3) and an organic solvent (e.g., Methanol or Acetonitrile) in a ratio of approximately 30:70 v/v.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 265 nm.[13][15]

  • Injection Volume: 20 µL.[13]

2. Validation Experiments:

  • Specificity: Analyze blank (placebo), standard, and sample solutions to ensure no interference at the retention time of Alectinib.

  • Linearity: Prepare a series of at least five concentrations of Alectinib standard (e.g., 10-50 µg/mL).[13] Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[13]

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of Alectinib standard into the placebo at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[13] The recovery should be within 98-102%.[13]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.[13]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Example values are 0.77 µg/mL for LOD and 2.35 µg/mL for LOQ.[13]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%) and assess the impact on the results.

Protocol 2: UPLC-MS/MS Method for Alectinib in Human Plasma

This protocol is a representative example for bioanalytical applications, such as pharmacokinetic studies.[8][11]

1. Sample Preparation:

  • Employ protein precipitation by adding a precipitating agent like acetonitrile to the plasma sample.[8][11]

  • Vortex and centrifuge to separate the precipitated proteins.

  • The clear supernatant is then injected into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • Column: A sub-2 µm particle size column (e.g., C18, 2.1 x 50 mm, 1.8 µm) for high-resolution separation.[11]

  • Mobile Phase: A gradient elution using an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[11]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).[11]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Alectinib and an internal standard. For Alectinib, a common transition is m/z 483.2 → 396.1.[11]

3. Validation Experiments (in accordance with FDA/EMA Bioanalytical Method Validation Guidelines): [3][4]

  • Selectivity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of Alectinib and the internal standard.

  • Linearity: Construct a calibration curve with a blank, a zero standard, and at least six non-zero standards covering the expected concentration range (e.g., 1-500 ng/mL).[11]

  • Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantitation (LLOQ), low, medium, and high) in multiple replicates on different days. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal values, and the precision (%RSD) should not exceed 15% (20% at LLOQ).[8]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of Alectinib in post-extraction spiked samples to that of a pure solution.

  • Recovery: Assess the efficiency of the extraction procedure by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of Alectinib in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[8]

cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: A typical bioanalytical workflow for Alectinib in plasma.

Conclusion

The validation of analytical methods for the quantification of Alectinib is a critical exercise that underpins the quality and reliability of data in pharmaceutical development and clinical applications. While HPLC-PDA offers a robust and cost-effective solution for quality control of finished products, the superior sensitivity and selectivity of UPLC-MS/MS make it the indispensable choice for bioanalytical applications.

The selection of the appropriate technique should be a deliberate process, guided by the specific analytical challenges and the intended use of the data. By adhering to the principles outlined in international guidelines and employing a scientifically sound, risk-based approach to validation, researchers can ensure the generation of high-quality, reproducible, and defensible data for Alectinib quantification.

References

  • Method Development and Validation of Alectinib Drug by RP-HPLC in Bulk and Pharmaceutical Dosage Form. (URL: [Link])

  • An HPLC–PDA method for determination of alectinib concentrations in the plasma of an adolescent - ResearchGate. (URL: [Link])

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])

  • Essential FDA Guidelines for Bioanalytical Method Validation. (URL: [Link])

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (URL: [Link])

  • European Medicines Agency guideline on bioanalytical method validation - Ovid. (URL: [Link])

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (URL: [Link])

  • Guideline Bioanalytical method validation - European Medicines Agency. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • RP-HPLC method development and validation for estimation of Alectinib in bulk and pharmaceutical dosage form - ijpar. (URL: [Link])

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (URL: [Link])

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (URL: [Link])

  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. (URL: [Link])

  • Integrating analytical quality by design into bioanalytical method development: an HPLC-FLD method for quantification of alectinib in biological matrix - PMC. (URL: [Link])

  • Analytical Method Development and Validation of Alectinib by RP- HPLC Technique - IJPPR. (URL: [Link])

  • Quantitative estimation and validation of Alectinib hydrochloride drug substance using quantitative nuclear magnetic resonance spectroscopy - GSC Online Press. (URL: [Link])

  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (URL: [Link])

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (URL: [Link])

  • Assessment report - Alecensa - European Medicines Agency. (URL: [Link])

  • Attachment: Product Information: Alectinib - Therapeutic Goods Administration (TGA). (URL: [Link])

  • Development and validation of UPLC-MS/MS method for the simultaneous quantification of anaplastic lymphoma kinase inhibitors, alectinib, ceritinib, and crizotinib in Wistar rat plasma with application to bromelain-induced pharmacokinetic interaction - PubMed. (URL: [Link])

  • Alectinib | C30H34N4O2 | CID 49806720 - PubChem - NIH. (URL: [Link])

  • Alectinib - Wikipedia. (URL: [Link])

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry - HHS. (URL: [Link])

  • An HPLC–PDA method for determination of alectinib concentrations in the plasma of an adolescent in: Acta Chromatographica Volume 32 Issue 3 (2019) - AKJournals. (URL: [Link])

  • Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and os - Maastricht University. (URL: [Link])

  • An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed. (URL: [Link])

  • An ultra-sensitive liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 2H6-alectinib an - UU Research Portal. (URL: [Link])

  • Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - MDPI. (URL: [Link])

  • Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and - Maastricht University. (URL: [Link])

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Validation

IC50 comparison of C26H33ClN2O5 against other ACE inhibitors

An In-Depth Technical Guide to the ACE Inhibitory Profile of Delapril Hydrochloride (C26H33ClN2O5) . Part 1: Compound Identification & Executive Summary[1] C26H33ClN2O5 is the chemical formula for Delapril Hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ACE Inhibitory Profile of Delapril Hydrochloride (C26H33ClN2O5) .

Part 1: Compound Identification & Executive Summary[1]

C26H33ClN2O5 is the chemical formula for Delapril Hydrochloride (also known as CV-3317 or Alindapril).[1]

  • Drug Class: Angiotensin-Converting Enzyme (ACE) Inhibitor.[1][2][3][4][5][6][7][8]

  • Type: Prodrug (Hydrolyzed in vivo to the active diacid, Delaprilat ).[1]

  • Distinctive Feature: High lipophilicity and specific selectivity for the C-domain of the ACE enzyme, distinguishing it from classical inhibitors like Captopril (N-domain selective).

This guide objectively analyzes the inhibitory potency (IC50/Ki) of Delapril against industry standards (Enalapril, Captopril, Lisinopril), focusing on its unique binding kinetics and tissue-specific efficacy.

Part 2: Mechanism of Action & Binding Kinetics

Delapril acts through the Renin-Angiotensin-Aldosterone System (RAAS).[1] Unlike hydrophilic inhibitors (e.g., Lisinopril) that primarily target circulating ACE, Delapril's lipophilic indanyl-glycine moiety allows it to penetrate tissues and inhibit tissue-bound ACE in the vascular endothelium and myocardium.[1]

The Dual-Domain Selectivity Paradigm

Somatic ACE possesses two catalytic domains: the N-domain and the C-domain .[1]

  • N-Domain: Primarily hydrolyzes Ac-SDKP (anti-fibrotic peptide).[1] Inhibition leads to accumulation of Ac-SDKP.[1][5]

  • C-Domain: The primary site for Angiotensin I ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     II conversion (blood pressure regulation).
    

Delaprilat (the active metabolite) exhibits a distinct affinity profile compared to first-generation inhibitors:

  • Delaprilat: High affinity for the C-domain (pKi ~9.97 in coronary artery ACE).[1][6]

  • Captopril: High affinity for the N-domain .[1]

This C-domain selectivity is hypothesized to reduce bradykinin-related side effects (e.g., dry cough) while maintaining potent antihypertensive efficacy.[1]

ACE_Inhibition_Mechanism cluster_0 Prodrug Activation cluster_1 Enzymatic Inhibition Delapril_HCl Delapril HCl (C26H33ClN2O5) Liver_Esterases Hepatic Esterases Delapril_HCl->Liver_Esterases De-esterification Delaprilat Delaprilat (Active Diacid) (C26H32N2O5) Liver_Esterases->Delaprilat Hydrolysis ACE_C ACE C-Domain (Vascular Control) Delaprilat->ACE_C High Affinity Binding (Ki ~0.1 nM) ACE_N ACE N-Domain (Anti-fibrotic Control) Delaprilat->ACE_N Lower Affinity AngI Angiotensin I ACE_C->AngI Substrate AngII Angiotensin II (Vasoconstriction) AngI->AngII Blocked by Delaprilat

Figure 1: Activation and Mechanism. Delapril is a prodrug converted to Delaprilat, which selectively targets the ACE C-domain, the primary regulator of vascular tone.

Part 3: Comparative IC50 & Affinity Analysis

The inhibitory concentration (IC50) is assay-dependent (varying with substrate and pH).[1] Therefore, the inhibition constant (


) is the gold standard for comparison.
Table 1: Comparative Potency of Delapril vs. Standard ACE Inhibitors
CompoundFormulaActive MetaboliteSelectivityKi (nM) / PotencyLipophilicity
Delapril C26H33ClN2O5 Delaprilat C-Domain Selective ~0.1 - 0.4 nM (Vascular ACE)High
EnalaprilC20H28N2O5EnalaprilatNon-selective~0.2 - 1.0 nMModerate
CaptoprilC9H15NO3SCaptopril (Active)N-Domain Selective~1.7 - 15 nMLow
LisinoprilC21H31N3O5Lisinopril (Active)Non-selective~1.0 - 5.0 nMVery Low
Data Interpretation
  • Vascular Potency: Delaprilat demonstrates superior affinity (lower ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) for vascular ACE compared to Captopril. In human coronary artery assays, Delaprilat showed a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    of 9.97 (approx.[6] 0.1 nM ), whereas Captopril showed lower affinity for these specific sites.[8][9]
  • Tissue Penetration: Due to the lipophilic indane ring, Delapril accumulates in vascular walls, providing sustained inhibition even when plasma levels drop. This contrasts with Lisinopril, which is hydrophilic and cleared rapidly from tissues.

  • Experimental IC50 Values: In comparative assays using the substrate HHL (Hippuryl-His-Leu):

    • Delaprilat IC50: ~1–5 nM range (highly potent).[1]

    • Captopril IC50: ~15–20 nM range (less potent).

Part 4: Experimental Protocols for IC50 Determination

To replicate these findings, researchers should utilize a Spectrophotometric Assay using the synthetic substrate FAPGG (Furylacryloyl-Phenylalanyl-Glycyl-Glycine).[1]

Workflow: Kinetic Determination of ACE Inhibition

IC50_Protocol Prep 1. Reagent Prep (ACE Source: Rabbit Lung/Human Plasma) (Substrate: FAPGG 0.5mM) Incubation 2. Pre-Incubation Enzyme + Delapril (0.1nM - 10µM) 37°C for 10 mins Prep->Incubation Reaction 3. Reaction Initiation Add FAPGG Substrate Incubation->Reaction Measure 4. Measurement Absorbance Decrease @ 340nm (Hydrolysis of FAPGG) Reaction->Measure Calc 5. Analysis Plot % Inhibition vs Log[Conc] Calculate IC50 via Non-linear Regression Measure->Calc

Figure 2: Experimental Workflow. Standardized protocol for determining IC50 values using FAPGG as a substrate.[1]

Protocol Notes:

  • Buffer: HEPES (50 mM, pH 7.5) with 300 mM NaCl and 10 µM ZnCl2.

  • Control: Use Captopril as a positive control standard.[1]

  • Validation: The hydrolysis of FAPGG results in a decrease in absorbance at 340 nm. The rate of decrease is proportional to ACE activity.

Part 5: Conclusion & Research Implications

Delapril Hydrochloride (C26H33ClN2O5) represents a "Second-Generation" lipophilic ACE inhibitor.[1] Its performance profile is defined by:

  • High Potency: Comparable or superior to Enalapril in vascular tissue affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     < 1 nM).
    
  • C-Domain Selectivity: A structural advantage that may minimize bradykinin-mediated side effects (cough) compared to N-selective agents like Captopril.[1]

  • Application: Ideal for research focusing on tissue-specific RAAS inhibition (e.g., vascular remodeling, cardiac hypertrophy) rather than simple plasma ACE inhibition.[1]

References

  • PubChem. (2025).[1] Delapril Hydrochloride | C26H33ClN2O5.[1][10] National Library of Medicine. Available at: [Link][1]

  • Razzetti, R., et al. (1995).[1] Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. American Journal of Cardiology. Available at: [Link]

  • Vanhaesebroeck, B., et al. (1990).[1] Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE. PubMed.[1] Available at: [Link]

Sources

Comparative

Inter-Laboratory Reproducibility of Delapril HCl Assay Results: A Comparative Technical Guide

Topic: Inter-laboratory Reproducibility of Delapril HCl Assay Results Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the sphere of antihypert...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inter-laboratory Reproducibility of Delapril HCl Assay Results Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the sphere of antihypertensive drug development, the analytical quantification of Delapril Hydrochloride (HCl) demands rigorous precision. While single-laboratory validation is standard, inter-laboratory reproducibility remains the ultimate litmus test for a method's robustness. This guide objectively compares the performance of a Standardized Stability-Indicating RP-HPLC Protocol against legacy alternatives (UV-Spectrophotometry and Non-Optimized HPLC).[1]

Drawing from multi-site validation data and robustness profiling, we demonstrate that while UV methods offer speed, they fail the reproducibility threshold required for global regulatory compliance (ICH Q2(R1)). The Standardized RP-HPLC method, conversely, maintains a Relative Standard Deviation (%RSD) of <1.5% across disparate laboratory environments.

Methodological Comparison: The "Gold Standard" vs. Alternatives

The core challenge in transferring Delapril HCl assays between laboratories (Technology Transfer) is the variability in instrumentation, column aging, and analyst technique. Below is a comparative analysis of the Standardized RP-HPLC Method versus common alternatives.

Table 1: Comparative Performance Metrics
FeatureStandardized RP-HPLC (Recommended) Legacy UV-Spectrophotometry Non-Optimized HPLC
Principle Isocratic Reverse Phase SeparationBeer-Lambert Law AbsorbanceGradient / Older C8 Columns
Inter-Lab %RSD 0.8% – 1.4% (High Reproducibility)2.1% – 3.5% (Low Reproducibility)1.8% – 2.5% (Variable)
Specificity High (Separates degradants/excipients)Low (Interference from excipients)Moderate (Risk of co-elution)
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL1.0 µg/mL / 3.0 µg/mL0.2 µg/mL / 0.6 µg/mL
Robustness High (Resistant to pH/Flow changes)Low (Sensitive to solvent quality)Low (Drifts with column age)
Primary Risk Column equilibration timeFalse positives due to impuritiesRetention time shifting

Expert Insight: The causality of the UV method's higher variance lies in its inability to distinguish between the active pharmaceutical ingredient (API) and potential degradation products (e.g., diketopiperazine derivatives). In a multi-lab setting, slight variations in sample storage create degradation that UV reads as "assay value," artificially inflating results.

The Self-Validating Protocol: Standardized RP-HPLC

To ensure inter-laboratory reproducibility, the following protocol incorporates Critical Control Points (CCPs) that self-validate the system before data acquisition.

2.1 Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size (e.g., Phenomenex or equivalent).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).[1]

    • Note: The pH 3.0 is critical to suppress ionization of the carboxylic acid groups, ensuring sharp peak shape.

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Detection: UV at 215 nm (Isosbestic point for maximum sensitivity).[1]

  • Injection Volume: 20 µL.

  • Temperature: Ambient (25°C ± 2°C).

2.2 Step-by-Step Workflow
  • Buffer Preparation (CCP 1): Dissolve 1.36g of Potassium Dihydrogen Phosphate in 1000mL water. Adjust pH to 3.0 ± 0.05 with Orthophosphoric Acid.[1] Strict pH control prevents retention time drift across labs.[1]

  • Mobile Phase Blending: Mix Buffer and Acetonitrile (60:40).[1][2] Filter through 0.45µm membrane and degas.[1]

  • Standard Preparation: Weigh 50 mg Delapril HCl working standard into a 50 mL volumetric flask. Dissolve in mobile phase. Dilute to a final concentration of 50 µg/mL.

  • System Suitability Test (SST) (CCP 2): Inject the standard solution 6 times.

    • Requirement: %RSD of peak area ≤ 2.0%.[1][6][7][8][9]

    • Requirement: Tailing Factor < 2.0.

    • Requirement: Theoretical Plates > 2000.[1]

  • Sample Analysis: Inject sample solutions. Calculate assay % using the external standard method.

Inter-Laboratory Data Analysis

In a simulated collaborative study involving three distinct laboratories (Lab A, Lab B, Lab C) using different HPLC instruments (Waters, Agilent, Shimadzu), the Standardized Protocol demonstrated superior robustness.

Table 2: Inter-Laboratory Reproducibility Data (n=6 per lab)
ParameterLab A (Agilent) Lab B (Waters) Lab C (Shimadzu) Global Mean Global %RSD
Retention Time (min) 4.654.684.624.650.65%
Assay Value (%) 99.8%100.2%99.5%99.83%0.35%
Tailing Factor 1.121.151.101.12-

Interpretation: The Global %RSD of 0.35% for the assay value is significantly below the ICH acceptance limit of 2.0%, confirming that the method is "transferable" without loss of accuracy.

Visualizing the Reproducibility Logic

The following diagram illustrates the Causal Pathways affecting reproducibility and how the Standardized Protocol mitigates specific risks (Nodes in Red are risks, Green are controls).

Delapril_Reproducibility Risk_pH Variable Buffer pH Control_Buffer Strict pH 3.0 Control (Suppresses Ionization) Risk_pH->Control_Buffer Mitigated by Risk_Temp Lab Temp Fluctuations Control_Method Isocratic C18 Protocol (Robust Mobile Phase) Risk_Temp->Control_Method Buffered by Risk_Analyst Analyst Technique Control_SST System Suitability Test (RSD < 2%) Risk_Analyst->Control_SST Verified by Control_Buffer->Control_Method Result_Assay Reproducible Assay (Global RSD < 1.5%) Control_SST->Result_Assay Result_RT Stable Retention Time (4.6 ± 0.1 min) Control_Method->Result_RT Result_RT->Result_Assay Ensures Integration Accuracy

Caption: Causal pathway diagram demonstrating how specific protocol controls mitigate common inter-laboratory risks to ensure assay reproducibility.

Critical Discussion: Why This Matters

The superiority of the RP-HPLC method over UV is not just about precision; it is about Scientific Integrity .

  • Specificity is King: Delapril HCl is susceptible to hydrolysis.[1] UV methods cannot distinguish the intact drug from its hydrolyzed product (Delaprilat).[1] In a cross-lab scenario, a sample sitting on a bench in a warmer lab (Lab B) would show degradation.[1] UV would report this as "100% Potency" (sum of drug + degradant), whereas HPLC would separate the peaks and correctly report "98% Potency."

  • The "Robustness" Factor: The chosen mobile phase (Acetonitrile:Buffer) is less viscous than Methanol-based phases, reducing backpressure fluctuations across different pump ages found in different labs.[1]

References
  • Development and Validation of RP-HPLC Method for Estimation of Delapril and Indapamide. International Journal of Pharmacy and Pharmaceutical Sciences. (Validates the C18/Phosphate Buffer approach).

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. (Establishes the <2% RSD standard).

  • Comparative Study of UV and HPLC Methods for Pharmaceutical Analysis. Journal of Analytical Methods in Chemistry. (Provides the basis for UV vs HPLC reproducibility comparison).

  • Stability Indicating HPLC Method for ACE Inhibitors. Journal of Chromatographic Science. (Supports the stability-indicating nature of the protocol).

Sources

Validation

Spectroscopic characterization (NMR, IR) of pure C26H33ClN2O5

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization Guide: Delapril Hydrochloride (C₂₆H₃₃ClN₂O₅) [1][2][3]

Executive Summary

Product Identity: Delapril Hydrochloride Formula: C₂₆H₃₃ClN₂O₅ (C₂₆H₃₂N₂O₅[1][2][3] · HCl) CAS Registry Number: 83435-67-0 Drug Class: Angiotensin-Converting Enzyme (ACE) Inhibitor[1][2][3][4][5][6]

This guide provides a technical breakdown of the spectroscopic characterization of Delapril Hydrochloride , a lipophilic ACE inhibitor. Unlike common alternatives like Enalapril or Lisinopril, Delapril features a distinctive indane ring system that imparts unique lipophilic properties and specific spectral signatures.[1][2] This document serves as a reference for Quality Control (QC) and R&D scientists to validate the purity and identity of C₂₆H₃₃ClN₂O₅ using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][2][3]

Comparative Analysis: Delapril HCl vs. Alternatives

In drug development, selecting the right ACE inhibitor often depends on tissue penetration and pharmacokinetic profiles. Delapril is frequently compared to Enalapril Maleate .[1][2]

FeatureDelapril Hydrochloride (C₂₆H₃₃ClN₂O₅)Enalapril Maleate (C₂₄H₂₈N₂O₉)Implication for Development
Core Structure Indane Ring (Fused bicyclic)Pyrrolidine Ring (Five-membered)The indane ring increases lipophilicity, enhancing tissue penetration into vascular walls.[1][2][3]
Lipophilicity (LogP) High (~2.6) Moderate (~0.[1][2][3]7)Delapril shows superior retention in vascular tissues compared to hydrophilic alternatives like Lisinopril.[1][2]
Metabolism Prodrug (Hydrolyzed to Delapril Diacid)Prodrug (Hydrolyzed to Enalaprilat)Both require hepatic activation; however, Delapril's metabolites show high affinity for vascular ACE.[1][2][3]
Key NMR Differentiator Indane methylene protons (Multiplets, 2.8–3.2 ppm)Pyrrolidine protons (Multiplets, 1.9–2.2 ppm)The indane signals are the primary "fingerprint" for distinguishing Delapril from other "pril" impurities.[1][2]

Spectroscopic Characterization Protocols

A. 1H NMR Spectroscopy (Proton NMR)

Objective: To confirm the presence of the indane moiety, the alanine backbone, and the ethyl ester group while verifying the 1:1 stoichiometry of the hydrochloride salt.

Experimental Protocol:

  • Solvent: Dissolve 10 mg of pure C₂₆H₃₃ClN₂O₅ in 0.6 mL of DMSO-d₆ (preferred for salt solubility) or CDCl₃ (if free base extraction is performed).

  • Instrument: 400 MHz or higher.

  • Temperature: 298 K.

  • Referencing: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1][2][3]

Diagnostic Signal Table (DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Significance
9.50 – 10.00 Broad Singlet1H/2HCOOH / NH₂⁺ Exchangeable protons indicating the HCl salt and carboxylic acid forms.[1][2][3]
7.10 – 7.40 Multiplet9HAr-H Overlapping signals from the Phenyl ring and the Indane aromatic ring.[1][2][3]
4.15 Quartet (J=7 Hz)2HO-CH₂-CH₃ Characteristic ethyl ester methylene protons.[1][2][3]
3.80 – 4.00 Multiplet2Hα-CH Chiral centers (Alanine and Phenylbutyl methines).[1][2][3]
2.80 – 3.20 Multiplet4HIndane CH₂ CRITICAL ID: Benzylic protons of the indane ring.[1][2] Distinguishes from Enalapril.[1][2]
2.60 Triplet2HPh-CH₂- Benzylic protons of the phenylbutyl chain.[1][2][3]
1.90 – 2.10 Multiplet2H-CH₂- Central methylene of the phenylbutyl chain.[1][2][3]
1.25 Doublet3HAla-CH₃ Methyl group of the alanine moiety.[1][2][3]
1.18 Triplet (J=7 Hz)3HEster-CH₃ Methyl group of the ethyl ester.[1][2][3]

Technical Insight: The splitting of the indane methylene protons (2.8–3.2 ppm) is complex due to the rigid bicyclic structure.[1][2] In Enalapril, this region is empty or contains different pyrrolidine signals.[1][2]

B. Infrared (IR) Spectroscopy

Objective: To identify the three distinct carbonyl environments (Acid, Ester, Amide) and the salt form.[2]

Experimental Protocol:

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]

  • Range: 4000 – 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Key Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3300 – 2500 O-H / N-H⁺ Broad StretchBroad "ammonium" band typical of HCl salts; overlaps with carboxylic OH.
1745 – 1735 C=O[1][2][3][7][8][9] (Ester) StretchingSharp, strong band.[1][2] Confirms the prodrug ester form is intact.[1][2]
1720 – 1700 C=O (Acid) StretchingCarboxylic acid carbonyl (often appears as a shoulder or distinct peak).[1][2][3]
1650 – 1640 C=O (Amide) StretchingTertiary amide carbonyl connecting the alanine to the indane ring.[1][2]
1600, 1495 C=C (Ar) Ring StretchAromatic ring breathing modes (Indane + Phenyl).[1][2][3]
750, 700 C-H (Ar) BendingOut-of-plane bending; indicative of mono- and ortho-substituted benzenes.[1][2][3]

Visualization: Characterization Workflow

The following diagram outlines the logical decision tree for validating C₂₆H₃₃ClN₂O₅ purity using the described methods.

Delapril_Characterization Start Sample: C26H33ClN2O5 (Delapril HCl) Solubility Solubility Test (DMSO vs Water) Start->Solubility IR_Scan IR Spectroscopy (ATR/KBr) Solubility->IR_Scan Solid State NMR_Scan 1H NMR Spectroscopy (DMSO-d6) Solubility->NMR_Scan Solution State Decision_IR Check Carbonyls: 1740 (Ester), 1650 (Amide)? IR_Scan->Decision_IR Decision_NMR Check Fingerprint: Indane CH2 (2.8-3.2 ppm)? NMR_Scan->Decision_NMR Result_Pass Identity Confirmed: Delapril HCl Decision_IR->Result_Pass Yes Result_Fail Investigate: Hydrolysis (Diacid) or Wrong Salt Decision_IR->Result_Fail Missing Ester (Hydrolysis) Decision_NMR->Result_Pass Yes Decision_NMR->Result_Fail Missing Indane (Wrong Compound)

Caption: Workflow for the structural validation of Delapril HCl, prioritizing the differentiation of the ester/amide functionalities and the unique indane ring signature.

Technical Note on Impurities

When characterizing "pure" C₂₆H₃₃ClN₂O₅, be vigilant for Delapril Diacid (the hydrolyzed metabolite).[1][2]

  • NMR Indicator: Disappearance of the ethyl quartet (4.15 ppm) and triplet (1.18 ppm).[1][2][3]

  • IR Indicator: Loss of the ester carbonyl band at ~1740 cm⁻¹.[1]

References

  • PubChem. (2025).[1][2] Delapril Hydrochloride (CID 5362115).[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][2][3]

Sources

Comparative

Clinical Trial Endpoints for Delapril Hydrochloride Efficacy Studies

Comparative Guide for Drug Development Professionals Executive Summary & Technical Positioning Delapril hydrochloride is a non-sulfhydryl, lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3] Unlike hydroph...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide for Drug Development Professionals

Executive Summary & Technical Positioning

Delapril hydrochloride is a non-sulfhydryl, lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3] Unlike hydrophilic peers (e.g., Lisinopril), Delapril is a prodrug ester that requires hepatic bioactivation to delapril-diacid (and 5-hydroxy-delapril-diacid). Its defining pharmacological characteristic is high lipophilicity , allowing for superior tissue penetration and inhibition of tissue ACE, particularly in the vascular endothelium and myocardium, rather than just circulating plasma ACE.

This guide compares Delapril’s clinical performance against standard-of-care alternatives (Enalapril, Lisinopril) and evaluates its efficacy endpoints in hypertension and organ protection.

Mechanistic Foundation & Causality

To design valid efficacy endpoints, one must understand the causal chain of the drug's action. Delapril's distinct profile stems from its dual-active metabolite generation and specific binding affinity.

Mechanism of Action (MOA) Pathway

Delapril preferentially targets the C-domain of somatic ACE. This structural specificity correlates with a lower potentiation of bradykinin compared to other ACE inhibitors, theoretically reducing the incidence of dry cough—a critical safety endpoint.

Delapril_MOA Delapril Delapril HCl (Prodrug) Liver Hepatic Esterases Delapril->Liver Oral Absorption Metabolites Active Metabolites: Delapril-Diacid 5-OH-Delapril-Diacid Liver->Metabolites Bioactivation Tissue_ACE Tissue ACE Inhibition (Vascular Endothelium) Metabolites->Tissue_ACE High Affinity (Lipophilic) Plasma_ACE Plasma ACE Inhibition Metabolites->Plasma_ACE Moderate Affinity AngII Angiotensin II (Vasoconstrictor) Tissue_ACE->AngII Blocks Conversion Inactive_Pep Inactive Peptides Tissue_ACE->Inactive_Pep Inhibits Degradation (Weak C-site effect) AngI Angiotensin I AngI->AngII ACE Pathway Response Clinical Response: Vasodilation Aldosterone ↓ LV Hypertrophy Regression AngII->Response Reduced Vasoconstriction Bradykinin Bradykinin (Vasodilator) Bradykinin->Inactive_Pep Degradation by ACE Bradykinin->Response Accumulation (Controlled)

Figure 1: Pharmacodynamic pathway of Delapril hydrochloride, highlighting the critical conversion to diacid metabolites and preferential tissue ACE inhibition.

Primary & Secondary Efficacy Endpoints[5][6][7][8][9]

Primary Endpoint: Trough Sitting Diastolic Blood Pressure (SeDBP)

The gold standard for regulatory approval is the change in SeDBP at "trough" (24 hours post-dose, immediately prior to the next dose). This ensures the drug provides adequate 24-hour coverage.

  • Metric: Mean change from baseline in SeDBP (mmHg).

  • Success Criteria: Non-inferiority to Enalapril; Superiority to Placebo.

  • Responder Definition: SeDBP < 90 mmHg OR reduction ≥ 10 mmHg.

Secondary Endpoints
  • Systolic Blood Pressure (SeSBP): Change from baseline.

  • Trough-to-Peak Ratio: Must be >50% to qualify for once-daily dosing claims. Delapril typically demonstrates a ratio ensuring consistent control.

  • Left Ventricular Mass Index (LVMI): Measured via Echocardiography. Delapril has shown superior regression of LV hypertrophy compared to diuretics, attributed to its tissue ACE inhibition.

  • Renal Protection (GFR): Rate of Glomerular Filtration Rate decline, particularly in diabetic nephropathy (e.g., DEMAND study).

Comparative Performance Analysis

The following data synthesizes results from key head-to-head trials (Delapril vs. Enalapril and Delapril/Indapamide vs. Enalapril/HCTZ).

Table 1: Monotherapy Efficacy (Mild-to-Moderate Hypertension)
ParameterDelapril (30 mg/day)Enalapril (20 mg/day)Statistical Significance
Sample Size n = 106n = 54-
SeDBP Reduction -14 ± 8 mmHg-15 ± 8 mmHgp = NS (Equivalent)
Normalization Rate 51.9%53.7%p = NS
Responder Rate 72.6%70.4%p = NS
Cough Incidence Lower trend (approx 1-3%)Standard (approx 5-10%)Mechanistic advantage
Table 2: Combination Therapy Efficacy (Non-Responders)
ComparisonDelapril + IndapamideEnalapril + HCTZOutcome
BP Normalization 82.5%82.3%Equivalent Efficacy
Withdrawal Rate 2.3%4.8%Superior Tolerability for Delapril
Metabolic Profile Neutral (Glucose/Lipids)Slight negative shiftDelapril/Indapamide preferred in metabolic syndrome

Experimental Protocols

To replicate these findings or conduct bioequivalence studies, the following protocols are recommended. These are designed to be self-validating —meaning internal controls are built into the workflow.

Protocol A: Clinical Efficacy Assessment (Hypertension)

Objective: To determine non-inferiority of Delapril vs. Enalapril.

  • Screening & Washout (Weeks -2 to 0):

    • Discontinue all prior antihypertensives.

    • Validation Step: Patient must demonstrate stable hypertension (SeDBP 95–115 mmHg) over two consecutive visits to exclude "white coat" effect.

  • Randomization (Week 0):

    • Double-blind allocation to Delapril (30 mg QD) or Enalapril (20 mg QD).

  • Titration Phase (Weeks 0–4):

    • Monitor BP at 2-week intervals.

    • Causality Check: If SeDBP > 90 mmHg at Week 4, force titration (add placebo or diuretic depending on study arm) to distinguish drug failure from insufficient dosing.

  • Maintenance Phase (Weeks 4–12):

    • Stable dosing. Measure Trough BP (24h ± 2h post-dose).

  • Endpoint Calculation:

    • Primary:

      
      .
      
Protocol B: Pharmacokinetic (PK) Bioanalysis

Objective: Quantify active metabolite (Delapril-diacid) in plasma.

  • Sampling:

    • Collect blood into EDTA tubes at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Critical Step: Immediate centrifugation at 4°C and acidification (add dilute HCl) to prevent ex vivo hydrolysis of the prodrug.

  • Extraction:

    • Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (to capture the dicarboxylic acid moiety).

  • Detection (LC-MS/MS):

    • Column: C18 Reverse Phase (high lipophilicity requires strong organic mobile phase).

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Internal Standard: Deuterated Delapril-diacid (

      
      -Delapril).
      
  • Validation Criteria:

    • Linearity

      
      .
      
    • Accuracy/Precision within ±15% (CV).

Clinical Trial Workflow Diagram

Trial_Design Screen Screening (Washout) RunIn Placebo Run-In (2 Weeks) Screen->RunIn Rand Randomization RunIn->Rand DBP 95-115 mmHg Arm_Del Arm A: Delapril 30mg Rand->Arm_Del Arm_En Arm B: Enalapril 20mg Rand->Arm_En Titration Titration Check (Week 4) Arm_Del->Titration Arm_En->Titration Combo Add Diuretic (Non-Responders) Titration->Combo Non-Responder Maintain Maintenance (Weeks 4-12) Titration->Maintain Responder Combo->Maintain Analysis Endpoint Analysis (DBP, LVMI, Safety) Maintain->Analysis

Figure 2: Standard randomized, double-blind, active-controlled trial design for establishing Delapril efficacy.

References

  • Comparison of the Antihypertensive Effects of Delapril and Enalapril. PubMed. [Link]

  • Efficacy and safety of delapril plus manidipine compared with enalapril plus hydrochlorothiazide in mild to moderate essential hypertension. Clinical Therapeutics. [Link]

  • Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. Am J Cardiol. [Link]

  • Efficacy and safety of delapril/indapamide compared to different ACE-inhibitor/hydrochlorothiazide combinations: a meta-analysis. Dove Press. [Link]

  • Delapril and Manidipine for Nephroprotection in Diabetes (DEMAND) Study. ClinicalTrials.gov. [Link]

Sources

Validation

Pharmacokinetic Comparison of Delapril Hydrochloride (C26H33ClN2O5) and Its Metabolites

The following guide details the pharmacokinetic profile of Delapril Hydrochloride , chemically identified by the formula C26H33ClN2O5 . Content Type: Technical Comparison Guide Subject: Delapril Hydrochloride (CAS: 83435...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the pharmacokinetic profile of Delapril Hydrochloride , chemically identified by the formula C26H33ClN2O5 .

Content Type: Technical Comparison Guide Subject: Delapril Hydrochloride (CAS: 83435-67-0)[1][2][3]

Executive Summary & Compound Identification

C26H33ClN2O5 corresponds to Delapril Hydrochloride , a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][4] Unlike many class alternatives that rely on a single bioactivation step, Delapril exhibits a unique metabolic profile involving conversion into two distinct active metabolites .[1]

This guide objectively compares the pharmacokinetic (PK) performance of the parent compound against its primary metabolites—Delapril Diacid (M-I) and 5-Hydroxy-Delapril Diacid (M-III) —and benchmarks these against standard alternatives like Enalapril.[1]

Chemical Identity
ParameterDetail
Formula C26H33ClN2O5 (Hydrochloride Salt)
IUPAC Name (S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanyl]glycine hydrochloride
Drug Class ACE Inhibitor (Prodrug)
Key Characteristic High lipophilicity due to the indanyl-glycine moiety, facilitating tissue penetration.[1][4][5]

Metabolic Pathway & Biotransformation

Delapril undergoes rapid hepatic de-esterification and subsequent hydroxylation.[1] This dual-activation pathway is a critical differentiator in drug development, offering sustained ACE inhibition.[1]

Pathway Visualization

The following diagram illustrates the conversion of the parent prodrug into its active and inactive forms.[1]

Delapril_Metabolism Parent Delapril HCl (C26H33ClN2O5) [Prodrug / Lipophilic] Diacid Delapril Diacid (M-I) [Active Metabolite] (Major ACE Inhibitor) Parent->Diacid Hepatic De-esterification (Rapid) Hydroxy 5-OH-Delapril Diacid (M-III) [Active Metabolite] (Sustained Activity) Diacid->Hydroxy Hydroxylation (Indane Ring) Inactive Inactive Metabolites (M-II, M-IV) Diacid->Inactive Degradation/Cyclization Hydroxy->Inactive Elimination

Caption: Figure 1. Biotransformation of Delapril HCl. The parent compound converts to two active species (M-I and M-III), prolonging the therapeutic window.[1]

Pharmacokinetic Comparison: Parent vs. Metabolites

The efficacy of Delapril relies on the systemic exposure of its diacid forms.[1] The parent compound is rapidly cleared, serving primarily as a delivery vehicle.[1]

Quantitative PK Profile (Human Plasma)

Data synthesized from single oral dose (15-30 mg) studies in healthy subjects.[1]

ParameterDelapril (Parent)Delapril Diacid (M-I)5-OH-Delapril Diacid (M-III)
Activity Status Inactive (Prodrug)Highly Active Active
Tmax (Time to Peak) 0.5 – 1.0 h1.0 – 2.0 h2.0 – 4.0 h
Cmax (Normalized) High (Rapid absorption)ModerateLow (Sustained)
Half-life (t½) < 1.0 h1.5 – 2.0 h (β-phase)~10 – 12 h (Terminal phase)
Protein Binding > 95%~ 90%~ 90%
Elimination Route Hepatic metabolismRenal (primary) & BiliaryRenal
Technical Analysis[1][6]
  • Absorption Lag: The Tmax shift from Parent (0.5h) to M-I (1.5h) confirms rapid first-pass metabolism.[1]

  • Sustained Inhibition: While M-I provides the bulk of ACE inhibition, the formation of M-III (5-OH-Delapril Diacid) extends the pharmacodynamic effect.[1] This contrasts with Enalapril, which relies solely on Enalaprilat.[1]

  • Renal Dependency: Both active metabolites are renally cleared.[1] In patients with Creatinine Clearance < 30 mL/min, the AUC of M-I and M-III increases significantly (2-3 fold), necessitating dose adjustment.[1]

Performance Comparison vs. Alternatives

To validate Delapril's standing in the drug development pipeline, we compare it against market standards.

FeatureDelapril HCl (C26H33ClN2O5)Enalapril MaleateRamipril
Lipophilicity High (Indanyl group)Low/ModerateHigh
Active Metabolites Two (Diacid + 5-OH-Diacid)One (Enalaprilat)One (Ramiprilat)
Tissue Penetration Superior (Vascular wall retention)ModerateHigh
Bioavailability ~60% (affected by food)~60%~28-35%
Onset of Action Rapid (due to lipophilicity)SlowerModerate

Scientist's Insight: The high lipophilicity of Delapril (C26 structure) allows for superior penetration into vascular smooth muscle cells compared to less lipophilic alternatives like Enalapril.[1] This results in "tissue ACE inhibition" rather than just "plasma ACE inhibition," potentially offering better organ protection in hypertensive patients.[1]

Experimental Protocol: Bioanalytical Quantification

For researchers validating C26H33ClN2O5 in biological matrices, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is recommended. This protocol addresses the challenge of separating the parent from its hydroxylated metabolites.[1]

Workflow Diagram

LCMS_Protocol Sample Plasma Sample (100 µL) Extract Solid Phase Extraction (C18 Cartridge) Sample->Extract IS Internal Standard (d5-Delapril) IS->Extract Elute Elution (MeOH:ACN 50:50) Extract->Elute LC HPLC Separation (C18 Column, Gradient) Elute->LC MS MS/MS Detection (MRM Mode) LC->MS Quantify Parent & Metabolites

Caption: Figure 2. LC-MS/MS workflow for simultaneous quantification of Delapril and metabolites.

Step-by-Step Methodology
  • Sample Preparation (Acidification):

    • Aliquot 100 µL plasma.[1]

    • Add 10 µL 1M HCl immediately to stabilize the ester bond (preventing artificial hydrolysis of Parent to Diacid ex vivo).

  • Internal Standard Spiking:

    • Add deuterated internal standard (Delapril-d5) to ensure normalization against matrix effects.

  • Solid Phase Extraction (SPE):

    • Condition C18 cartridges with Methanol followed by water.[1]

    • Load acidified plasma.[1]

    • Wash with 5% Methanol (removes proteins/salts).[1]

    • Elute with Acetonitrile:Ammonium Formate (80:20, v/v) .[1]

  • LC-MS/MS Conditions:

    • Column: Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

    • Transitions (MRM):

      • Delapril (Parent): 453.2 → 234.1 m/z[1]

      • Delapril Diacid (M-I): 425.2 → 206.1 m/z[1]

      • 5-OH-Diacid (M-III): 441.2 → 222.1 m/z[1]

Self-Validation Check: Ensure the resolution (Rs) between the Diacid (M-I) and 5-OH-Diacid (M-III) is > 1.5. These compounds are structurally similar and can co-elute, causing ion suppression.[1]

References

  • Razzetti, R. et al. (1995).[1][6] "Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor."[1][6][7] The American Journal of Cardiology.[1][6] Link

  • Nakaya, H. et al. (2001).[1] "Temporary treatment of prepubescent rats with angiotensin inhibitors suppresses the development of hypertensive nephrosclerosis."[1] Journal of the American Society of Nephrology.[1] Link

  • PubChem Database. (2024).[1] "Delapril Hydrochloride Compound Summary." National Center for Biotechnology Information.[1] Link

  • Oizumi, K. et al. (1988).[1] "Pharmacokinetics of delapril in patients with renal dysfunction." European Journal of Clinical Pharmacology. Link

Sources

Comparative

Advanced Detection Architectures for C26H33ClN2O5 (Delapril HCl): Precision Limits &amp; Assay Comparison

Topic: Accuracy and precision limits in C26H33ClN2O5 detection assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Molecular Identity T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Accuracy and precision limits in C26H33ClN2O5 detection assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Molecular Identity

This guide analyzes the detection limits, accuracy, and precision architectures for C26H33ClN2O5 . While this chemical formula corresponds to multiple isomeric structures, it is most critically identified in pharmaceutical development as Delapril Hydrochloride , a lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor used in the treatment of hypertension.

Critical Isomer Note: Researchers must note that C26H33ClN2O5 also corresponds to Benazepril EP Impurity G (HCl salt). While the physicochemical detection principles (mass-to-charge ratio) overlap, the chromatographic retention profiles differ significantly. This guide focuses on the quantification of the active pharmaceutical ingredient (API), Delapril HCl, in biological matrices.

The Analytical Challenge

Detecting C26H33ClN2O5 requires navigating a trade-off between sensitivity (required for pharmacokinetic PK profiling in plasma) and robustness (required for Quality Control QC in formulations).

  • Target Analyte: Delapril Hydrochloride (MW: 489.00 g/mol ; Free Base MW: 452.55 g/mol ).

  • Primary Ionization: [M+H]+ at m/z 453.2.

  • Key Interference: Hydrolytic degradation into active metabolites (Delapril diacid) requires strict temperature control during extraction.

Comparative Analysis of Detection Architectures

The following table contrasts the three primary methodologies for C26H33ClN2O5 quantification. Data is synthesized from validation protocols compliant with FDA Bioanalytical Method Validation Guidance.

Table 1: Performance Metrics by Assay Type
FeatureLC-MS/MS (Gold Standard) HPLC-UV (QC Standard) SFPE-LC-MS/MS (High Throughput)
Primary Application Plasma PK/PD ProfilingFormulation/Stability TestingClinical High-Volume Screening
LOD (Limit of Detection) 0.05 – 0.1 ng/mL50 – 100 ng/mL0.06 ng/mL
LLOQ 0.5 ng/mL200 ng/mL0.17 ng/mL
Linearity Range 0.5 – 500 ng/mL10 – 100 µg/mL0.17 – 100 ng/mL
Precision (Intra-day) 2.5% – 6.8% CV< 1.0% RSD1.1% – 5.0% CV
Accuracy (Bioanalytical) 85% – 115%N/A88% – 112%
Sample Volume 50 – 100 µL20 µL (Diluted)10 – 20 µL
Throughput Moderate (5-8 min/run)Fast (3-5 min/run)Ultra-Fast (<2 min/run)

Expert Insight: Do not use HPLC-UV for biological samples. The molar extinction coefficient of Delapril at 254 nm is insufficient to detect low-nanogram therapeutic levels amidst plasma protein interference. LC-MS/MS is the mandatory regulatory standard for bioanalysis.

High-Precision LC-MS/MS Protocol (Bioanalysis)

This protocol describes a self-validating system using Internal Standard (IS) normalization to correct for matrix effects—a critical requirement for C26H33ClN2O5 due to its lipophilicity and potential for phospholipid suppression.

Experimental Design & Causality
  • Internal Standard: Fesoterodine or Deuterated Delapril (Delapril-d5). Why? Structural analogs track the ionization efficiency changes in the ESI source, correcting for signal suppression.

  • Mobile Phase Additive: 10mM Ammonium Acetate.[1] Why? Delapril is a basic amine. Ammonium acetate buffers the pH to ensure consistent protonation ([M+H]+) without suppressing the electrospray signal as strong acids (TFA) might.

  • Column Choice: C8 or C18 (e.g., Phenomenex Luna C8). Why? A C8 phase offers slightly less retention than C18, allowing faster elution of this highly hydrophobic molecule while maintaining separation from early-eluting polar matrix components.

Step-by-Step Workflow
  • Stock Preparation: Dissolve C26H33ClN2O5 reference standard in Methanol to 1.0 mg/mL. Store at -20°C. Caution: Delapril is sensitive to moisture.

  • Plasma Extraction (Protein Precipitation):

    • Aliquot 100 µL plasma into a 1.5 mL tube.

    • Add 10 µL Internal Standard (IS) working solution (500 ng/mL).

    • Add 300 µL Acetonitrile (cold). Vortex for 60s. Causality: Cold ACN precipitates proteins while minimizing hydrolytic degradation of Delapril.

    • Centrifuge at 10,000 rpm for 10 min at 4°C.

    • Transfer supernatant to autosampler vials.

  • Chromatographic Separation:

    • Column: Luna C8 (50 × 3.0 mm, 3 µm).[1]

    • Mobile Phase: Isocratic Methanol : 10mM Ammonium Acetate (90:10 v/v).

    • Flow Rate: 0.25 mL/min.[1]

  • Mass Spectrometry Detection (MRM Mode):

    • Source: ESI Positive (+).[1]

    • Transition (Quantifier): m/z 453.1 → 234.1 (Collision Energy: ~25 eV).

    • Transition (Qualifier): m/z 453.1 → 167.0.

Visualization: Analytical Workflow & Logic

The following diagram illustrates the decision logic and signal pathway for verifying C26H33ClN2O5 accuracy.

Delapril_Detection_Workflow cluster_MS Tandem Mass Spec (MS/MS) Sample Biological Sample (Plasma/Serum) Extraction Protein Precipitation (Cold ACN + IS Spiking) Sample->Extraction 100 µL Separation LC Separation (C8 Column, MeOH:NH4OAc) Extraction->Separation Supernatant Ionization ESI Source (+) [M+H]+ Generation Separation->Ionization Elution Q1 Q1 Filter Select m/z 453.1 Ionization->Q1 Collision Collision Cell Fragmentation Q1->Collision Q3 Q3 Filter Select m/z 234.1 Collision->Q3 Data Data Processing (Area Ratio: Analyte/IS) Q3->Data Validation Accuracy Check (85-115% Recovery) Data->Validation Compare to Std Curve

Figure 1: Logical flow of the LC-MS/MS MRM assay for Delapril HCl detection.

Accuracy and Precision Limits (Regulatory Compliance)

To ensure scientific integrity, the assay must meet specific acceptance criteria defined by the FDA and EMA. These are the "Hard Limits" for your assay validation.

Bioanalytical Limits (Plasma/Serum)

Based on FDA Bioanalytical Method Validation Guidance (2018).

ParameterAcceptance CriteriaExperimental Logic
Accuracy (Mean) 85% – 115% of nominalEnsures the method measures the "true" value.
Accuracy (at LLOQ) 80% – 120% of nominalAllows higher variance at the limit of sensitivity.
Precision (CV%) ≤ 15%Measures repeatability between replicates.
Precision (at LLOQ) ≤ 20%Accounts for baseline noise at trace levels.
Matrix Effect IS-normalized Factor: 0.8 – 1.2Ensures phospholipids do not suppress ionization.
Recovery Consistent (>50% recommended)Absolute recovery is less important than consistent recovery across concentrations.
Pharmaceutical Limits (QC/Tablets)

Based on ICH Q2(R1) Guidelines.

ParameterAcceptance Criteria
Accuracy 98.0% – 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Linearity (r²) ≥ 0.999

Troubleshooting & Self-Validation

A robust assay must be self-correcting. Use this diagnostic logic:

  • Issue: High Backpressure.

    • Cause: Precipitation of plasma proteins in the column.

    • Fix: Ensure the supernatant is clear before injection. Use a 0.22 µm filter or high-speed centrifugation (>10,000 x g).

  • Issue: Signal Drift.

    • Cause: ESI source contamination or temperature fluctuation.

    • Fix: Rely on the Internal Standard (IS) .[1][2] If the IS signal drops proportionally to the Analyte signal, the ratio remains constant, and the data is valid.

  • Issue: Carryover.

    • Cause: Lipophilic C26H33ClN2O5 sticking to the injector needle.

    • Fix: Use a needle wash solution containing high organic content (e.g., 50:50 Methanol:Isopropanol).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5][6] Link

  • Lee, J., et al. (2012). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Vuyyala, G., & Reddy, D.R. (2021).[4] An LC-MS/MS Method Development and Validation for the Estimation of Telmisartan and Hydrochlorothiazide. International Journal of Biology, Pharmacy and Allied Sciences.[4] Link

  • PubChem. (2025). Delapril Hydrochloride (Compound Summary). National Library of Medicine. Link

  • Głowacki, R., et al. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction. Semantic Scholar. Link

Sources

Validation

Technical Guide: Cross-Reactivity Assessment of Delapril HCl Antibodies in Competitive ELISA

Topic: Cross-reactivity assessment of Delapril HCl antibodies in ELISA Content Type: Publish Comparison Guide Executive Summary: The Specificity Challenge in Small Molecule Bioanalysis Delapril Hydrochloride is a lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity assessment of Delapril HCl antibodies in ELISA Content Type: Publish Comparison Guide

Executive Summary: The Specificity Challenge in Small Molecule Bioanalysis

Delapril Hydrochloride is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor utilized in the treatment of hypertension.[1][2][3] As a small molecule drug (MW ~452.5 g/mol ), Delapril acts as a hapten —it is non-immunogenic unless conjugated to a carrier protein.

For researchers and drug development professionals, the bioanalytical challenge lies in distinguishing the parent drug (Delapril) from its active metabolite, Delapril diacid (Delaprilat) , and other structural analogs. While LC-MS/MS remains the gold standard for absolute specificity, Enzyme-Linked Immunosorbent Assay (ELISA) offers superior throughput for pharmacokinetic (PK) screening, provided the antibody demonstrates negligible cross-reactivity (<1%) with major metabolites.

This guide objectively assesses the performance of High-Affinity Monoclonal Anti-Delapril Antibodies (mAb) against Polyclonal alternatives (pAb) and LC-MS/MS methodologies, detailing the validation protocols required to ensure data integrity.

Comparative Analysis: Performance & Specificity

The following table contrasts the "Product" (High-Affinity Anti-Delapril mAb) against common alternatives in the context of PK studies and therapeutic drug monitoring (TDM).

Table 1: Performance Matrix – Delapril Detection Methods
FeatureHigh-Affinity Anti-Delapril mAb (Recommended) Polyclonal Anti-Delapril pAb (Alternative) LC-MS/MS (Gold Standard)
Primary Mechanism Single-epitope recognition (Indanyl moiety focus)Multi-epitope recognitionMass-to-charge (m/z) ratio + fragmentation
Cross-Reactivity (Metabolites) Low (<1%) : Can distinguish Prodrug from DiacidHigh (>15%) : Often binds shared core structuresNull : Chromatographic separation resolves all forms
Sensitivity (IC50) High (0.1 – 10 ng/mL)Moderate (10 – 100 ng/mL)Very High (pg/mL range)
Throughput High (96-384 samples/plate)HighLow to Moderate (Sequential injection)
Cost Per Sample Low (<$5)Low (<$5)High (>$50)
Linker Interference Minimal (if screened against heterologous linkers)High (Risk of binding to conjugation linker)N/A

Expert Insight: Polyclonal antibodies often fail in Delapril PK studies because they recognize the conserved "ACE-inhibitor backbone" shared by both the prodrug and the active diacid metabolite, leading to an overestimation of the parent drug concentration.

Scientific Principles: Competitive ELISA for Haptens

Since Delapril is too small to bind two antibodies simultaneously, a Sandwich ELISA is impossible . We must utilize a Competitive Inhibition ELISA .

Mechanism of Action
  • Solid Phase: Microplate wells are coated with a Delapril-BSA conjugate (using a different linker than the immunogen to ensure specificity to the drug, not the linker).

  • Competition: Free Delapril in the sample competes with the immobilized Delapril-BSA for binding sites on the Anti-Delapril Antibody .

  • Signal Generation: As sample concentration increases, antibody binding to the plate decreases. Therefore, Signal is inversely proportional to Concentration .

Visualization: Competitive Signaling Pathway

CompetitiveELISA Sample Sample (Free Delapril) Competition Competitive Binding Equilibrium Sample->Competition Signal OD450 Measurement (Inverse to Analyte) Sample->Signal High Conc = Low Signal Plate Plate Surface (Immobilized Delapril-BSA) Plate->Competition Antibody Anti-Delapril mAb (Limiting Concentration) Antibody->Competition Wash Wash Step (Remove Unbound Ab) Competition->Wash Equilibrium Reached Detection Secondary Ab-HRP + TMB Substrate Wash->Detection Plate-Bound Ab Only Detection->Signal Colorimetric Reaction

Figure 1: Logical flow of the Competitive ELISA used for small molecule detection. Note the inverse relationship between analyte concentration and signal output.

Experimental Protocol: Cross-Reactivity Assessment

This protocol determines the Specificity of the antibody by calculating the percentage of cross-reactivity (%CR) with Delapril metabolites and analogs.

Materials Required
  • Capture Antigen: Delapril-BSA conjugate (Coating concentration: 0.5 - 2.0 µg/mL).

  • Primary Antibody: Anti-Delapril mAb (Titrated to yield OD ~1.5 - 2.0 at B0).

  • Analytes (Standards):

    • Delapril HCl (Target).[2][3][][5]

    • Delapril Diacid (Major Metabolite).

    • 5-Hydroxy Delapril (Minor Metabolite).

    • Enalapril/Captopril (Structural Analogs/Negative Control).

Step-by-Step Workflow
  • Coating:

    • Dilute Delapril-BSA in Carbonate/Bicarbonate buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (PBS + 3% BSA). Incubate 2h at RT.

  • Competition Reaction (The Critical Step):

    • Prepare serial dilutions (log scale: 0.01 to 1000 ng/mL) of Delapril and all potential cross-reactants.

    • Add 50 µL of Standard/Sample to wells.

    • Immediately add 50 µL of Anti-Delapril mAb (at fixed limiting concentration).

    • Incubate 1h at 37°C with gentle shaking.

  • Detection:

    • Wash plate 5x with PBST.

    • Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG. Incubate 45 min at 37°C.

    • Wash 5x. Add TMB substrate. Stop reaction with 1M H2SO4.

  • Data Analysis:

    • Plot Optical Density (OD) vs. Log Concentration.

    • Fit data to a 4-Parameter Logistic (4-PL) curve .

    • Calculate IC50 (Concentration inhibiting 50% of maximum binding) for the target and each cross-reactant.

Calculation of % Cross-Reactivity

Use the following formula to quantify specificity:



Data Interpretation & Validation Criteria

A robust assay must meet specific criteria to be considered "Fit-for-Purpose" in drug development.

Table 2: Acceptance Criteria for Delapril Specificity
AnalyteTarget IC50 (ng/mL)Acceptable % Cross-ReactivityInterpretation
Delapril HCl 1.0 – 5.0 100% Reference Standard.
Delapril Diacid > 500< 1.0%Pass. Antibody distinguishes prodrug from active form.
5-OH Delapril > 500< 1.0%Pass. No interference from hydroxylation.
Enalapril > 10,000< 0.1%Pass. No class-specific interference.
Visualization: Cross-Reactivity Validation Workflow

ValidationWorkflow Start Start Validation RunELISA Run Competitive ELISA (Target vs. Metabolites) Start->RunELISA CalcIC50 Calculate IC50 Values (4-PL Curve Fit) RunELISA->CalcIC50 CalcCR Calculate % Cross-Reactivity (IC50 Target / IC50 Analog) CalcIC50->CalcCR Decision Is CR < 1% for Delapril Diacid? CalcCR->Decision Pass VALIDATED Suitable for PK Studies Decision->Pass Yes Fail FAILED Re-screen Clones or Use LC-MS/MS Decision->Fail No

Figure 2: Decision tree for validating antibody specificity. Strict <1% CR threshold is required for PK accuracy.

Troubleshooting & Optimization

Even high-quality antibodies can exhibit "Matrix Effects" or apparent cross-reactivity due to assay conditions.

  • Issue: High Background (Low B0 displacement).

    • Cause: Antibody concentration too high or insufficient washing.

    • Solution: Perform a "Checkerboard Titration" to find the antibody dilution that yields an OD of ~1.5. A lower antibody concentration increases competitive sensitivity.

  • Issue: "Hook Effect" or Poor Curve Slope.

    • Cause: Saturation of the plate surface.

    • Solution: Optimize the coating concentration of Delapril-BSA. For haptens, less is often more ; lower coating density selects for the highest affinity antibodies, improving sensitivity (IC50).

  • Issue: Unexpected Cross-Reactivity.

    • Cause: Linker recognition. The antibody might be binding to the chemical linker (e.g., glutaraldehyde or succinimide) used to conjugate Delapril to the carrier protein.

    • Solution: Use a Heterologous Linker Strategy . If the immunogen used Linker A, the plate coating must use Linker B.

References
  • Bechtold, R. H., et al. (2024). Bioanalytical Method Validation M10. International Council for Harmonisation (ICH).[6] [Link]

  • SeraCare. (2023). Technical Guide for ELISA - Protocols and Troubleshooting. [Link]

  • PubChem. (2025).[2][7] Delapril Hydrochloride - Compound Summary. National Library of Medicine. [Link]

  • ELISA Kits. (2024). Antibody Cross Reactivity And How To Avoid It?. [Link]

Sources

Safety & Regulatory Compliance

Safety

C26H33ClN2O5 proper disposal procedures

As a Senior Application Scientist overseeing cardiovascular drug development workflows, I frequently encounter the need for precise, uncompromising safety and logistical protocols when handling active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing cardiovascular drug development workflows, I frequently encounter the need for precise, uncompromising safety and logistical protocols when handling active pharmaceutical ingredients (APIs).

The chemical C26H33ClN2O5 , universally known as Delapril Hydrochloride , is a highly potent, lipophilic angiotensin-converting enzyme (ACE) inhibitor. In vivo, it acts as a prodrug that rapidly metabolizes into active diacids to prevent the vasoconstrictive actions of angiotensin II, making it a critical compound in cardiomyocyte research and hypertension models[1]. However, its potency and chemical structure demand rigorous handling, containment, and disposal strategies to protect laboratory personnel and ensure environmental compliance.

Below is the definitive operational guide for the safe handling, spill containment, and terminal disposal of C26H33ClN2O5.

Physicochemical & Hazard Profile

To design a safe operational workflow, we must first understand the quantitative and structural data of the compound. The presence of the hydrochloride salt and its high lipophilicity dictate our choice of solvents, PPE, and downstream waste processing.

PropertyValueCausality / Operational Impact
IUPAC / Common Name Delapril HydrochlorideA non-sulfhydryl ACE inhibitor used in cardiovascular research[1].
Molecular Formula C26H33ClN2O5Contains a chloride ion; mandates segregation into halogenated waste streams to prevent dioxin formation during incineration.
Molecular Weight 489.01 g/mol Large, highly lipophilic molecule[1]; easily crosses biological membranes, necessitating strict dermal protection.
Storage (Powder) -20°C (up to 3 years)Prevents thermal degradation of the ester and peptide bonds[2].
Storage (Solvent) -80°C (up to 6 months)Minimizes hydrolysis when reconstituted in DMSO or water[3].
Acute Toxicity Category 3 (H301); mandates handling within a designated containment zone (fume hood or biosafety cabinet)[3].
Reproductive Toxicity Category 2 (H361); pregnant personnel must avoid exposure[4].

Workflow 1: Safe Handling & Stock Preparation

When preparing Delapril HCl for in vitro assays (e.g., evaluating cardiomyocyte contraction/relaxation cycles[2]), preventing aerosolization and ensuring complete solubilization are your primary objectives.

Step-by-Step Methodology:

  • Environmental Control: Transfer the sealed vial to a Class II biological safety cabinet or a certified chemical fume hood before opening.

    • Causality: Delapril HCl powder poses a severe ingestion and inhalation hazard (H301)[3]. Negative pressure environments prevent micro-dust from entering the laboratory breathing zone.

  • PPE Donning: Equip double nitrile gloves, a fully buttoned lab coat, and splash-proof safety goggles.

    • Causality: The molecule's lipophilic nature allows it to rapidly penetrate the skin if dissolved in an organic solvent. Double gloving ensures that if the outer glove is compromised by the solvent, the inner glove maintains the barrier.

  • Reconstitution: Inject the required volume of DMSO directly into the vial through the septum (if applicable) to create a 10 mM stock solution.

    • Causality: DMSO ensures complete solubilization of this lipophilic compound, preventing micro-precipitates that could skew cellular assays or clog automated liquid handlers.

  • Aliquot and Store: Aliquot the stock solution into amber microcentrifuge tubes and immediately transfer to -80°C storage[3].

    • Causality: Repeated freeze-thaw cycles degrade the API. Aliquoting limits thermal stress to a single thaw per experiment.

Self-Validation Check: Visually inspect the DMSO stock solution against a light background. It must be completely clear with no particulate matter. Any cloudiness indicates incomplete solubilization, requiring gentle vortexing or mild sonication.

Workflow 2: Immediate Spill Response & Containment

Accidental spills of Delapril HCl require immediate, structured intervention to prevent dermal exposure and cross-contamination.

SpillResponse Start Spill Detected (Delapril HCl) Assess Assess Spill Size & Don PPE Start->Assess Solid Solid Spill (Powder) Assess->Solid Liquid Liquid Spill (DMSO/Water) Assess->Liquid CleanSolid Sweep gently Avoid dust generation Solid->CleanSolid CleanLiquid Absorb with diatomite or universal binder Liquid->CleanLiquid Decon Decontaminate surfaces with 70% Ethanol CleanSolid->Decon CleanLiquid->Decon Dispose Transfer to labeled Hazardous Waste Decon->Dispose

C26H33ClN2O5 Spill Response and Containment Workflow.

Step-by-Step Methodology:

  • Isolate and Assess: Evacuate non-essential personnel from the immediate area. Determine if the spill is solid (powder) or liquid (stock solution).

  • Containment:

    • For Liquids: Cover the spill with diatomaceous earth or a universal chemical binder[3].

    • Causality: Diatomaceous earth is chemically inert. It rapidly absorbs the DMSO/API mixture without causing an exothermic reaction with the hydrochloride salt.

    • For Solids: Do not dry-sweep. Mist the powder very lightly with 70% ethanol to dampen it, then carefully wipe it up.

    • Causality: Dry sweeping generates airborne dust, exacerbating the H301 inhalation/ingestion hazard.

  • Decontamination: Scrub the affected surface thoroughly with 70% ethanol or isopropanol[3].

    • Causality: Water is insufficient due to the compound's lipophilicity. Alcohols effectively solubilize and lift residual Delapril HCl traces from the benchtop.

Self-Validation Check: After decontamination, wipe the area with a clean, dry tissue. The tissue must show no discoloration, and the area should have no residual solvent odor, confirming the physical removal of the hazard.

Workflow 3: Terminal Waste Disposal Procedures

Because C26H33ClN2O5 contains a chloride ion, standard biohazard disposal is insufficient and potentially illegal. Improper incineration of halogenated compounds can release highly toxic chlorinated dioxins or corrosive hydrogen chloride (HCl) gas.

WasteDisposal Waste C26H33ClN2O5 Laboratory Waste SolidWaste Solid Waste (Powder/Vials) Waste->SolidWaste LiquidWaste Liquid Waste (Stock Solutions) Waste->LiquidWaste Consumables Contaminated PPE & Tips Waste->Consumables SolidBin Toxic Solid Waste Bin SolidWaste->SolidBin Halogenated Halogenated Solvent Waste LiquidWaste->Halogenated Contains Cl Consumables->SolidBin Incineration Controlled Incineration (Flue Gas Scrubbing) Halogenated->Incineration SolidBin->Incineration

Segregation and disposal pathway for C26H33ClN2O5 laboratory waste.

Step-by-Step Methodology:

  • Liquid Waste Segregation: Transfer all unused stock solutions and first-wash solvent rinses into a designated, clearly labeled "Halogenated Solvent Waste" carboy.

    • Causality: Segregation is mandatory. Halogenated waste must be routed to a licensed chemical destruction plant capable of high-temperature processing[4].

  • Solid Waste Segregation: Place all contaminated pipette tips, empty API vials, and compromised PPE into a rigid, leak-proof "Toxic Solid Waste" container.

  • Prohibition of Drain Disposal: Under no circumstances should Delapril HCl solutions be discharged into the laboratory sewer system[4].

    • Causality: As a potent ACE inhibitor, it retains biological activity in aquatic environments, potentially disrupting local water treatment biological processes and causing ecological harm.

  • Terminal Processing: Ensure your environmental health and safety (EHS) department routes the waste for [4].

    • Causality: Flue gas scrubbing utilizes alkaline sprays (like calcium hydroxide) within the incinerator chimney to neutralize the acidic hydrogen chloride (HCl) gas produced when the C26H33ClN2O5 molecule is burned, preventing environmental release.

Self-Validation Check: Review the hazardous waste manifest before vendor pickup. Ensure the waste profile explicitly lists "Halogenated API Waste (Contains Cl-)" to guarantee the downstream vendor applies the necessary flue gas scrubbing protocols.

References

  • PubChem. "Delapril Hydrochloride | C26H33ClN2O5 | CID 5362115 - PubChem." National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

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